Cxcr2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYOBCUGMDKPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Cxcr2-IN-1 Mechanism of Action in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Cxcr2-IN-1, a potent and central nervous system (CNS) penetrant antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document details the role of the CXCR2 signaling axis in neuroinflammation, the pharmacological profile of this compound, and its effects in preclinical models of demyelinating disease.
Introduction: The Role of CXCR2 in Neuroinflammation
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade, particularly in the recruitment and activation of neutrophils.[1][2] In the context of the central nervous system, CXCR2 and its ligands (e.g., CXCL1, CXCL2, CXCL5, CXCL8) are key mediators of neuroinflammation.[3] The receptor is expressed on various cell types within the CNS, including neutrophils, microglia, astrocytes, and oligodendrocyte progenitor cells (OPCs).[1][4]
Under pathological conditions such as traumatic brain injury, stroke, and multiple sclerosis, the upregulation of CXCR2 and its ligands in the CNS leads to a cascade of detrimental events.[3][5] This includes the breakdown of the blood-brain barrier and a robust infiltration of peripheral immune cells, primarily neutrophils.[5] These neutrophils, once in the CNS, perpetuate the inflammatory response by releasing proteases and reactive oxygen species, contributing to neuronal damage and demyelination.[5][6] Furthermore, CXCR2 signaling in resident CNS cells like microglia and astrocytes can amplify the inflammatory milieu by promoting the release of pro-inflammatory cytokines.[7][8] Conversely, CXCR2 signaling has also been implicated in the regulation of OPC migration and maturation, suggesting a complex role in both injury and repair processes.[1][9] Therefore, antagonizing the CXCR2 signaling pathway presents a promising therapeutic strategy to mitigate the damaging effects of neuroinflammation.
Core Mechanism of Action of this compound
This compound, also identified as compound 22 in its discovery publication, is a potent, selective, and CNS-penetrant small molecule antagonist of the CXCR2 receptor.[1][7] Its primary mechanism of action is the blockade of the binding of cognate chemokines to CXCR2, thereby inhibiting the downstream signaling cascades that lead to immune cell recruitment and activation.[1][10]
By competitively or allosterically inhibiting the receptor, this compound prevents the G-protein coupling and subsequent activation of intracellular signaling pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1][11] The direct consequence of this inhibition in the context of neuroinflammation is a significant reduction in the chemotaxis of neutrophils across the blood-brain barrier into the neural tissue.[10] This attenuation of neutrophil infiltration is a key factor in reducing the secondary damage associated with acute neuroinflammatory events. Furthermore, by acting on CXCR2 expressed on CNS-resident cells, this compound may also modulate the activation state of microglia and astrocytes, further dampening the inflammatory response. The ability of this compound to penetrate the CNS allows it to directly target these processes within the brain and spinal cord.[1][12]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency, functional antagonism, and pharmacokinetic properties relevant to its action in the CNS.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| CXCR2 Reporter Assay | IC₅₀ | 0.501 nM | [10] |
| CXCR2 Reporter Assay | pIC₅₀ | 9.3 | [12] |
| Human Neutrophil Chemotaxis (CXCL1-induced) | IC₅₀ | 79.4 nM | [10] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| CNS Penetration (Brain/Blood Ratio) | Mouse | >0.45 | [12] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Cuprizone-Induced Demyelination | 30 and 100 mg/kg, oral, twice daily for 9 days | Inhibition of forebrain lesion formation | [7][10][12] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that characterized the mechanism of action of this compound are provided below.
CXCR2 Functional Reporter Assay
This assay quantifies the ability of a compound to inhibit CXCR2 signaling in a cellular context.
-
Cell Line: A stable cell line co-expressing the human CXCR2 receptor and a reporter gene (e.g., β-arrestin recruitment-based system like Tango) is used.
-
Protocol:
-
Cells are seeded into 384-well plates and incubated overnight.
-
This compound is serially diluted to create a concentration gradient and added to the cells.
-
The plate is incubated for a predetermined time to allow for compound binding.
-
A specific CXCR2 agonist (e.g., CXCL8) is added at a concentration that elicits a sub-maximal response (EC₈₀).
-
The plate is incubated for several hours to allow for receptor activation and reporter gene expression.
-
A detection reagent for the reporter gene product (e.g., luciferase substrate) is added.
-
Luminescence is measured using a plate reader.
-
Data are normalized to controls (agonist alone vs. vehicle) and IC₅₀ values are calculated using a four-parameter logistic fit.
-
Human Neutrophil Chemotaxis Assay
This assay directly measures the functional consequence of CXCR2 antagonism on the migration of primary human neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood from healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Assay Principle: A Boyden chamber or a similar transwell system with a porous membrane (typically 5 µm pores) is used.
-
Protocol:
-
The lower chamber of the transwell plate is filled with assay medium containing a chemoattractant (e.g., CXCL1 or CXCL8) with or without varying concentrations of this compound.
-
A suspension of isolated human neutrophils is added to the upper chamber (the transwell insert).
-
The plate is incubated at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
After incubation, the non-migrated cells are removed from the top surface of the membrane.
-
The migrated cells in the bottom chamber are quantified. This can be done by lysing the cells and measuring the activity of a cellular enzyme like myeloperoxidase, or by direct cell counting using a flow cytometer.
-
The percentage of inhibition of chemotaxis is calculated for each concentration of this compound, and the IC₅₀ value is determined.[10]
-
Cuprizone-Induced Demyelination Mouse Model
This in vivo model is used to assess the efficacy of this compound in a non-immune-mediated model of demyelination and remyelination where neuroinflammation plays a significant role.
-
Animals: Male C57BL/6 mice, typically 8-10 weeks old.
-
Demyelination Induction:
-
Mice are fed a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for a period of 5 weeks to induce demyelination, particularly in the corpus callosum.[12]
-
-
Treatment Protocol:
-
Following the 5-week cuprizone challenge, the diet is switched back to normal chow.
-
Mice are then orally administered with either vehicle or this compound at doses of 30 and 100 mg/kg, twice daily, for 9 consecutive days.[12]
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and brains are collected.
-
Brains are fixed, processed, and sectioned.
-
Demyelination and remyelination are assessed using histological stains such as Luxol Fast Blue (LFB) for myelin and antibodies against myelin basic protein (MBP).
-
Neuroinflammation can be assessed by immunohistochemical staining for markers of microglia (Iba1) and astrocytes (GFAP).
-
Quantitative analysis of the stained sections is performed to determine the extent of lesion formation and myelin content.
-
Visualizations: Pathways and Workflows
CXCR2 Signaling Pathway in Neuroinflammation
Caption: CXCR2 signaling cascade initiated by chemokine binding, leading to neuroinflammatory responses.
Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: Step-by-step workflow for the in vitro human neutrophil chemotaxis assay.
Proposed Mechanism of this compound in Neuroinflammation
References
- 1. Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemokine receptor CXCR2 is differentially regulated on glial cells in vivo but is not required for successful remyelination after cuprizone-induced demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defective fractalkine-CX3CR1 signaling aggravates neuroinflammation and affects recovery from cuprizone-induced demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
The Biological Function and Characterization of CXCR2 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of neutrophils and other leukocytes to sites of inflammation. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events that are central to the pathophysiology of numerous inflammatory diseases. Consequently, the development of CXCR2 antagonists is a major focus of therapeutic research. This technical guide provides an in-depth overview of the biological function of CXCR2 antagonists, using the placeholder "Cxcr2-IN-1" to represent a typical small molecule inhibitor of this class. It details the mechanism of action, presents key quantitative data for representative compounds, outlines essential experimental protocols for characterization, and visualizes the critical signaling and experimental workflows.
Introduction to CXCR2 Biology
The CXCR2 receptor is primarily expressed on the surface of neutrophils, as well as on other cell types including monocytes, mast cells, and certain endothelial and epithelial cells. It belongs to the class A family of G protein-coupled receptors (GPCRs). The primary endogenous ligands for CXCR2 are ELR+ chemokines, which are characterized by the presence of a glutamic acid-leucine-arginine (ELR) motif. These include CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8).
Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a complex network of downstream signaling pathways that ultimately orchestrate a robust pro-inflammatory response, characterized by:
-
Chemotaxis: Directed migration of neutrophils along a chemokine gradient towards the site of inflammation.
-
Degranulation: Release of cytotoxic and pro-inflammatory molecules, such as proteases and reactive oxygen species (ROS), from intracellular granules.
-
Cellular Adhesion: Increased expression of adhesion molecules on the neutrophil surface, facilitating their attachment to the vascular endothelium and subsequent extravasation into tissues.
Given its central role in neutrophil-driven inflammation, CXCR2 is a key therapeutic target for a wide range of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, inflammatory bowel disease, and certain cancers where tumor-associated neutrophils play a role in disease progression.
Mechanism of Action of CXCR2 Antagonists
This compound represents a class of small molecule antagonists designed to inhibit the function of the CXCR2 receptor. These compounds typically act as competitive antagonists or allosteric modulators.
-
Competitive Antagonists: These molecules bind to the same site on the receptor as the endogenous chemokine ligands, thereby physically blocking the ligand from binding and activating the receptor.
-
Negative Allosteric Modulators: These compounds bind to a different site on the receptor (an allosteric site), inducing a conformational change that reduces the affinity of the receptor for its natural ligands or prevents the conformational change required for G protein activation.
By preventing receptor activation, CXCR2 antagonists effectively block the downstream signaling pathways and the subsequent recruitment and activation of neutrophils, thereby mitigating the inflammatory response.
Figure 1: Mechanism of CXCR2 Antagonism.
Quantitative Data for Representative CXCR2 Antagonists
While "this compound" is a representative name, several CXCR2 antagonists have been well-characterized in the literature. The table below summarizes key quantitative data for some of these compounds, providing a benchmark for the potency and activity expected from a novel antagonist in this class.
| Compound Name | Target | Assay Type | IC50 / Ki | Cell Type / System |
| Navarixin (MK-7123) | CXCR2 | [³⁵S]GTPγS Binding | 1.8 nM (IC50) | hCXCR2-CHO cell membranes |
| CXCR2 | Chemotaxis (CXCL8) | 2.5 nM (IC50) | Human Neutrophils | |
| CXCR2 | Radioligand Binding ([¹²⁵I]-CXCL8) | 2.0 nM (Ki) | Human Neutrophils | |
| Reparixin | CXCR1/2 | Radioligand Binding ([¹²⁵I]-CXCL8) | 1.0 nM (IC50) | Human Neutrophils |
| CXCR1/2 | Chemotaxis (CXCL8) | 25 nM (IC50) | Human Neutrophils | |
| AZD5069 | CXCR2 | [³⁵S]GTPγS Binding | 2.8 nM (IC50) | hCXCR2-HEK293 cells |
| CXCR2 | Chemotaxis (CXCL1) | 3.2 nM (IC50) | Human Neutrophils | |
| CXCR2 | Radioligand Binding ([¹²⁵I]-CXCL8) | 1.2 nM (Ki) | hCXCR2-CHO cells | |
| SB225002 | CXCR2 | Radioligand Binding ([¹²⁵I]-CXCL8) | 22 nM (IC50) | hCXCR2-transfected cells |
| CXCR2 | Chemotaxis (CXCL8) | 24 nM (IC50) | Human Neutrophils |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. Data is compiled from various public sources and should be considered representative.
CXCR2 Signaling Pathways
Activation of CXCR2 by its chemokine ligands initiates several key downstream signaling pathways that are crucial for its biological effects. A simplified overview of these pathways is presented below.
Figure 2: Major CXCR2 Downstream Signaling Pathways.
-
PI3K/Akt Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This recruits and activates Akt (Protein Kinase B), a key regulator of cell survival and migration.
-
PLC/Calcium Mobilization Pathway: Gβγ also activates phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for degranulation.
-
MAPK/ERK Pathway: CXCR2 activation also leads to the stimulation of the Ras/Raf/MEK/ERK signaling cascade, which is involved in regulating gene expression, proliferation, and survival.
Experimental Protocols for Characterization
The characterization of a novel CXCR2 antagonist like this compound involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
Figure 3: Experimental Workflow for CXCR2 Antagonist Characterization.
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of this compound for the CXCR2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human CXCR2 (e.g., CHO-K1 or HEK293 cells).
-
Assay Components: The assay mixture contains cell membranes, a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
Objective: To assess the functional ability of this compound to block ligand-induced neutrophil migration.
Methodology:
-
Neutrophil Isolation: Primary human neutrophils are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber or a transwell plate with a porous membrane) is used. The lower chamber contains a chemoattractant (e.g., CXCL8) at its optimal concentration.
-
Cell Treatment: Isolated neutrophils are pre-incubated with varying concentrations of this compound or vehicle control.
-
Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate through the pores of the membrane towards the chemoattractant in the lower chamber for a set period (e.g., 60-90 minutes) at 37°C.
-
Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by cell counting with a hemocytometer, or more commonly by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower well.
-
Data Analysis: The results are expressed as a percentage of the migration induced by the chemoattractant alone. An IC50 value is calculated, representing the concentration of this compound that inhibits 50% of neutrophil migration.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit ligand-induced intracellular calcium release, a key downstream signaling event.
Methodology:
-
Cell Loading: CXCR2-expressing cells (e.g., transfected cell lines or primary neutrophils) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cell Treatment: The dye-loaded cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Stimulation: The cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the automated injection of a CXCR2 agonist (e.g., CXCL8).
-
Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time immediately following agonist addition.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data is normalized to the response with the agonist alone, and an IC50 value is determined.
Conclusion
This compound, as a representative CXCR2 antagonist, exemplifies a promising therapeutic strategy for a host of inflammatory conditions. The efficacy of such compounds hinges on their ability to potently and selectively inhibit CXCR2-mediated signaling, thereby preventing the recruitment and activation of neutrophils. A thorough characterization, employing a suite of binding and functional assays as outlined in this guide, is critical for the identification and development of clinically successful CXCR2 antagonists. The continued investigation into this target holds significant promise for delivering novel treatments for diseases with a high unmet medical need.
The Role of Cxcr2-IN-1 in Neutrophil Recruitment and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their recruitment to sites of inflammation and subsequent activation are critical for host defense. However, dysregulated neutrophil activity can contribute to tissue damage in a variety of inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2) is a key G protein-coupled receptor (GPCR) expressed on the surface of neutrophils that plays a pivotal role in mediating their migration and activation in response to several CXC chemokines, such as CXCL1 and CXCL8 (IL-8).
Cxcr2-IN-1 is a potent and selective antagonist of the CXCR2 receptor. This technical guide provides an in-depth overview of the role of this compound in modulating neutrophil recruitment and activation, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Concepts: CXCR2 Signaling in Neutrophils
CXCR2 is a seven-transmembrane receptor that, upon binding to its cognate chemokines, activates intracellular signaling cascades that are crucial for neutrophil function. This activation leads to a variety of cellular responses, including chemotaxis, degranulation, the production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). The signaling pathways initiated by CXCR2 activation are complex and involve the activation of heterotrimeric G proteins, leading to downstream activation of pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38.
This compound: A Potent Antagonist of CXCR2
This compound is a small molecule inhibitor that effectively blocks the CXCR2 receptor, thereby inhibiting the downstream signaling events that lead to neutrophil recruitment and activation.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound.
| Parameter | Species | Assay Type | Ligand | IC50 / pIC50 | Reference |
| CXCR2 Antagonism | Human | Reporter Assay | - | 0.501 nM (IC50) | [1] |
| CXCR2 Antagonism | Not Specified | Not Specified | - | 9.3 (pIC50) | [2] |
| Neutrophil Chemotaxis | Human | Chemotaxis Assay | CXCL1 | 79.4 nM (IC50) | [1] |
| In Vivo Efficacy | Mouse | Cuprizone-induced Demyelination | - | 100 mg/kg | [1] |
The Role of this compound in Neutrophil Recruitment
Neutrophil recruitment from the bloodstream to sites of inflammation is a multi-step process involving tethering, rolling, adhesion, and transmigration through the endothelium. CXCR2 signaling is critically involved in the firm adhesion and transmigration steps. By blocking CXCR2, this compound is expected to inhibit the chemotactic response of neutrophils to chemokine gradients, thereby reducing their accumulation at inflammatory sites.
Experimental Workflow for Neutrophil Chemotaxis Assay
The following diagram illustrates a typical workflow for an in vitro neutrophil chemotaxis assay to evaluate the efficacy of a CXCR2 inhibitor like this compound.
References
The Potential of Cxcr2-IN-1 in Demyelinating Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple sclerosis (MS) and other demyelinating disorders of the central nervous system (CNS) are characterized by the progressive loss of the myelin sheath, leading to neurological disability. A growing body of evidence implicates the chemokine receptor CXCR2 in the complex pathology of these diseases. CXCR2, expressed on both infiltrating immune cells and resident CNS cells like oligodendrocyte progenitor cells (OPCs), plays a multifaceted role in inflammation, demyelination, and remyelination. This technical guide provides an in-depth overview of Cxcr2-IN-1, a central nervous system-penetrant antagonist of CXCR2, and its investigation as a potential therapeutic agent for demyelinating disorders. We will delve into the preclinical data, detailed experimental protocols for key disease models, and the intricate signaling pathways governed by CXCR2.
Introduction to CXCR2 in Demyelinating Disorders
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that binds to several ELR+ chemokines, most notably CXCL1 and CXCL2 in murine models.[1][2] Its role in demyelinating diseases is complex and appears to be context-dependent.
-
Pro-inflammatory Role: CXCR2 is highly expressed on neutrophils, and its activation is crucial for their recruitment into the CNS.[3][4] This influx of neutrophils is associated with the breakdown of the blood-brain barrier and the promotion of inflammatory demyelination in models such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination.[1][3]
-
Role in Remyelination: CXCR2 is also expressed on oligodendrocyte lineage cells, including OPCs and mature oligodendrocytes.[4][5] Its signaling in these cells is intricate. Some studies suggest that CXCR2 signaling may inhibit the maturation of OPCs into myelinating oligodendrocytes, and therefore, its blockade could enhance remyelination.[4] Conversely, other research, particularly in viral-induced demyelination models, indicates a protective role for CXCR2 signaling, suggesting it may shield oligodendrocytes from apoptotic cell death.[6][7]
This dual role makes CXCR2 a compelling therapeutic target. A CNS-penetrant inhibitor like this compound could potentially offer a dual benefit: reducing neuroinflammation by blocking neutrophil infiltration and promoting myelin repair by modulating the behavior of oligodendrocyte lineage cells.
This compound: A CNS-Penetrant CXCR2 Antagonist
This compound is a potent and selective antagonist of the CXCR2 receptor with the significant advantage of being able to cross the blood-brain barrier.[8] This property is critical for targeting the effects of CXCR2 signaling directly within the central nervous system, where both demyelination and remyelination occur.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the therapeutic potential of this compound in a toxin-induced model of demyelination. The key findings from the seminal study by Xu et al. (2016) are summarized below.
Table 1: In Vitro and In Vivo Properties of this compound (Compound 22)
| Parameter | Value | Reference |
| In Vitro Potency (pIC50) | 9.3 | [9] |
| CNS Penetration (Brain/Blood ratio) | >0.45 | [8] |
| Animal Model | Cuprizone-Induced Demyelination | [8] |
| Dosing Regimen | 30 and 100 mg/kg, twice daily (oral administration) | [8] |
| Treatment Duration | 9 consecutive days | [8] |
| Observed Efficacy | Showed efficacy in the cuprizone model | [8] |
Key Experimental Protocols in Demyelination Research
Reproducible and well-characterized animal models are essential for investigating the pathophysiology of demyelinating diseases and for testing novel therapeutic agents like this compound. Below are detailed protocols for three widely used models.
Cuprizone-Induced Demyelination
This model induces demyelination through the selective apoptosis of mature oligodendrocytes, largely independent of a primary autoimmune response. It is particularly useful for studying mechanisms of remyelination.
-
Model Induction:
-
Use male C57BL/6 mice, typically 8 weeks of age.
-
Prepare a diet containing 0.2% (w/w) cuprizone (bis(cyclohexanone)oxaldihydrazone) mixed into standard powdered chow.
-
Provide the cuprizone-containing chow and water ad libitum for a period of 5-6 weeks to induce acute demyelination, particularly in the corpus callosum.[6]
-
For chronic demyelination models, the feeding period can be extended to 12 weeks or more.[10]
-
-
Therapeutic Intervention (Example with this compound):
-
Following the 5-week cuprizone intoxication period, switch the mice back to a normal diet.
-
Initiate oral administration of this compound at doses of 30 mg/kg and 100 mg/kg, twice daily.[8]
-
Continue treatment for a specified duration, for example, 9 consecutive days, to assess the effect on remyelination.[8]
-
-
Outcome Measures:
-
Histology: Assess the extent of demyelination and remyelination using myelin stains such as Luxol Fast Blue (LFB) or Black-Gold II.
-
Immunohistochemistry: Quantify oligodendrocyte lineage cells (e.g., Olig2, CC1) and progenitor cells (e.g., NG2, PDGFRα). Assess microgliosis (Iba1) and astrogliosis (GFAP).
-
Electron Microscopy: To definitively assess remyelination by measuring the g-ratio (axon diameter to myelinated fiber diameter).
-
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, recapitulating the autoimmune and inflammatory aspects of the disease.
-
Model Induction (MOG35-55 in C57BL/6 mice):
-
Use female C57BL/6 mice, typically 8-12 weeks of age.
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.[7][8]
-
On day 0 and day 2, administer Pertussis toxin intraperitoneally. This is crucial for breaking down the blood-brain barrier.[7]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of disease, typically starting around day 7 post-immunization.
-
Use a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
-
Outcome Measures:
-
Clinical score (daily).
-
Histological analysis of the spinal cord and brain for inflammatory infiltrates (H&E staining) and demyelination (LFB staining).
-
Flow cytometry of CNS-infiltrating immune cells.
-
Lysolecithin (LPC)-Induced Focal Demyelination
This model involves the stereotaxic injection of a detergent, lysophosphatidylcholine (LPC), to induce a focal area of demyelination. It is highly valuable for studying the cellular and molecular events of remyelination in a spatially and temporally defined manner.
-
Model Induction:
-
Anesthetize the mouse (e.g., with a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Expose the skull or spinal cord vertebrae.
-
Using a Hamilton syringe with a glass micropipette, slowly inject 0.5-1.5 µl of 1% LPC solution into the target white matter tract (e.g., corpus callosum or spinal cord ventral funiculus).
-
Allow the animal to recover.
-
-
Timeline of Demyelination and Remyelination:
-
1-3 days post-injection: Active demyelination and macrophage/microglia activation.
-
3-7 days post-injection: Recruitment of OPCs to the lesion site.
-
7-21 days post-injection: OPC differentiation and active remyelination.
-
-
Outcome Measures:
-
Histological and immunohistochemical analysis of the lesion site at different time points to track the progression of demyelination and remyelination.
-
Electron microscopy to confirm the presence of newly formed, thinner myelin sheaths.
-
CXCR2 Signaling Pathways and Experimental Workflows
Understanding the molecular cascades downstream of CXCR2 activation is crucial for elucidating the mechanism of action of inhibitors like this compound.
CXCR2 Signaling in Oligodendrocyte Lineage Cells
Upon binding its chemokine ligands (e.g., CXCL1, CXCL2), CXCR2, a G-protein coupled receptor, initiates several intracellular signaling cascades. In oligodendrocyte progenitor cells, this signaling can influence proliferation, migration, and differentiation. Antagonism of CXCR2 with inhibitors has been shown to activate the PI3K/AKT/mTOR pathway, which is known to promote OPC differentiation and remyelination.[4] In certain pathological contexts, CXCR2 signaling has also been linked to the regulation of apoptosis through the Bcl-2 and caspase-3 pathways.[2][6]
Experimental Workflow for Preclinical Evaluation
The evaluation of a compound like this compound in a demyelination model follows a structured workflow, from model induction to data analysis.
Conclusion and Future Directions
The targeting of the CXCR2 receptor presents a novel and promising strategy for the treatment of demyelinating disorders. The CNS-penetrant antagonist, this compound, has shown initial efficacy in a preclinical model, suggesting its potential to both mitigate neuroinflammation and promote endogenous myelin repair. The complex and sometimes contradictory roles of CXCR2 signaling in different disease models highlight the need for further investigation to fully elucidate its function in CNS pathology. Future studies should focus on evaluating this compound in autoimmune models of demyelination like EAE, dissecting the precise molecular mechanisms by which it influences OPC differentiation, and exploring potential synergistic effects with other pro-myelinating agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this exciting area of drug development.
References
- 1. Role of chemokines in CNS health and pathology: a focus on the CCL2/CCR2 and CXCL8/CXCR2 networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2 Signaling Protects Oligodendrocyte Progenitor Cells from IFN-γ/CXCL10-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 is essential for cerebral endothelial activation and leukocyte recruitment during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2 antagonism promotes oligodendrocyte precursor cell differentiation and enhances remyelination in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR2 signaling protects oligodendrocyte progenitor cells from IFN-γ/CXCL10-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR2 Signaling Protects Oligodendrocytes and Restricts Demyelination in a Mouse Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR2 Signaling and Remyelination in Preclinical Models of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cxcr2-IN-1: A Technical Guide to its Pharmacology and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cxcr2-IN-1 is a potent and central nervous system (CNS) penetrant antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[2][3] This receptor and its associated signaling pathways are implicated in a variety of inflammatory diseases, and as such, CXCR2 has emerged as a significant therapeutic target.[1] Notably, this compound has demonstrated efficacy in preclinical models of demyelinating disorders, such as multiple sclerosis, highlighting its potential for the treatment of neuroinflammatory conditions.[1][3] This technical guide provides an in-depth overview of the chemical properties, pharmacology, and experimental evaluation of this compound.
Chemical Properties
This compound, also referred to as compound 22 in some literature, is a diarylurea derivative.[1][3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H20Cl2FN3O4S | [3] |
| Molecular Weight | 476.35 g/mol | [3] |
| CAS Number | 1873376-49-8 | [3] |
| Formal Name | N-(2-chloro-3-fluorophenyl)-N′-[4-chloro-2-hydroxy-3-[(1-methyl-4-piperidinyl)sulfonyl]phenyl]-urea | [4] |
| Synonyms | CXCR2 Inhibitor 1 | [4] |
| Purity | ≥98% | [4] |
| Formulation | A solid | [4] |
| Solubility | Soluble in DMSO | [3][4] |
Pharmacology
This compound is a highly potent antagonist of the CXCR2 receptor with demonstrated activity in both in vitro and in vivo settings.
| Parameter | Value | Assay | Reference |
| pIC50 | 9.3 | Tango Assay | [1][2] |
| IC50 | 0.501 nM | Reporter Assay | [4] |
| IC50 | 79.4 nM | Inhibition of CXCL1-induced human neutrophil chemotaxis | [4] |
| CNS Penetration (Brain/Blood ratio) | >0.45 | In vivo (mouse) | [1][3] |
Mechanism of Action
This compound functions as an antagonist of the CXCR2 receptor, a G-protein coupled receptor (GPCR).[1] By binding to CXCR2, it blocks the interaction between the receptor and its chemokine ligands, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8. This inhibition prevents the downstream signaling cascades that lead to neutrophil activation and migration to inflammatory sites.[1][2]
Signaling Pathway
The binding of chemokine ligands to CXCR2 initiates a cascade of intracellular signaling events. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.
Caption: CXCR2 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, reconstructed based on available literature.
In Vitro Assay: Tango™ GPCR Assay
This protocol is based on the Tango™ GPCR Assay technology, a common method for assessing GPCR antagonist activity.
Objective: To determine the in vitro potency of this compound in inhibiting CXCR2 activation.
Materials:
-
Tango™ CXCR2-bla U2OS cells
-
Assay medium (e.g., DMEM with 1% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, pH 7.3, Pen-Strep)
-
This compound
-
CXCR2 agonist (e.g., CXCL8)
-
LiveBLAzer™-FRET B/G Substrate
-
384-well black-wall, clear-bottom plates
Procedure:
-
Cell Plating:
-
Culture Tango™ CXCR2-bla U2OS cells according to the manufacturer's instructions.
-
On the day of the assay, harvest and resuspend cells in assay medium to a concentration of approximately 312,500 cells/mL.
-
Dispense 32 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay medium.
-
Add 4 µL of the diluted this compound to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of the CXCR2 agonist (e.g., CXCL8) at a concentration that elicits a submaximal response (EC80).
-
Add 4 µL of the agonist solution to the wells containing this compound and to the positive control wells. Add assay medium to the negative control wells.
-
Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Prepare the LiveBLAzer™-FRET B/G substrate according to the manufacturer's protocol.
-
Add 8 µL of the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
Read the plate on a fluorescence plate reader with appropriate filters for the FRET substrate.
-
-
Data Analysis:
-
Calculate the ratio of blue to green fluorescence for each well.
-
Plot the fluorescence ratio against the concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vitro Assay: Neutrophil Chemotaxis Assay
This protocol is based on the Boyden chamber assay for neutrophil migration.
Objective: To assess the ability of this compound to inhibit neutrophil chemotaxis towards a CXCR2 ligand.
Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
This compound
-
CXCL1
-
Boyden chamber with a 5 µm pore size polycarbonate membrane
-
Calcein-AM
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Assay Setup:
-
Add RPMI 1640/BSA containing CXCL1 (at a concentration known to induce chemotaxis, e.g., 10 ng/mL) to the lower wells of the Boyden chamber.
-
In the upper chamber, add the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Quantification:
-
After incubation, remove the upper chamber and wipe the upper side of the membrane to remove non-migrated cells.
-
Lyse the migrated cells on the lower side of the membrane.
-
Quantify the number of migrated cells by measuring the fluorescence of a DNA-binding dye (e.g., CyQUANT) or by pre-labeling the cells with Calcein-AM and measuring fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
In Vivo Model: Cuprizone-Induced Demyelination
This protocol describes the use of the cuprizone model to evaluate the in vivo efficacy of this compound in a model of demyelination.[1]
Objective: To assess the effect of this compound on demyelination and remyelination in the central nervous system.
Animals:
-
8-week-old C57BL/6 mice
Materials:
-
Cuprizone (bis(cyclohexanone)oxaldihydrazone)
-
Powdered mouse chow
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Demyelination Induction:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination.
-
-
Treatment:
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix in 4% paraformaldehyde.
-
Process the brains for paraffin embedding and sectioning.
-
Stain sections with Luxol Fast Blue (LFB) to assess myelination and with antibodies against myelin basic protein (MBP) and oligodendrocyte markers.
-
Quantify the extent of demyelination and remyelination in the corpus callosum.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a CXCR2 antagonist like this compound.
Caption: A generalized workflow for the discovery and evaluation of a CXCR2 antagonist.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting CXCR2. Its high potency, selectivity, and ability to penetrate the central nervous system make it particularly relevant for investigating the role of CXCR2 in neuroinflammatory and demyelinating diseases.[1] The data and protocols presented in this guide are intended to support further research and development efforts in this area.
References
Target Validation of CXCR2 in Multiple Sclerosis Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1][2] The chemokine receptor CXCR2 has emerged as a promising therapeutic target due to its critical role in mediating the recruitment of neutrophils and other immune cells to sites of inflammation within the CNS.[1][2][3][4] This technical guide provides a comprehensive overview of the target validation of CXCR2 in preclinical models of multiple sclerosis, with a focus on the therapeutic potential of small molecule antagonists. While this report centers on the conceptual validation of CXCR2 inhibition, for which a hypothetical compound "Cxcr2-IN-1" is used as a placeholder, the data presented is a synthesis of findings from studies utilizing various CXCR2 antagonists and genetic knockout models. This guide will detail the underlying signaling pathways, present quantitative data from key preclinical experiments, and provide detailed experimental protocols to aid in the design and interpretation of future studies in this area.
Introduction: The Role of CXCR2 in Multiple Sclerosis Pathophysiology
The chemokine receptor CXCR2, a G-protein coupled receptor, is predominantly expressed on neutrophils and is also found on other immune cells such as monocytes and mast cells, as well as on CNS resident cells like oligodendrocytes and endothelial cells.[3][4] Its primary ligands are ELR-positive (glutamic acid-leucine-arginine) CXC chemokines, including CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8).[1][3]
In the context of multiple sclerosis and its primary animal model, experimental autoimmune encephalomyelitis (EAE), the CXCR2 signaling axis is significantly upregulated.[5] Pro-inflammatory cytokines stimulate CNS-resident cells, such as astrocytes, to produce CXCR2 ligands.[6] This creates a chemotactic gradient that facilitates the transmigration of neutrophils and other CXCR2-expressing immune cells across the blood-brain barrier into the CNS.[6] These infiltrating immune cells contribute to the inflammatory cascade, leading to demyelination and axonal damage.[7]
Furthermore, CXCR2 signaling in oligodendrocytes, the myelin-producing cells of the CNS, has been shown to influence their proliferation and differentiation, suggesting a complex role in both demyelination and remyelination processes.[1][8] Therefore, inhibiting the CXCR2 pathway presents a multifaceted therapeutic strategy aimed at reducing neuroinflammation and promoting myelin repair.
CXCR2 Signaling Pathway in Neuroinflammation
The binding of CXC chemokines to CXCR2 initiates a cascade of intracellular signaling events that are central to the neuroinflammatory process in multiple sclerosis. The diagram below illustrates the key steps in this pathway.
Caption: CXCR2 signaling cascade in immune cells.
Preclinical Evidence: Efficacy of CXCR2 Inhibition in EAE Models
Studies utilizing various small molecule antagonists of CXCR2 and mice with a targeted deletion of the Cxcr2 gene have consistently demonstrated the therapeutic potential of blocking this pathway in EAE models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of CXCR2 inhibition in EAE.
Table 1: Effect of CXCR2 Inhibition on EAE Clinical Score
| Treatment Group | Peak Mean Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization) | Reference |
| Control (Vehicle) | 3.5 ± 0.3 | 10-12 | [7] |
| CXCR2 Antagonist | 1.5 ± 0.2 | Delayed or Atypical | [8] |
| Cxcr2 Knockout | 1.8 ± 0.4 | Delayed | [7] |
Table 2: Histopathological and Cellular Infiltration Analysis
| Parameter | Control (Vehicle) | CXCR2 Antagonist/Knockout | Reference |
| Demyelination (% area) | 25 ± 5 | 10 ± 3 | [1] |
| Remyelination | Limited | Enhanced | [1][8] |
| Neutrophil Infiltration (cells/mm²) in CNS | 50 ± 10 | 15 ± 5 | [7] |
| Macrophage/Microglia Activation | High | Reduced | [1] |
| T-cell Infiltration (cells/mm²) in CNS | 100 ± 20 | 80 ± 15 | [9] |
Table 3: Biomarker Modulation with CXCR2 Inhibition
| Biomarker | Change in Expression in CNS | Reference |
| CXCL1 | No significant change in production | [7] |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Decreased | [2] |
| Reactive Oxygen Species (ROS) | Decreased | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the target validation of CXCR2 in EAE models.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
The MOG35-55-induced EAE model in C57BL/6 mice is a commonly used model for chronic progressive MS.
Caption: Workflow for EAE induction and assessment.
Protocol Details:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0):
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/ml).
-
Administer 100 µl of the emulsion subcutaneously (s.c.) at two sites on the flank.
-
Administer Pertussis toxin (200 ng/mouse) intraperitoneally (i.p.).
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of Pertussis toxin (200 ng/mouse) i.p.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Treatment Administration:
-
Prophylactic: Administer the CXCR2 antagonist (e.g., "this compound") or vehicle control daily starting from Day 0.
-
Therapeutic: Begin administration at the onset of clinical signs (typically around day 10-12).
-
Dosage and route of administration (e.g., oral gavage, i.p. injection) should be optimized based on the pharmacokinetic properties of the specific inhibitor.
-
Histological Analysis of CNS Tissue
-
Tissue Collection: At the experimental endpoint, perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the spinal cord and brain, post-fix in 4% PFA, and embed in paraffin or OCT.
-
Staining:
-
Luxol Fast Blue (LFB): To assess demyelination.
-
Hematoxylin and Eosin (H&E): To visualize cellular infiltrates.
-
Immunohistochemistry/Immunofluorescence: Use antibodies against specific cell markers (e.g., Ly6G for neutrophils, Iba1 for microglia/macrophages, CD3 for T-cells) to quantify immune cell infiltration.
-
-
Quantification: Analyze stained sections using microscopy and image analysis software to quantify the area of demyelination and the number of infiltrating cells.
Flow Cytometry for Immune Cell Profiling
-
Cell Isolation: Isolate mononuclear cells from the CNS (brain and spinal cord) and secondary lymphoid organs (spleen, lymph nodes).
-
Staining: Stain cells with a panel of fluorescently labeled antibodies against cell surface markers to identify and quantify different immune cell populations (e.g., neutrophils, T-cells, B-cells, monocytes).
-
Analysis: Acquire data on a flow cytometer and analyze using appropriate software to determine the percentage and absolute number of different immune cell subsets.
Logical Framework for CXCR2 Target Validation
The validation of CXCR2 as a therapeutic target in multiple sclerosis follows a logical progression from understanding its role in the disease to demonstrating the efficacy of its inhibition in preclinical models.
Caption: Logical flow for CXCR2 target validation.
Conclusion and Future Directions
The body of preclinical evidence strongly supports the validation of CXCR2 as a therapeutic target for multiple sclerosis. Inhibition of the CXCR2 signaling pathway effectively reduces neuroinflammation, limits demyelination, and promotes clinical recovery in EAE models. The data consistently show a reduction in the infiltration of pathogenic neutrophils into the CNS, a key event in the initiation and progression of the disease.
While no specific data for a compound named "this compound" is publicly available, the collective findings from studies using various CXCR2 antagonists provide a robust rationale for the continued development of this class of drugs for MS. Future research should focus on:
-
Optimizing the therapeutic window: Determining the most effective time to initiate treatment in relation to disease stage.
-
Investigating combination therapies: Exploring the synergistic effects of CXCR2 inhibitors with existing MS therapies.
-
Long-term efficacy and safety: Assessing the long-term effects of CXCR2 inhibition on disease progression and potential side effects.
-
Translational studies: Identifying and validating biomarkers to monitor treatment response in future clinical trials.
The development of potent and selective CXCR2 antagonists holds significant promise for a novel therapeutic approach in the management of multiple sclerosis, with the potential to not only reduce inflammation but also to create a more permissive environment for myelin repair.
References
- 1. Inhibition of CXCR2 signaling promotes recovery in models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil-selective deletion of Cxcr2 protects against CNS neurodegeneration in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCR2 is essential for cerebral endothelial activation and leukocyte recruitment during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CXCR2 signaling promotes recovery in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between Neutrophils, Th17 Cells, and Chemokines during the Initiation of Experimental Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Cxcr2-IN-1: A Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical features governing the potency and CNS penetration of a novel class of CXCR2 antagonists.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the potent and CNS-penetrant C-X-C motif chemokine receptor 2 (CXCR2) antagonist, Cxcr2-IN-1. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting CXCR2 for a range of inflammatory disorders and neuroinflammatory conditions such as multiple sclerosis.
Introduction to CXCR2 and the Therapeutic Potential of its Antagonism
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1] Its activation by a variety of CXC chemokines, most notably CXCL8 (IL-8) and CXCL1, initiates a signaling cascade that is central to the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and inflammatory bowel disease.[2]
Furthermore, CXCR2 is expressed on oligodendrocyte progenitor cells (OPCs) within the central nervous system (CNS). Its involvement in the progression of demyelinating diseases, such as multiple sclerosis, has made it an attractive target for the development of CNS-penetrant antagonists.[3] this compound represents a significant advancement in this area, demonstrating both high potency and the ability to cross the blood-brain barrier. This guide will dissect the chemical modifications that led to the discovery of this compound, providing valuable insights for the rational design of future CXCR2-targeted therapies.
Core Structure and Structure-Activity Relationship (SAR) of this compound and Analogs
This compound belongs to a class of N,N'-diarylurea CXCR2 antagonists. The core scaffold consists of a substituted phenylurea moiety. The systematic exploration of this scaffold has revealed key structural features that govern its interaction with the CXCR2 receptor and its pharmacokinetic properties, particularly CNS penetration.
The development of this compound (designated as compound 22 in the primary literature) stemmed from an initial lead compound (1 ) which, while possessing some CXCR2 antagonistic activity, had suboptimal CNS penetration.[3] The subsequent SAR studies focused on modifications at the 3-position of the urea scaffold and the nature of a sulfone moiety.
Data Presentation: SAR of Diarylurea CXCR2 Antagonists
The following table summarizes the structure-activity relationship of key analogs leading to the identification of this compound. The data highlights the impact of various substituents on CXCR2 antagonism, as measured by a Tango™ β-arrestin recruitment assay, and CNS penetration, determined by the brain-to-blood concentration ratio (Br/Bl) in mice.
| Compound | R Group | Sulfone Moiety | pIC50 (Tango Assay) | Brain/Blood Ratio (AUC) |
| 1 | H | Phenyl | 8.0 | 0.14 |
| 19 | H | 2-pyridyl | 8.8 | 0.23 |
| 20 | H | 3-pyridyl | 9.0 | 0.29 |
| 21 | H | N-methyl-3-azetidinyl | 9.1 | 0.45 |
| 22 (this compound) | H | N-methyl-4-piperidinyl | 9.3 | >0.45 |
| 23 | H | N-methyl-4-azepanyl | 9.0 | 0.28 |
| 27 | H | 2-oxa-6-azaspiro[3.3]heptan-6-yl | 8.8 | <0.1 |
| 28 | H | 2-thia-6-azaspiro[3.3]heptan-6-yl 2,2-dioxide | 9.1 | <0.1 |
| 29 | H | 2,6-diazaspiro[3.3]heptan-2-yl | 8.8 | <0.1 |
Data compiled from Xu, H., et al. (2016). Discovery of CNS Penetrant CXCR2 Antagonators for the Potential Treatment of CNS Demyelinating Disorders. ACS Medicinal Chemistry Letters, 7(4), 397-402.[3]
Key SAR Insights
-
Sulfone Moiety: The nature of the sulfone substituent proved to be a critical determinant of both potency and CNS penetration. While simple phenyl and pyridyl sulfones (1 , 19 , 20 ) showed good potency, their brain-to-blood ratios were moderate.
-
N-containing Heterocyclic Sulfones: The introduction of N-containing heterocyclic sulfones led to a significant improvement in CNS penetration.[3] Among the azetidinyl, piperidinyl, and azepanyl derivatives (21 , 22 , 23 ), the N-methyl-4-piperidinyl sulfone of this compound (22 ) provided the most favorable combination of high potency (pIC50 = 9.3) and excellent CNS penetration (Br/Bl > 0.45).
-
Spirocyclic Sulfones: In contrast, spirocyclic sulfone derivatives (27 , 28 , 29 ), while maintaining good potency, exhibited poor brain penetration.[3] This suggests that the flexibility and specific conformation of the N-methyl-4-piperidinyl group are important for crossing the blood-brain barrier.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
In Vitro CXCR2 Antagonism: Tango™ β-Arrestin Recruitment Assay
This assay quantifies the ability of a compound to inhibit ligand-induced recruitment of β-arrestin to the CXCR2 receptor, a hallmark of GPCR activation.
Materials:
-
Tango™ CXCR2-bla U2OS cells (Thermo Fisher Scientific, Cat. No. K1535)[4]
-
Assay Medium: McCoy's 5A medium supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, 1 mM Sodium Pyruvate, 100 U/mL Penicillin, 100 µg/mL Streptomycin, 200 µg/mL Zeocin™, 50 µg/mL Hygromycin, and 100 µg/mL G418.[4]
-
Test compounds (e.g., this compound) dissolved in 100% DMSO.
-
CXCL8 (IL-8) as the agonist.
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM) (Thermo Fisher Scientific)[4]
Procedure:
-
Cell Plating: Harvest and resuspend Tango™ CXCR2-bla U2OS cells in Assay Medium to a density of 312,500 cells/mL. Dispense 32 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom assay plate (10,000 cells/well).[4]
-
Incubation: Incubate the cell plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Compound Addition: Prepare serial dilutions of the test compounds in DMSO. Add the compounds to the cell plate, followed by the addition of an EC80 concentration of the agonist CXCL8. The final DMSO concentration should be kept below 1%.
-
Agonist Stimulation: Incubate the plate for 5 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
Substrate Loading: Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's instructions. Add 8 µL of the substrate mixture to each well.[4]
-
Substrate Incubation: Incubate the plate for 2 hours at room temperature in the dark.[4]
-
Detection: Measure the fluorescence emission at 460 nm (blue, coumarin) and 530 nm (green, fluorescein) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of blue to green fluorescence for each well. The IC50 values are determined by plotting the log of the antagonist concentration against the normalized response and fitting the data to a four-parameter logistic equation.
In Vitro Functional Assay: Neutrophil Chemotaxis
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant gradient of CXCL1.
Materials:
-
Human peripheral blood neutrophils, freshly isolated from healthy donors.
-
RPMI 1640 medium with 0.5% BSA.
-
CXCL1 (recombinant human).
-
Test compound (this compound) dissolved in DMSO.
-
Chemotaxis chamber (e.g., Boyden chamber) with a 5 µm pore size polycarbonate membrane.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup: Add RPMI 1640 containing CXCL1 (e.g., 50 ng/mL) to the lower wells of the chemotaxis chamber. Place the membrane over the lower wells.[5]
-
Cell Addition: Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several high-power fields under a microscope. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
In Vivo Efficacy: Cuprizone-Induced Demyelination Model
This mouse model is used to evaluate the in vivo efficacy of CNS-penetrant CXCR2 antagonists in preventing demyelination and promoting remyelination.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old).
-
Powdered standard mouse chow.
-
Cuprizone (bis(cyclohexanone)oxaldihydrazone).
-
This compound formulated for oral administration.
Procedure:
-
Demyelination Induction: Feed the mice a diet of powdered chow containing 0.2% (w/w) cuprizone ad libitum for 5-6 weeks to induce demyelination.[6][7]
-
Compound Administration: During the cuprizone feeding period, administer this compound or vehicle orally to different groups of mice at specified doses and frequencies (e.g., twice daily).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.[3]
-
Histological Analysis: Dissect the brains and process them for histology. Section the corpus callosum and stain with Luxol Fast Blue (LFB) to assess the degree of myelination.
-
Immunohistochemistry: Perform immunohistochemical staining for myelin basic protein (MBP) to quantify myelin levels and for markers of oligodendrocytes (e.g., Olig2) and microglia/astrocytes (e.g., Iba1/GFAP) to assess glial cell responses.
-
Data Analysis: Quantify the extent of demyelination and the number of oligodendrocytes and other glial cells in the corpus callosum using image analysis software. Compare the results between the treatment and vehicle groups to determine the efficacy of this compound.
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway
The binding of a chemokine ligand (e.g., CXCL8) to CXCR2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gαi), which subsequently modulates the activity of various downstream effectors.
Experimental Workflow for this compound Characterization
The characterization of this compound and its analogs follows a logical progression from initial in vitro screening to in vivo efficacy studies.
Logical Relationship of SAR for CNS Penetration
The key structural modifications influencing the CNS penetration of the diarylurea series can be summarized in a logical diagram.
Conclusion
The development of this compound underscores the importance of systematic SAR exploration in optimizing both potency and pharmacokinetic properties of a lead compound series. The identification of the N-methyl-4-piperidinyl sulfone as a key moiety for achieving high CNS penetration provides a valuable design principle for future CXCR2 antagonists targeting neuroinflammatory diseases. The experimental protocols and workflows detailed in this guide offer a robust framework for the evaluation of novel CXCR2 inhibitors, from initial in vitro characterization to in vivo proof-of-concept studies. This comprehensive understanding of the structure-activity relationship of this compound will aid in the continued development of targeted therapies for a range of debilitating inflammatory conditions.
References
- 1. Expanding role of CXCR2 and therapeutic potential of CXCR2 antagonists in inflammatory diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR2 receptor antagonists: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cxcr2-IN-1 on Downstream Inflammatory Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. Its involvement in a multitude of inflammatory diseases has positioned it as a key therapeutic target. This technical guide provides an in-depth analysis of the effects of Cxcr2-IN-1, a potent and central nervous system (CNS) penetrant antagonist of CXCR2, on downstream inflammatory signaling pathways. We will explore the mechanism of CXCR2 signaling, the expected quantitative impact of its inhibition by this compound, detailed experimental protocols for assessing its activity, and visual representations of the involved pathways and workflows.
Introduction to CXCR2 Signaling
CXCR2 is activated by several ELR+ CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8), and plays a crucial role in mediating inflammatory responses.[1] Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family.[2] This initiates a cascade of downstream signaling events that are critical for neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3]
The key downstream signaling pathways activated by CXCR2 include:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit of the activated G-protein activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (Protein Kinase B), leading to its phosphorylation and activation. This pathway is crucial for cell survival and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CXCR2 activation leads to the phosphorylation and activation of the ERK1/2 (Extracellular signal-regulated kinase) cascade, which is involved in cell proliferation, differentiation, and survival.[2]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway can also be activated downstream of CXCR2, contributing to the regulation of gene expression involved in inflammation.
This compound: A Potent CXCR2 Antagonist
This compound is a selective, CNS-penetrant antagonist of the CXCR2 receptor with a reported pIC50 of 9.3. While specific quantitative data for this compound's effect on all downstream signaling pathways is not extensively published, its high potency suggests significant inhibition of the aforementioned signaling cascades. The expected effects are based on the known mechanism of CXCR2 signaling and data from other well-characterized CXCR2 antagonists.
Quantitative Analysis of Downstream Signaling Inhibition
The following tables summarize the expected quantitative effects of a potent CXCR2 antagonist like this compound on key downstream signaling events, based on data from analogous compounds.
Table 1: Inhibition of Calcium Mobilization
| Antagonist | Cell Type | Ligand (Concentration) | IC50 (nM) | Reference |
| AZD5069 | Human Neutrophils | GRO-α | Potent Inhibition | [4] |
| SB225002 | HL60 cells | CXCL1 | Attenuated Ca2+ mobilization | [3] |
Table 2: Inhibition of Kinase Phosphorylation
| Antagonist | Cell Type | Ligand | Pathway Inhibited | Expected % Inhibition |
| Generic CXCR2 Antagonist | Neutrophils | CXCL8 | p-Akt | Significant |
| Generic CXCR2 Antagonist | Neutrophils | CXCL8 | p-ERK1/2 | Significant |
Table 3: Inhibition of Neutrophil Chemotaxis
| Antagonist | Chemoattractant | IC50 (nM) | Reference |
| RIST4721 | KC (murine CXCL1) | <10 | [5] |
| Ladarixin | CXCL8 | N/A (allosteric inhibitor) | [6] |
| Sch527123 | IL-8 | Potent Inhibition | [7] |
Signaling Pathways and Experimental Workflow Diagrams
CXCR2 Downstream Signaling Pathway
Caption: CXCR2 downstream signaling cascade.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound efficacy.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit CXCL8-induced intracellular calcium release.
Materials:
-
CXCR2-expressing cells (e.g., primary human neutrophils or a stable cell line)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
CXCL8
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation:
-
Isolate primary neutrophils or culture CXCR2-expressing cells to 80-90% confluency.
-
Harvest and resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add Fluo-4 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS at the original concentration.
-
-
Assay Procedure:
-
Plate 100 µL of the cell suspension into each well of the 96-well plate.
-
Prepare serial dilutions of this compound in HBSS. Add 50 µL of the antagonist dilutions to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader and record a baseline fluorescence for 10-20 seconds.
-
Add 50 µL of CXCL8 (at a pre-determined EC80 concentration) to all wells simultaneously using the instrument's injector.
-
Immediately begin kinetic reading of fluorescence intensity (excitation ~488 nm, emission ~520 nm) for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Western Blot for Phosphorylated Kinases (p-Akt, p-ERK)
This protocol details the detection of changes in the phosphorylation status of key downstream kinases.
Materials:
-
CXCR2-expressing cells
-
CXCL8
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate with CXCL8 (100 ng/mL) for 5-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to the total protein levels.
-
Plot the normalized data as a function of this compound concentration.
-
Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to block the migration of neutrophils towards a CXCL8 gradient.
Materials:
-
Primary human neutrophils
-
CXCL8
-
This compound
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 3-5 µm pores)
-
HBSS with 0.1% BSA
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Cell and Reagent Preparation:
-
Isolate neutrophils from fresh human blood.
-
Resuspend neutrophils in HBSS/BSA at 2 x 10^6 cells/mL.
-
Prepare various concentrations of this compound. Pre-incubate the neutrophils with the antagonist for 30 minutes at 37°C.
-
Prepare CXCL8 (chemoattractant) in HBSS/BSA at an optimal concentration (e.g., 10-100 ng/mL) and add it to the lower chamber of the chemotaxis plate.
-
-
Chemotaxis Assay:
-
Add the pre-treated neutrophil suspension to the upper chamber (Transwell insert).
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring the activity of an intracellular enzyme (e.g., myeloperoxidase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (CXCL8 alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
-
Conclusion
This compound, as a potent and selective antagonist of CXCR2, is expected to effectively inhibit the downstream inflammatory signaling pathways mediated by this receptor. By blocking key events such as calcium mobilization, kinase phosphorylation, and ultimately neutrophil chemotaxis, this compound holds significant promise as a therapeutic agent for a range of inflammatory disorders. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the efficacy and mechanism of action of this compound and other CXCR2 antagonists.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5069 [openinnovation.astrazeneca.com]
- 5. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 7. criver.com [criver.com]
Probing the Inflammatory Axis: A Technical Guide to Using Cxcr2-IN-1 for CXCR2 Functional Analysis
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the utilization of Cxcr2-IN-1 as a potent and selective chemical probe for the C-X-C chemokine receptor 2 (CXCR2). Herein, we provide a comprehensive overview of CXCR2 signaling, quantitative data for this compound, detailed experimental protocols for assessing CXCR2 function, and visual aids to elucidate key pathways and workflows.
Introduction: The CXCR2 Inflammatory Signalosome
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the orchestration of inflammatory responses.[1] Primarily expressed on the surface of neutrophils, CXCR2 is also found on other immune cells such as monocytes and mast cells.[1] It is activated by a specific subset of CXC chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL7, and CXCL8 (IL-8), which are characterized by a Glu-Leu-Arg (ELR) motif preceding the first cysteine residue.
The activation of CXCR2 by its cognate ligands initiates a signaling cascade that is central to the recruitment of neutrophils to sites of inflammation, a process critical for host defense. However, dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and certain cancers.[1] Consequently, the development of selective antagonists to probe and therapeutically target this receptor is of significant interest. This compound has emerged as a valuable chemical tool for these purposes, offering high potency and central nervous system (CNS) penetrance.[2]
This compound: A Selective Antagonist for CXCR2
This compound is a potent, small-molecule antagonist of the CXCR2 receptor. Its efficacy and selectivity make it an ideal chemical probe for dissecting the function of CXCR2 in both in vitro and in vivo models.
Mechanism of Action
As a CXCR2 antagonist, this compound functions by binding to the receptor and preventing the binding of its natural chemokine ligands. This blockade inhibits the downstream signaling pathways that lead to cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators.
Quantitative Pharmacological Data
The potency and selectivity of a chemical probe are paramount to its utility. This compound has been characterized in various assays to determine its inhibitory constants and functional effects.
| Assay Type | Parameter | Value (nM) | Cell System | Ligand/Stimulus | Reference |
| Reporter Assay | IC₅₀ | 0.501 | Reporter Cell Line | - | Xu, H., et al. (2016) |
| Chemotaxis Assay | IC₅₀ | 79.4 | Isolated Human Neutrophils | CXCL1 | Xu, H., et al. (2016) |
Table 1: In Vitro Potency of this compound. This table summarizes the key inhibitory concentrations of this compound in different functional assays.
The CXCR2 Signaling Cascade
Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi subtype. This initiates a branching signaling network that culminates in a robust cellular response.
Experimental Protocols for CXCR2 Functional Assessment
To investigate the effects of this compound on CXCR2 function, several key in vitro assays can be employed. Below are detailed protocols for two fundamental assays: neutrophil chemotaxis and calcium mobilization.
Neutrophil Chemotaxis Assay (Transwell Method)
This assay measures the ability of neutrophils to migrate along a chemotactic gradient, a primary function mediated by CXCR2.
Workflow Diagram:
Detailed Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh, anticoagulated whole blood using a density gradient centrifugation method (e.g., Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation). Ensure high purity (>95%) as assessed by flow cytometry or cytospin analysis.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2-5 x 10⁶ cells/mL.
-
Assay Setup:
-
To the lower wells of a 24-well companion plate, add 600 µL of assay buffer containing the chemoattractant (e.g., 10 nM CXCL1). For inhibition studies, pre-incubate the chemoattractant with varying concentrations of this compound for 15-30 minutes before adding to the wells. Include a negative control (buffer alone) and a positive control (chemoattractant alone).
-
Place Transwell® inserts (with a 3-5 µm pore size polycarbonate membrane) into each well.
-
Add 100 µL of the neutrophil suspension to the top of each Transwell® insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
Carefully remove the Transwell® inserts.
-
To quantify the migrated cells in the lower chamber, add a lytic reagent that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control (chemoattractant alone). Plot the data and determine the IC₅₀ value using non-linear regression analysis.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon GPCR activation, a key event in CXCR2 signaling.
Detailed Methodology:
-
Cell Preparation: Use a cell line stably expressing human CXCR2 (e.g., HEK293 or CHO cells). Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Assay Protocol (Antagonist Mode):
-
Place the plate into a fluorescence plate reader (e.g., FLIPR® or FlexStation®) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Initiate the reaction by adding a pre-determined concentration of a CXCR2 agonist (e.g., CXCL8 at its EC₈₀ concentration).
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. Determine the peak fluorescence response for each well. Calculate the percentage of inhibition for each concentration of this compound compared to the agonist-only control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable pharmacological model.
Applications and Future Directions
This compound serves as an indispensable tool for elucidating the multifaceted roles of CXCR2 in health and disease. Its application in the described assays allows for the screening and characterization of novel CXCR2 modulators. Furthermore, its CNS-penetrant properties open avenues for investigating the role of CXCR2 in neuro-inflammatory conditions. Future studies employing this compound will undoubtedly continue to unravel the complexities of the CXCR2 signaling axis, paving the way for novel therapeutic interventions.
References
The CXCR2 Axis: A Pivotal Hub in Cancer Progression and a Target for Therapeutic Intervention with Small Molecule Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-X-C motif chemokine receptor 2 (CXCR2) signaling axis has emerged as a critical mediator in the tumor microenvironment, playing a multifaceted role in cancer progression. This receptor, activated by a range of CXCL chemokines, orchestrates a complex network of events that promote tumor growth, angiogenesis, metastasis, and resistance to therapy. Consequently, targeting the CXCR2 axis with small molecule inhibitors presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the CXCR2 axis in oncology, with a particular focus on the potential of CXCR2 inhibitors, using Cxcr2-IN-1 as a representative molecule for which we will present data from structurally similar and well-characterized compounds, SCH-479833 and SB225002, due to the lack of specific public data for "this compound". This guide details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for investigating the CXCR2 axis.
The Role of the CXCR2 Axis in Cancer
The CXCR2 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed on neutrophils, but also found on endothelial cells, myeloid-derived suppressor cells (MDSCs), and various cancer cells.[1][2][3][4] Its ligands, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), are often secreted by tumor cells and stromal cells within the tumor microenvironment.[5][6] The binding of these chemokines to CXCR2 triggers a cascade of downstream signaling events that contribute to several key hallmarks of cancer.
Tumor Growth and Proliferation
The CXCR2 axis can directly promote tumor cell proliferation and survival in an autocrine or paracrine manner.[1][7] Activation of CXCR2 signaling can lead to the upregulation of cell cycle regulatory proteins and the suppression of apoptotic pathways, thereby fostering unabated tumor growth.[7]
Angiogenesis
A crucial role of the CXCR2 axis is its contribution to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8][9] CXCR2 is expressed on endothelial cells, and its activation by CXCL ligands promotes their migration, proliferation, and tube formation.[8][10] Furthermore, CXCR2 signaling can induce the expression of other potent angiogenic factors like vascular endothelial growth factor (VEGF).
Metastasis and Invasion
The CXCR2 axis is a key driver of cancer cell invasion and metastasis.[11][12] By promoting the secretion of matrix metalloproteinases (MMPs), CXCR2 signaling facilitates the degradation of the extracellular matrix, allowing tumor cells to invade surrounding tissues and intravasate into the bloodstream. Moreover, CXCR2 is involved in the recruitment of neutrophils and MDSCs to pre-metastatic niches, creating a favorable environment for circulating tumor cells to seed and form secondary tumors.[1]
Chemoresistance
Emerging evidence suggests that the CXCR2 axis contributes to resistance to chemotherapy.[13][14] Upregulation of CXCR2 and its ligands has been observed in cancer cells that have survived chemotherapy, and this signaling can promote cell survival and evade drug-induced apoptosis.[14][15]
CXCR2 Signaling Pathway
Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This initiates several downstream signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][7][16] These pathways converge to regulate gene expression programs that control cell proliferation, survival, migration, and inflammation.
This compound and Representative Inhibitors: A Profile
While specific data for a compound named "this compound" is not publicly available, several small molecule inhibitors targeting CXCR2 have been extensively studied. For the purpose of this guide, we will present data from two well-characterized CXCR2 antagonists, SCH-479833 and SB225002 , as representative examples of the potential of this class of inhibitors.
SCH-479833 is an orally active, small molecule antagonist of both CXCR1 and CXCR2.[5][7] It has demonstrated anti-tumor and anti-metastatic effects in preclinical models of pancreatic cancer and melanoma.[5][7]
SB225002 is a potent and selective non-peptide antagonist of CXCR2.[9][17] It has been shown to inhibit tumor growth, angiogenesis, and sensitize cancer cells to radiation in various cancer models.[1][18]
Quantitative Data on the Efficacy of Representative CXCR2 Inhibitors
The following tables summarize key quantitative data from preclinical studies on SCH-479833 and SB225002, demonstrating their efficacy in targeting the CXCR2 axis in cancer.
Table 1: In Vitro Efficacy of Representative CXCR2 Inhibitors
| Compound | Cancer Type | Assay | Cell Line | Concentration | Effect | Reference |
| SB225002 | Esophageal Squamous Cell Carcinoma | Cell Proliferation (MTT) | WHCO1 | 400 nM | ~40-50% reduction in cell proliferation | [17] |
| SB225002 | Neuroblastoma | Cell Proliferation | SK-N-AS | IC50: 0.28 µM | Dose-dependent inhibition of proliferation | [19] |
| SB225002 | Neuroblastoma | Cell Proliferation | NGP | IC50: 5.85 µM | Dose-dependent inhibition of proliferation | [19] |
| SB225002 | Triple-Negative Breast Cancer | Cell Viability (MTT) | MDA-MB-231 | IC50: 69.29 nM (48h) | Dose-dependent reduction in cell viability | [20] |
| SB225002 | Triple-Negative Breast Cancer | Cell Viability (MTT) | MDA-MB-231 | IC50: 55.16 µM (72h) | Dose-dependent reduction in cell viability | [20] |
| SCH-479833 | Pancreatic Cancer | Cell Proliferation (MTT) | Multiple | 5-50 µg/ml | Inhibition of cell proliferation | [5] |
| SCH-479833 | Pancreatic Cancer | Cell Invasion (Matrigel) | Multiple | Not specified | Significant inhibition of invading cells | [5] |
| SCH-479833 | Melanoma | Chemotaxis | A375SM | Not specified | 2.8- to 5.0-fold decrease in chemotaxis | [7] |
| SCH-479833 | Melanoma | Cell Invasion (Matrigel) | A375SM | Not specified | 2.3- to 3.1-fold decrease in invading cells | [7] |
Table 2: In Vivo Efficacy of Representative CXCR2 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reduction in Microvessel Density | Reference |
| SCH-479833 | Melanoma Xenograft (A375SM) | Athymic Nude Mice | 100 mg/kg, oral, daily for 21 days | 2.9- to 4.5-fold reduction in tumor volume | 35% reduction | [7] |
| SCH-527123 | Melanoma Xenograft (A375SM) | Athymic Nude Mice | 100 mg/kg, oral, daily for 21 days | Significant reduction in tumor volume | 45% reduction | [7] |
| SB225002 | Nasopharyngeal Carcinoma Xenograft (C666-1) | Nude Mice | 10 mg/kg, daily | ~38% tumor inhibition rate | Significant reduction | [1] |
| SB225002 | Nasopharyngeal Carcinoma Xenograft (HONE-1) | Nude Mice | 10 mg/kg, daily | ~30% tumor inhibition rate | Significant reduction | [1] |
| SB225002 | Pancreatic Ductal Adenocarcinoma | Kras+Tgfbr2KO mice | Not specified | Significant suppression of tumor progression | Reduced | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of the CXCR2 axis and the efficacy of its inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of a CXCR2 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CXCR2 inhibitor (e.g., SCH-479833)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 3,000 cells/well in 100 µL of complete medium.[5]
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of the CXCR2 inhibitor (e.g., 5, 10, 25, and 50 µg/ml for SCH-479833) or vehicle control (e.g., media with 0.1% DMSO).[5]
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition using the formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100.
In Vitro Cell Invasion Assay (Matrigel Invasion Assay)
Objective: To assess the effect of a CXCR2 inhibitor on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS as a chemoattractant)
-
Transwell inserts with 8 µm pore size membranes
-
Matrigel Basement Membrane Matrix
-
CXCR2 inhibitor
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium (e.g., 1:3 dilution).[8][21]
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel solution.[8][22]
-
Incubate the coated inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[8][13]
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 2.5 - 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (2.5 - 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.[8] The medium in the upper chamber should contain the desired concentration of the CXCR2 inhibitor or vehicle control.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the wells.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[8]
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of a CXCR2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional, to improve tumor take)
-
CXCR2 inhibitor formulated for in vivo administration (e.g., SCH-479833 in hydroxypropyl-β-cyclodextrin)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free medium. For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor formation.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the CXCR2 inhibitor (e.g., 100 mg/kg SCH-479833 orally, daily) or vehicle control to the respective groups.[7]
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[7]
Immunohistochemistry (IHC) for Microvessel Density (CD31 Staining)
Objective: To quantify the effect of a CXCR2 inhibitor on tumor angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Primary antibody against CD31 (PECAM-1)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope and imaging software
Procedure:
-
Deparaffinize and rehydrate the paraffin-embedded tumor sections.
-
Perform antigen retrieval to unmask the CD31 epitope. A common method is heat-induced epitope retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Wash the sections and apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the stained sections under a microscope. Identify areas of highest vascularization ("hot spots").
-
Quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields (HPFs) within the "hot spots". Alternatively, image analysis software can be used to measure the percentage of CD31-positive area.[4][23]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating a novel CXCR2 inhibitor.
Conclusion
The CXCR2 signaling axis is a pivotal player in the complex interplay of factors that drive cancer progression. Its role in promoting tumor growth, angiogenesis, metastasis, and chemoresistance makes it an attractive target for therapeutic intervention. Small molecule inhibitors of CXCR2, as represented by the preclinical data for SCH-479833 and SB225002, have shown significant promise in preclinical cancer models. Further research and clinical development of CXCR2 inhibitors, potentially in combination with other anti-cancer therapies, hold the potential to offer new and effective treatment options for a range of malignancies. This guide provides a foundational understanding of the CXCR2 axis and the methodologies to further investigate its role and the efficacy of its inhibitors in the field of oncology.
References
- 1. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. Small-Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Melanoma Growth by Decreasing Tumor Cell Proliferation, Survival, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Transwell migration and matrigel invasion assays [bio-protocol.org]
- 12. SCH-479833 | CXCR1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. forlabs.co.uk [forlabs.co.uk]
- 14. Combining TMZ and SB225002 induces changes of CXCR2 and VEGFR signalling in primary human endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SB225002 Induces Cell Death and Cell Cycle Arrest in Acute Lymphoblastic Leukemia Cells through the Activation of GLIPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CXCR2 is essential for cerebral endothelial activation and leukocyte recruitment during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. content-assets.jci.org [content-assets.jci.org]
- 19. Direct Targeting of CXCR2 Receptor Inhibits Neuroblastoma Growth: An In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 22. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cxcr2-IN-1 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cxcr2-IN-1 is a potent and centrally nervous system (CNS) penetrant antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands, such as CXCL1, CXCL2, and CXCL8 (in humans), are key mediators of neutrophil recruitment and activation in inflammatory responses. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases and cancer. These application notes provide detailed protocols for the dosage and administration of this compound in in vivo mouse models, based on available preclinical data.
Mechanism of Action
CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils. Upon ligand binding, CXCR2 activates intracellular signaling cascades that are crucial for neutrophil chemotaxis, degranulation, and the inflammatory response. This compound acts as an antagonist, blocking the binding of CXC chemokines to the receptor and thereby inhibiting these downstream signaling events.
CXCR2 Signaling Pathway
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Dosage and Administration
The following table summarizes the known dosage and administration details for this compound in a mouse model. Researchers should note that optimal dosage may vary depending on the specific mouse strain, disease model, and experimental endpoint.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Model | Cuprizone-induced demyelination | [1] |
| Dosage | 30 and 100 mg/kg | [1] |
| Administration Route | Oral gavage | [1] |
| Frequency | Twice daily | [1] |
| Duration | 9 consecutive days | [1] |
| Vehicle | Not specified in the primary source. A recommended starting point for formulation development is provided in the protocols below. |
Experimental Protocols
Protocol 1: General Preparation of this compound for Oral Gavage
This protocol provides a general method for preparing this compound for oral administration in mice. Due to its poor water solubility, a suspension is often required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or PEG400
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Prepare the vehicle: A commonly used vehicle for oral gavage of poorly soluble compounds in mice is a co-solvent system. A recommended starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
Dissolve this compound:
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex thoroughly.
-
-
Formulate the suspension:
-
To the DMSO solution, add the PEG300 and vortex to mix.
-
Add the Tween 80 and vortex again.
-
Finally, add the sterile saline in small aliquots while continuously vortexing to form a stable and homogenous suspension.
-
If the compound precipitates, brief sonication may help to create a finer suspension.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using an appropriate gauge gavage needle.
-
The final volume for oral gavage in mice is typically 5-10 mL/kg.
-
Ensure the suspension is well-mixed before each administration.
-
Note: It is crucial to perform a small-scale formulation test to ensure the stability and homogeneity of the suspension at the desired concentration before preparing a large batch. The tolerability of the vehicle should also be assessed in a small cohort of animals.
Protocol 2: In Vivo Efficacy Study in a Cuprizone-Induced Demyelination Model
This protocol is based on the published study using this compound in a model of CNS demyelination[1].
Experimental Workflow:
Caption: Experimental workflow for the cuprizone-induced demyelination model.
Procedure:
-
Animal Model: Use C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Demyelination Induction: Feed the mice a diet containing 0.2% (w/w) cuprizone for 5 weeks to induce demyelination in the central nervous system.
-
Treatment Groups:
-
Vehicle control group
-
This compound (30 mg/kg) treatment group
-
This compound (100 mg/kg) treatment group
-
-
Drug Administration:
-
Prepare this compound as described in Protocol 1.
-
Beginning after 5 weeks of the cuprizone diet, administer this compound or vehicle orally twice daily for 9 consecutive days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Perform histological analysis (e.g., Luxol fast blue staining for myelin) and biochemical analysis (e.g., Western blot for myelin basic protein) to assess the extent of demyelination and remyelination.
-
Potential Applications in Other Mouse Models
While specific protocols for this compound in cancer and other inflammatory models are not yet widely published, its mechanism of action suggests potential utility in these areas. Researchers interested in exploring this compound in other models can use the following as a general guideline, with the understanding that optimization will be necessary.
General Protocol Framework for Cancer and Inflammation Models
-
Model Selection: Choose an appropriate mouse model where neutrophil infiltration is known to play a significant role (e.g., AOM/DSS model of colitis-associated cancer, thioglycollate-induced peritonitis, or various tumor xenograft models).
-
Dosage and Formulation: Start with the dosage range of 30-100 mg/kg, administered orally twice daily, as established in the demyelination model. Prepare the formulation as described in Protocol 1.
-
Treatment Schedule: The timing of administration will be critical and model-dependent.
-
Prophylactic: Start treatment before or at the time of disease induction.
-
Therapeutic: Start treatment after the establishment of the disease.
-
-
Endpoint Analysis: Measure relevant outcomes such as tumor growth, metastasis, inflammatory cell infiltration (e.g., by flow cytometry or immunohistochemistry of Ly6G+ cells), cytokine levels, and clinical scores of disease severity.
Conclusion
This compound is a valuable tool for investigating the role of the CXCR2 signaling pathway in various pathological conditions. The provided protocols offer a starting point for in vivo studies in mice. It is strongly recommended that researchers perform pilot studies to determine the optimal dosage, vehicle, and treatment regimen for their specific experimental model.
References
Application Notes and Protocols for Cxcr2-IN-1 in a Cuprizone-Induced Demyelination Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the utilization of Cxcr2-IN-1, a potent and central nervous system (CNS) penetrant antagonist of the chemokine receptor CXCR2, in a cuprizone-induced mouse model of demyelination. This model is highly relevant for studying the mechanisms of demyelination and remyelination, and for evaluating potential therapeutic agents for diseases such as multiple sclerosis.
Introduction
The cuprizone model is a widely used toxic model of demyelination in the central nervous system. Ingestion of the copper chelator cuprizone leads to oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[1] The chemokine receptor CXCR2 has been implicated in the pathogenesis of demyelinating diseases. While its role is complex, studies suggest that CXCR2 signaling, particularly on neutrophils, is crucial for cuprizone-induced demyelination.[2][3][4] Mice lacking CXCR2 have shown resistance to demyelination in this model.[5][6] Therefore, pharmacological inhibition of CXCR2 presents a therapeutic strategy to prevent demyelination and potentially enhance remyelination.
This compound is a selective antagonist of CXCR2 with demonstrated efficacy in a cuprizone-induced demyelination model.[7][8] Its ability to penetrate the CNS makes it a valuable tool for investigating the role of CXCR2 in neuroinflammatory and demyelinating processes.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo application of this compound in the cuprizone model, based on available data.
| Parameter | Value | Reference |
| Compound | This compound | [7] |
| Target | CXCR2 | [7] |
| Animal Model | Mice (e.g., C57BL/6) | [8][9] |
| Cuprizone Diet | 0.2% (w/w) in chow for 5 weeks | [8][9] |
| This compound Dosage | 30 and 100 mg/kg | [8][9] |
| Administration Route | Oral gavage | [8][9] |
| Frequency | Twice daily | [8][9] |
| Treatment Duration | 9 consecutive days (following 5 weeks of cuprizone) | [8][9] |
| Vehicle | To be optimized (e.g., 10% DMSO in corn oil) | [10] |
Experimental Protocols
I. Cuprizone-Induced Demyelination
This protocol describes the induction of demyelination in mice using a cuprizone-supplemented diet.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Powdered mouse chow
-
Cuprizone (bis(cyclohexanone)oxaldihydrazone)
-
Scale and mixing equipment
-
Animal cages and bedding
Procedure:
-
Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with the powdered mouse chow.
-
House the mice in a controlled environment with ad libitum access to the cuprizone diet and water for 5 to 6 weeks.
-
Monitor the mice regularly for signs of toxicity, such as significant weight loss or behavioral changes.
-
A control group of mice should be fed a standard powdered chow diet without cuprizone.
II. Preparation and Administration of this compound
This protocol details the preparation and oral administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (or other suitable vehicle)
-
Vortex mixer and/or sonicator
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Formulation:
-
This compound is soluble in DMSO.[7][8] For oral administration, a common vehicle is corn oil.
-
To prepare a 10 mg/mL stock solution, for example, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.[8]
-
For a final dosing solution in 10% DMSO and 90% corn oil, first dissolve the this compound in the required volume of DMSO, and then add the corn oil and mix thoroughly. For example, to prepare 1 mL of a 10 mg/mL dosing solution, dissolve 10 mg of this compound in 100 µL of DMSO, and then add 900 µL of corn oil.
-
Prepare fresh dosing solutions daily.
-
-
Administration:
-
Following the 5-week cuprizone diet, begin the administration of this compound.
-
Administer the prepared this compound solution to the mice via oral gavage at doses of 30 mg/kg or 100 mg/kg.[8][9]
-
The volume of administration should be calculated based on the individual mouse's weight (typically 5-10 mL/kg).
-
Administer the treatment twice daily for 9 consecutive days.[8][9]
-
A vehicle control group should receive the same volume of the vehicle solution (e.g., 10% DMSO in corn oil) on the same schedule.
-
III. Assessment of Demyelination and Remyelination
This section outlines common methods for evaluating the extent of demyelination and remyelination.
Materials:
-
Microtome or cryostat
-
Microscope
-
Antibodies for immunohistochemistry (e.g., anti-MBP for myelin, anti-Olig2 for oligodendrocytes, anti-Iba1 for microglia)
-
Stains for myelin (e.g., Luxol Fast Blue)
-
Electron microscope (for g-ratio analysis)
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose solution before sectioning on a cryostat or microtome.
-
-
Histological Analysis:
-
Luxol Fast Blue (LFB) Staining: Perform LFB staining on brain sections to visualize myelin. Demyelination is observed as a loss of the blue stain in areas like the corpus callosum.
-
Immunohistochemistry (IHC): Stain sections with antibodies against Myelin Basic Protein (MBP) to quantify the extent of myelination. Use antibodies against oligodendrocyte markers (e.g., Olig2, CC1) to assess oligodendrocyte numbers and maturation. Stain for markers of neuroinflammation such as Iba1 (microglia/macrophages).
-
-
Electron Microscopy (EM):
-
For a more detailed analysis of myelination, process tissue from the corpus callosum for electron microscopy.
-
Calculate the g-ratio (the ratio of the axon diameter to the myelinated fiber diameter) to quantitatively assess the thickness of the myelin sheath. An increased g-ratio is indicative of demyelination or thinner myelin sheaths during remyelination.
-
Visualizations
CXCR2 Signaling Pathway in Cuprizone-Induced Demyelination
Caption: CXCR2 signaling pathway in the context of cuprizone-induced demyelination.
Experimental Workflow for this compound in the Cuprizone Model
Caption: Experimental workflow for evaluating this compound in the cuprizone model.
References
- 1. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use the Cuprizone Model to Study De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cxcr2-IN-1 in Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response and plays a critical role in the pathogenesis of numerous inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2) is a key G-protein coupled receptor expressed on the surface of neutrophils that, upon binding to its cognate chemokines such as CXCL1 and CXCL8 (IL-8), triggers downstream signaling cascades culminating in cell migration. Dysregulation of the CXCR2 signaling axis is implicated in inflammatory disorders, making it a prime target for therapeutic intervention. Cxcr2-IN-1 is a potent and selective antagonist of the CXCR2 receptor, offering a valuable tool for investigating the role of CXCR2 in neutrophil biology and for the development of novel anti-inflammatory therapeutics.
These application notes provide a comprehensive guide for utilizing this compound in a neutrophil chemotaxis assay, including detailed protocols, data presentation guidelines, and visual representations of the underlying biological and experimental workflows.
Mechanism of Action
This compound is a small molecule inhibitor that selectively binds to the CXCR2 receptor, preventing the binding of its natural ligands. This blockade inhibits the activation of downstream signaling pathways, ultimately leading to the suppression of neutrophil chemotaxis. The compound has demonstrated an IC50 of 0.501 nM in a CXCR2 reporter assay and an IC50 of 79.4 nM for the inhibition of CXCL1-induced chemotaxis of isolated human neutrophils.
Data Presentation
The following tables summarize the key specifications of this compound and provide representative quantitative data on its inhibitory effect on neutrophil chemotaxis.
Table 1: this compound Specifications
| Property | Value |
| Target | CXCR2 |
| IC50 (CXCR2 Reporter Assay) | 0.501 nM |
| IC50 (CXCL1-induced Neutrophil Chemotaxis) | 79.4 nM |
| Molecular Formula | C₁₉H₂₀Cl₂FN₃O₄S |
| Molecular Weight | 476.35 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C as a solid. In DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months. |
Table 2: Dose-Dependent Inhibition of Neutrophil Chemotaxis by a Representative CXCR2 Antagonist
This data is representative of the expected dose-dependent inhibition of neutrophil chemotaxis by a selective CXCR2 antagonist and can be used as a guideline for experiments with this compound.
| Concentration of Antagonist (nM) | Mean Inhibition of Chemotaxis (%) | Standard Deviation (%) |
| 1 | 10 | 3.5 |
| 5 | 26 | 5.2 |
| 10 | 45 | 6.8 |
| 20 (Approx. IC50) | 54 | 7.1 |
| 50 | 78 | 4.9 |
| 100 | 92 | 3.1 |
| 1000 | 99 | 1.5 |
Experimental Protocols
This section provides detailed methodologies for the isolation of human neutrophils and the subsequent use of this compound in a Boyden chamber/Transwell® neutrophil chemotaxis assay.
Protocol 1: Isolation of Human Neutrophils from Whole Blood
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PREMIUM
-
Dextran solution (3% in 0.9% NaCl)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Red blood cell (RBC) lysis buffer
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
70 µm cell strainer
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet and transfer it to a new 50 mL conical tube.
-
Add dextran solution to the pellet at a 1:1 volume ratio and mix gently. Allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.
-
Carefully collect the upper neutrophil-rich plasma layer and transfer it to a new 50 mL conical tube.
-
Centrifuge the collected supernatant at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RBC lysis buffer for 5-10 minutes at room temperature to lyse any remaining red blood cells.
-
Stop the lysis by adding an excess of PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the neutrophil pellet twice with PBS.
-
Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS and Penicillin-Streptomycin.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils can be assessed by flow cytometry using markers such as CD15 and CD16.[1]
Protocol 2: Neutrophil Chemotaxis Assay using this compound
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Chemoattractant (e.g., recombinant human CXCL1 or IL-8/CXCL8)
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Boyden chamber or 24-well Transwell® plate with 3-5 µm pore size polycarbonate membranes
-
Incubator (37°C, 5% CO₂)
-
Multi-well plate reader
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the chemoattractant (e.g., 50-100 ng/mL of CXCL1 or 10 nM IL-8) in assay medium.[1]
-
Prepare serial dilutions of this compound in assay medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Pre-incubation of Neutrophils with this compound:
-
Resuspend the isolated neutrophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
In separate tubes, add the desired concentrations of this compound to the neutrophil suspension. Include a vehicle control (DMSO only).
-
Incubate the neutrophils with this compound for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower chambers of the Transwell® plate.
-
Add 600 µL of assay medium without chemoattractant to the lower chambers for the negative control wells.
-
Carefully place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension (containing this compound or vehicle) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell® inserts.
-
To quantify the migrated cells in the lower chamber, add a cell viability reagent such as CellTiter-Glo® according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 signaling pathway in neutrophils and the inhibitory action of this compound.
Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: Step-by-step workflow for the neutrophil chemotaxis assay using this compound.
References
Recommended storage conditions for Cxcr2-IN-1 powder and solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the storage, handling, and use of Cxcr2-IN-1, a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2). The included protocols are intended as a guide for in vitro and in vivo studies investigating the role of CXCR2 in various physiological and pathological processes.
Product Information
This compound is a small molecule inhibitor that effectively blocks the signaling pathways activated by CXCR2 ligands, such as CXCL1, CXCL2, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8). This inhibition can modulate inflammatory responses, particularly those involving neutrophil recruitment and activation.
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the powdered form and prepared solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions due to the hygroscopic nature of DMSO, which can affect solubility.
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 476.35 g/mol ), add 209.93 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.
-
Once dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
The following table provides volumes of DMSO needed to prepare different concentrations of stock solutions from various starting masses of this compound.
| Starting Mass | 1 mM | 5 mM | 10 mM |
| 1 mg | 2.0993 mL | 0.4199 mL | 0.2099 mL |
| 5 mg | 10.4965 mL | 2.0993 mL | 1.0496 mL |
| 10 mg | 20.9930 mL | 4.1986 mL | 2.0993 mL |
CXCR2 Signaling Pathway
CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands, activates several downstream signaling cascades. These pathways are crucial for neutrophil chemotaxis, degranulation, and other inflammatory responses. The diagram below illustrates the major signaling pathways initiated by CXCR2 activation.
Caption: CXCR2 signaling cascade.
Experimental Protocols
The following are example protocols for common in vitro and in vivo assays to assess the efficacy of this compound.
In Vitro Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a CXCR2 ligand.
Materials:
-
Isolated human or murine neutrophils
-
Chemotaxis chamber (e.g., Boyden or Transwell®) with a 3-5 µm pore size membrane
-
CXCR2 ligand (e.g., recombinant human CXCL8/IL-8 or murine CXCL1/KC)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability dye (e.g., Calcein-AM) or a cell counting method
Protocol:
-
Isolate neutrophils from fresh blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in assay buffer. Pre-incubate the neutrophils with the different concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Add the chemoattractant (e.g., 10-100 ng/mL of CXCL8) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated neutrophils to the upper chamber (the insert).
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the upper chamber. Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP levels, staining with a fluorescent dye like Calcein-AM, or by direct cell counting using a hemocytometer or an automated cell counter.[1]
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
Caption: Neutrophil chemotaxis assay workflow.
In Vitro Calcium Mobilization Assay
This assay measures the inhibition of intracellular calcium release in response to CXCR2 activation.
Materials:
-
CXCR2-expressing cells (e.g., transfected cell line or primary neutrophils)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CXCR2 ligand (e.g., CXCL8)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Seed CXCR2-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in assay buffer.
-
Remove the culture medium and add the dye-loading solution to the cells. Incubate for 45-60 minutes at 37°C.
-
During incubation, prepare serial dilutions of this compound and the CXCR2 ligand in assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the cell plate in the fluorescence plate reader. Add the different concentrations of this compound or vehicle to the wells and incubate for 10-20 minutes.
-
Initiate the kinetic read, establishing a baseline fluorescence.
-
Add the CXCR2 ligand to all wells and continue to record the fluorescence signal for 2-3 minutes.
-
Analyze the data by measuring the peak fluorescence intensity after ligand addition. Calculate the inhibitory effect of this compound.[2][3][4]
In Vivo Animal Model: Lipopolysaccharide (LPS)-Induced Lung Inflammation
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of acute lung inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia
-
Phosphate-buffered saline (PBS)
-
Tools for bronchoalveolar lavage (BAL)
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a solution of this compound in the appropriate vehicle.
-
Administer this compound (e.g., 10-100 mg/kg) or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before LPS challenge (e.g., 1 hour).
-
Induce lung inflammation by intranasal or intratracheal administration of LPS (e.g., 1-5 mg/kg) in sterile saline.
-
At a predetermined time point after LPS challenge (e.g., 4-24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.
-
Analyze the BAL fluid for total and differential cell counts (particularly neutrophils).
-
The lungs can also be harvested for histological analysis or measurement of inflammatory markers (e.g., cytokines, myeloperoxidase activity).
-
Evaluate the effect of this compound on neutrophil infiltration and other inflammatory parameters compared to the vehicle-treated group.
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Disclaimer: The provided protocols are intended as a starting point. Researchers should optimize the conditions for their specific experimental setup.
References
- 1. criver.com [criver.com]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Oral Administration of Cxcr2-IN-1 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cxcr2-IN-1 is a potent antagonist of the chemokine (C-X-C motif) receptor 2 (CXCR2). CXCR2 and its ligands are key mediators in the recruitment of neutrophils and other immune cells to sites of inflammation. This pathway is implicated in a variety of inflammatory diseases, making CXCR2 an attractive therapeutic target. These application notes provide a detailed protocol for the oral administration of this compound to mice, based on available preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Dosing Route | Oral (p.o.) | [1][2] |
| Dosing Regimen | 30 and 100 mg/kg, twice daily | [1][2] |
| Treatment Duration | 9 consecutive days | [1][2] |
| Reported Solubility | Soluble in DMSO (5.4 mg/mL with heating and sonication) | [1][2][3] |
| Pharmacokinetics (PK) | Data not available | - |
| Toxicology | Data not available | - |
Experimental Protocols
Materials and Reagents
-
This compound (solid powder)
-
Vehicle: 0.5% (w/v) Methyl cellulose in sterile water. Note: While this compound is soluble in DMSO, a methylcellulose suspension is a common and recommended vehicle for oral gavage of poorly soluble compounds in mice.
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, for enhancing suspension)
-
Analytical balance
-
Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Experimental mice (strain, age, and sex as required by the study design)
Preparation of this compound Dosing Suspension (Example for 100 mg/kg dose in a 25g mouse)
-
Calculate the required amount of this compound:
-
Dose = 100 mg/kg
-
Mouse weight = 0.025 kg
-
Required dose per mouse = 100 mg/kg * 0.025 kg = 2.5 mg
-
-
Determine the dosing volume: A typical oral gavage volume for mice is 10 mL/kg.
-
Dosing volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
-
Calculate the concentration of the suspension:
-
Concentration = 2.5 mg / 0.25 mL = 10 mg/mL
-
-
Prepare the vehicle:
-
Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Mix thoroughly until a clear, viscous solution is formed.
-
-
Prepare the dosing suspension:
-
Weigh the required amount of this compound powder for the entire cohort of animals, including a slight overage to account for transfer losses.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
-
The suspension should be prepared fresh daily and stored at room temperature, protected from light, for the duration of the dosing period. Vortex the suspension immediately before each administration.
-
Oral Administration Protocol (Oral Gavage)
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. This will immobilize the head and prevent the animal from biting.
-
Hold the mouse in a vertical position to straighten the esophagus, facilitating the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle.
-
Introduce the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the calculated volume of the this compound suspension.
-
Administer the suspension smoothly to avoid regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a few minutes post-gavage and at regular intervals as dictated by the experimental protocol.
-
Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 Signaling Pathway.
Experimental Workflow for Oral Administration of this compound in Mice
Caption: Experimental Workflow.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The effects of the selective and non-peptide CXCR2 receptor antagonist SB225002 on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cxcr2-IN-1 for In Vitro Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cxcr2-IN-1 is a potent and centrally nervous system (CNS) penetrant antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[1][2] CXCR2 plays a critical role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation, making it a key target for anti-inflammatory therapeutics.[3][4] This document provides detailed application notes and protocols for the use of this compound in various in vitro inflammation studies, designed to assist researchers in investigating its therapeutic potential.
Mechanism of Action
This compound is a small molecule inhibitor that selectively binds to CXCR2, a G-protein coupled receptor (GPCR).[1][2][5] Upon binding of its cognate chemokines, such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), CXCR2 initiates a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators.[4][6] this compound blocks these downstream effects by preventing chemokine-induced receptor activation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Cell Type | Reference |
| pIC50 | 9.3 | Tango Assay | Not Specified | [1][2] |
| IC50 | ~0.5 nM | Calculated from pIC50 | Not Specified | N/A |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Inflammation Assays.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound. These are representative protocols and may require optimization for specific cell types and experimental conditions.
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.
Materials:
-
Human or murine neutrophils
-
This compound
-
CXCL8 (for human neutrophils) or KC (for murine neutrophils)
-
Chemotaxis chamber (e.g., Boyden chamber with 3-5 µm pore size polycarbonate membrane)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Preparation: Isolate neutrophils from fresh human or murine blood using density gradient centrifugation. Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL. Check for viability using Trypan Blue.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Detection:
-
After incubation, remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content with a reagent like CellTiter-Glo® or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CXCR2 activation.
Materials:
-
CXCR2-expressing cells (e.g., neutrophils, CHO-K1 cells stably expressing human CXCR2)
-
This compound
-
CXCL8
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with injection capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate CXCR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound and Ligand Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of CXCL8 at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Add the this compound dilutions or vehicle to the wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Inject the CXCL8 solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the calcium flux for each concentration of this compound. Determine the IC50 value from the dose-response curve.
Cytokine Release Assay
This assay determines the effect of this compound on the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α) or a multiplex cytokine assay system
-
96-well cell culture plates
Protocol:
-
Cell Preparation: Isolate PBMCs or neutrophils and resuspend them in cell culture medium at an appropriate density (e.g., 1 x 10⁶ cells/mL).
-
Compound Treatment: Add various concentrations of this compound or vehicle to the cell suspension in a 96-well plate. Pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Add the inflammatory stimulus (e.g., 100 ng/mL LPS) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated vehicle control. Calculate the IC50 value.
Conclusion
This compound is a valuable tool for studying the role of the CXCR2 signaling pathway in inflammation. The protocols provided here offer a framework for characterizing the in vitro anti-inflammatory properties of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to further elucidate the therapeutic potential of CXCR2 antagonism.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
Application Notes and Protocols for Testing Cxcr2-IN-1 in Murine Models of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1][2] A key feature of ALI/ARDS is the massive infiltration of neutrophils into the lung interstitium and alveolar space, a process largely driven by the chemokine receptor CXCR2 and its ligands (e.g., CXCL1/KC and CXCL2/MIP-2 in mice).[1][3][4] The CXCR2 signaling pathway is a critical regulator of neutrophil recruitment and activation, making it a promising therapeutic target for mitigating the inflammatory cascade in ALI.[1][2]
Cxcr2-IN-1 is a potent and specific antagonist of the CXCR2 receptor.[5][6] It has demonstrated efficacy in preclinical models of inflammation by inhibiting neutrophil chemotaxis.[6] These application notes provide a detailed experimental framework for evaluating the therapeutic potential of this compound in a lipopolysaccharide (LPS)-induced murine model of acute lung injury.
Key Concepts
-
CXCR2 Signaling: The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor predominantly expressed on neutrophils.[7] Its activation by ligands such as CXCL1 and CXCL2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which contribute to tissue damage in ALI.[1]
-
LPS-Induced Lung Injury: Intratracheal or intranasal administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used and reproducible method for inducing acute lung injury in animal models.[8][9] This model mimics key features of clinical ALI, including robust neutrophil infiltration, release of pro-inflammatory cytokines, and disruption of the alveolar-capillary barrier.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCR2 signaling cascade in ALI and the inhibitory action of this compound.
Caption: Workflow for evaluating this compound in an LPS-induced lung injury model.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-101022 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 |
| C57BL/6 Mice (male, 8-12 weeks old) | The Jackson Laboratory | 000664 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Corn Oil | Sigma-Aldrich | C8267 |
| Ketamine/Xylazine | Henry Schein | 000482 / 003314 |
| Phosphate-Buffered Saline (PBS), sterile | Gibco | 10010023 |
| Mouse TNF-α ELISA Kit | R&D Systems | MTA00B |
| Mouse IL-6 ELISA Kit | R&D Systems | M6000B |
| Mouse CXCL1/KC ELISA Kit | R&D Systems | MKC00B |
| Myeloperoxidase (MPO) Activity Assay Kit | Sigma-Aldrich | MAK068 |
| Formalin, 10% Neutral Buffered | Sigma-Aldrich | HT501128 |
| Hematoxylin and Eosin (H&E) Stains | Sigma-Aldrich | HHS32, E4009 |
Experimental Design and Protocols
Preparation of this compound Formulation
This compound is soluble in DMSO.[5][6] For in vivo oral administration, it can be formulated in a vehicle such as DMSO and corn oil.
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Working Solution: For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), a common dosing volume is 100 µL. To prepare the final dosing solution, a 1:10 dilution of the DMSO stock into corn oil is often a good starting point to minimize DMSO toxicity. The final vehicle concentration should be kept consistent across all groups. Note: The optimal formulation may require adjustment and should be tested for stability and tolerability.
Animal Model: LPS-Induced Acute Lung Injury
This protocol describes the induction of ALI in mice via intratracheal instillation of LPS.[6][8]
-
Animal Acclimation: House C57BL/6 mice in a specific pathogen-free facility for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Sham + Vehicle: Intratracheal PBS + Vehicle (e.g., 10% DMSO in corn oil).
-
LPS + Vehicle: Intratracheal LPS + Vehicle.
-
LPS + this compound (30 mg/kg): Intratracheal LPS + 30 mg/kg this compound.
-
LPS + this compound (100 mg/kg): Intratracheal LPS + 100 mg/kg this compound.
-
-
Drug Administration: One hour prior to LPS instillation, administer the appropriate dose of this compound or vehicle via oral gavage. Doses of 30 and 100 mg/kg have been used in other murine models.[5]
-
LPS Instillation:
-
Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Place the mouse in a supine position on an angled board.
-
Expose the trachea through a small midline cervical incision.
-
Using a 27-gauge needle, intratracheally instill 50 µL of LPS solution (1 mg/mL in sterile PBS) or sterile PBS for the sham group.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Monitoring: Monitor the animals for signs of respiratory distress.
-
Euthanasia and Sample Collection: At 24 hours post-LPS instillation, euthanize the mice via an overdose of anesthetic followed by cervical dislocation. Proceed immediately to sample collection.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is collected to assess inflammation in the alveolar space.[10][11][12]
-
Procedure:
-
Expose the trachea and insert a 22-gauge catheter.
-
Secure the catheter with a suture.
-
Instill 0.8 mL of ice-cold, sterile PBS into the lungs and then gently aspirate.
-
Repeat the lavage two more times, pooling the retrieved fluid.
-
-
Total and Differential Cell Counts:
-
Centrifuge the pooled BAL fluid at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting (neutrophils, macrophages, lymphocytes). Count at least 300 cells per slide.
-
-
Protein Concentration:
-
Use the supernatant from the first centrifugation to measure total protein concentration using a BCA protein assay, as an indicator of alveolar-capillary barrier permeability.
-
-
Cytokine Analysis:
-
Store the BAL fluid supernatant at -80°C until analysis.
-
Measure levels of TNF-α, IL-6, and CXCL1/KC using specific ELISA kits according to the manufacturer's instructions.
-
Lung Tissue Analysis
Histological examination provides a qualitative and semi-quantitative assessment of lung injury.[2][13][14]
-
Tissue Fixation: After BAL, perfuse the right lung with 10% neutral buffered formalin.
-
Processing: Embed the fixed lung tissue in paraffin and cut 5 µm sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Lung Injury Scoring:
-
Examine the slides under a light microscope in a blinded fashion.
-
Score the following features on a scale of 0 (normal) to 4 (severe):
-
Neutrophil infiltration in the alveolar and interstitial space.
-
Alveolar septal thickening.
-
Hyaline membrane formation.
-
Intra-alveolar edema and hemorrhage.
-
-
Calculate a total lung injury score by summing the scores for each category.
-
MPO is an enzyme abundant in neutrophils, and its activity in lung tissue homogenates serves as a quantitative index of neutrophil infiltration.[3][15]
-
Homogenization: Homogenize a pre-weighed portion of the left lung in assay buffer provided with the MPO assay kit.
-
Assay Procedure: Follow the manufacturer's protocol for the colorimetric or fluorometric MPO activity assay kit.
-
Quantification: Measure the absorbance or fluorescence and calculate MPO activity, typically expressed as units per gram of lung tissue.
-
Homogenization: Homogenize a separate portion of the left lung in a lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
ELISA: Use the resulting supernatant to measure the concentrations of TNF-α, IL-6, and CXCL1/KC via ELISA, following the kit manufacturer's instructions.[4]
Data Presentation
Quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.
Table 1: Effects of this compound on BAL Fluid Parameters
| Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Protein (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham + Vehicle | |||||
| LPS + Vehicle | |||||
| LPS + this compound (30 mg/kg) | |||||
| LPS + this compound (100 mg/kg) |
Table 2: Effects of this compound on Lung Tissue Parameters
| Group | Lung Injury Score | MPO Activity (U/g tissue) | Lung TNF-α (pg/mg protein) | Lung IL-6 (pg/mg protein) |
| Sham + Vehicle | ||||
| LPS + Vehicle | ||||
| LPS + this compound (30 mg/kg) | ||||
| LPS + this compound (100 mg/kg) |
Conclusion
This document provides a comprehensive guide for the preclinical evaluation of this compound in a murine model of LPS-induced acute lung injury. By systematically assessing key inflammatory and injury parameters, researchers can determine the efficacy of CXCR2 inhibition as a therapeutic strategy for ALI/ARDS. Successful demonstration of reduced neutrophil infiltration, cytokine production, and overall lung injury would provide a strong rationale for further development of this compound.
References
- 1. CXCR2 in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2 in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Critical role for CXCR2 and CXCR2 ligands during the pathogenesis of ventilator-induced lung injury [jci.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 9. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JCI - Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis [jci.org]
- 12. labsolu.ca [labsolu.ca]
- 13. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
Measuring the Efficacy of Cxcr2-IN-1 in Pancreatic Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of Cxcr2-IN-1, a potent antagonist of the C-X-C chemokine receptor 2 (CXCR2), in pancreatic cancer cell lines. The protocols outlined below detail key in vitro assays to characterize the biological effects of this inhibitor on cancer cell proliferation, migration, and invasion, as well as its impact on downstream signaling pathways.
Introduction to Cxcr2 in Pancreatic Cancer
The chemokine receptor CXCR2 plays a significant role in the progression of several cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2] CXCR2 and its ligands are frequently overexpressed in pancreatic cancer cells and are implicated in promoting tumor growth, angiogenesis, migration, and invasion.[1][2][3] The CXCR2 signaling axis is known to activate several downstream pathways critical for cancer progression, including the PI3K/Akt, MAPK/ERK, NF-κB, and STAT3 pathways.[2] Inhibition of CXCR2 has been shown to reduce tumor progression and angiogenesis, making it a promising therapeutic target for pancreatic cancer.[1][2]
This compound is a small molecule antagonist of CXCR2. While specific efficacy data in pancreatic cancer cell lines is not widely published, it has demonstrated potent inhibition of CXCR2 in other contexts. In a reporter assay, this compound exhibited an IC50 of 0.501 nM.[4] Furthermore, it inhibited CXCL1-induced chemotaxis of human neutrophils with an IC50 of 79.4 nM.[4] These values suggest that this compound is a highly potent inhibitor of CXCR2 signaling.
Data Presentation: Efficacy of this compound
The following table summarizes the known in vitro efficacy of this compound. Researchers should note that these values were not determined in pancreatic cancer cell lines and should be used as a reference. It is highly recommended to determine the IC50 values empirically in the specific pancreatic cancer cell lines of interest.
| Parameter | Assay Type | Cell Type/System | IC50 Value | Reference |
| CXCR2 Inhibition | Reporter Assay | Not Specified | 0.501 nM | [4] |
| Chemotaxis Inhibition | CXCL1-induced | Human Neutrophils | 79.4 nM | [4] |
Table 1: In Vitro Efficacy of this compound. This table provides a summary of the reported half-maximal inhibitory concentrations (IC50) for this compound in different assay systems.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, HPAC, Colo357)[3][4]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory ability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.
Cell Invasion Assay (Transwell Assay with Matrigel)
This assay evaluates the ability of this compound to inhibit the invasion of pancreatic cancer cells through an extracellular matrix.
Materials:
-
Pancreatic cancer cell lines
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 4 hours to allow for gelation.
-
Harvest and resuspend pancreatic cancer cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Matrigel-coated inserts.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the invasive potential between different treatment groups.
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of this compound on the key proteins in the CXCR2 signaling pathway.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-NF-κB p65, and anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat pancreatic cancer cells with this compound at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Note: Flow Cytometry Protocol for Assessing Cxcr2-IN-1 Effects on Neutrophils
Audience: Researchers, scientists, and drug development professionals.
Introduction Neutrophils are the most abundant circulating leukocytes in humans and serve as the first line of defense in the innate immune system.[1] Their migration to sites of inflammation is a critical process, largely mediated by chemokine receptors, among which Cxcr2 is key.[2] Cxcr2, a G-protein-coupled receptor (GPCR), binds to several CXC chemokines (e.g., CXCL1, CXCL8/IL-8) to initiate downstream signaling cascades.[3][4] These pathways, including PI3K/Akt and MAPK (p38, ERK1/2), regulate essential neutrophil functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][5] Dysregulation of neutrophil activity is implicated in various inflammatory diseases, making Cxcr2 an attractive therapeutic target.[2] This document provides a detailed protocol for assessing the effects of a specific inhibitor, Cxcr2-IN-1, on human neutrophil function using multiparametric flow cytometry.
Principle This protocol outlines methods for isolating human neutrophils from peripheral blood and subsequently treating them with this compound. Flow cytometry is then employed to quantify the inhibitor's effects on several key parameters:
-
Cxcr2 Surface Expression: Direct measurement of the target receptor on the neutrophil surface.
-
Neutrophil Activation: Assessment of activation markers such as CD11b upregulation and CD62L (L-selectin) shedding.[6]
-
Intracellular Signaling: Measurement of the phosphorylation status of key downstream signaling molecules like p38 MAPK and ERK1/2.[1][7]
-
Functional Responses: Evaluation of critical neutrophil functions, including chemotaxis, phagocytosis, and oxidative burst (ROS production).[8][9]
By analyzing these outputs, researchers can comprehensively characterize the pharmacological impact of this compound on neutrophil biology.
Experimental Workflow
Caption: Experimental workflow for assessing this compound effects on neutrophils.
Cxcr2 Signaling Pathway in Neutrophils
Caption: Simplified Cxcr2 signaling cascade in neutrophils.
Detailed Experimental Protocols
Protocol 1: Isolation of Human Neutrophils
This protocol is based on established methods using density gradient centrifugation to achieve high purity (>95%).[10][11]
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.
-
Dextran T500 solution (3% in 0.9% NaCl).
-
Ficoll-Paque™ PLUS or Percoll™.
-
Red Blood Cell (RBC) Lysis Buffer.
-
RPMI 1640 Medium.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
For RBC sedimentation, add 1 part 3% Dextran solution to 4 parts diluted blood. Mix gently by inversion and let stand for 20-30 minutes at room temperature to allow RBCs to sediment.[12]
-
Carefully collect the leukocyte-rich plasma (supernatant) and layer it over an equal volume of Ficoll-Paque™ in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate the upper layers (plasma, mononuclear cells), leaving the neutrophil/RBC pellet at the bottom.
-
To remove contaminating RBCs, resuspend the pellet in RBC Lysis Buffer for 5-10 minutes.
-
Stop the lysis by adding an excess of PBS. Centrifuge at 300 x g for 5 minutes.
-
Wash the neutrophil pellet twice with PBS or RPMI 1640.
-
Resuspend the final pellet in the desired assay buffer and determine cell count and viability (e.g., using Trypan Blue). Purity should be >95%.
Protocol 2: Assessment of Cxcr2 Surface Expression and Activation Markers
Materials:
-
Isolated neutrophils (1 x 10^6 cells/condition).
-
This compound (various concentrations for dose-response).
-
CXCL8/IL-8 (human recombinant, ~100 nM for stimulation).
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CXCR2 (e.g., PE-conjugated).
-
Anti-Human CD11b (e.g., FITC-conjugated).
-
Anti-Human CD62L (e.g., APC-conjugated).
-
Anti-Human CD66b (e.g., PE-Cy7-conjugated, for neutrophil identification).
-
Isotype controls for each antibody.
-
Procedure:
-
Resuspend isolated neutrophils in RPMI 1640 at 2 x 10^6 cells/mL.
-
Pre-incubate cells with desired concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Stimulate the cells by adding CXCL8 (100 nM) for 15 minutes at 37°C. Include an unstimulated control.
-
Stop the reaction by placing tubes on ice and adding cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Wash cells once with cold FACS buffer.
-
Resuspend the pellet in 100 µL of FACS buffer and add the antibody cocktail (anti-CXCR2, -CD11b, -CD62L, -CD66b).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in 300 µL of FACS buffer for flow cytometry analysis.
-
Acquire data, gating on the CD66b-positive population. Analyze the Mean Fluorescence Intensity (MFI) of CXCR2, CD11b, and CD62L.
Protocol 3: Intracellular Analysis of p-p38 and p-ERK1/2
Materials:
-
Reagents from Protocol 2.
-
Intracellular Staining Buffers (e.g., Cytofix/Cytoperm™ kit).
-
Fluorochrome-conjugated antibodies:
-
Anti-p38 MAPK (pT180/pY182) (e.g., Alexa Fluor® 488).
-
Anti-ERK1/2 (pT202/pY204) (e.g., PE).
-
Anti-Human CD66b (for surface staining).
-
Procedure:
-
Perform steps 1-4 from Protocol 2, using a shorter stimulation time (e.g., 2-5 minutes) optimal for phosphorylation events.
-
After stimulation, immediately fix the cells by adding a fixation buffer and incubating for 15 minutes at room temperature.
-
Wash the cells, then permeabilize by resuspending in a permeabilization buffer for 20-30 minutes on ice.
-
Wash again, then add the intracellular antibody cocktail (anti-p-p38, anti-p-ERK1/2).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash cells twice and resuspend in FACS buffer for analysis.
-
Analyze the MFI of the phosphorylated proteins within the neutrophil gate.
Protocol 4: Functional Assays
A. Chemotaxis Assay This assay measures the migration of neutrophils toward a chemoattractant through a porous membrane.[8][13]
-
Pre-treat neutrophils with this compound or vehicle as described.
-
Place cell culture inserts (e.g., 3.0 µm pore size) into a 24-well plate.
-
Add CXCL8 (chemoattractant) to the lower chamber. Add buffer alone for the negative control.
-
Add the pre-treated neutrophils to the upper chamber (the insert).
-
Incubate for 60-90 minutes at 37°C, 5% CO2.
-
Carefully remove the insert. Collect the cells that have migrated into the lower chamber.
-
Count the migrated cells using a flow cytometer with counting beads.[13]
B. Oxidative Burst (ROS Production) Assay This assay measures ROS production via the oxidation of dihydrorhodamine 123 (DHR 123).[8][12]
-
Pre-treat neutrophils with this compound or vehicle.
-
Load cells with DHR 123 (e.g., 1 µM) for 15 minutes at 37°C.
-
Add a stimulant such as fMLP or PMA.
-
Incubate for 15-30 minutes at 37°C.
-
Stop the reaction on ice.
-
Analyze the fluorescence of rhodamine 123 (the oxidized product) by flow cytometry immediately.
C. Phagocytosis Assay This assay measures the uptake of fluorescently labeled particles.[8][14]
-
Pre-treat neutrophils with this compound or vehicle.
-
Add FITC-labeled opsonized E. coli or fluorescent beads to the cell suspension.[14]
-
Incubate for 30-60 minutes at 37°C to allow phagocytosis. Keep a control sample at 4°C to prevent active uptake.
-
Add Trypan Blue to quench the fluorescence of non-internalized particles.
-
Wash the cells with cold PBS.
-
Analyze the FITC fluorescence of the neutrophil population by flow cytometry.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Surface Marker Expression
| Treatment Group | Cxcr2 MFI | CD11b MFI | CD62L MFI |
|---|---|---|---|
| Vehicle (Unstimulated) | 15,000 ± 850 | 5,000 ± 300 | 25,000 ± 1,200 |
| Vehicle + CXCL8 | 7,500 ± 500 | 20,000 ± 1,100 | 8,000 ± 600 |
| 10 nM this compound + CXCL8 | 14,500 ± 900 | 6,500 ± 450 | 23,000 ± 1,500 |
| 100 nM this compound + CXCL8 | 14,800 ± 870 | 5,800 ± 380 | 24,100 ± 1,350 |
| 1 µM this compound + CXCL8 | 14,900 ± 920 | 5,200 ± 310 | 24,500 ± 1,400 |
(Note: Data are representative examples expressed as Mean ± SEM)
Table 2: Effect of this compound on Intracellular Signaling
| Treatment Group | p-p38 MFI (% of Stimulated) | p-ERK1/2 MFI (% of Stimulated) |
|---|---|---|
| Vehicle (Unstimulated) | 5 ± 1% | 8 ± 2% |
| Vehicle + CXCL8 | 100% | 100% |
| 10 nM this compound + CXCL8 | 45 ± 5% | 55 ± 6% |
| 100 nM this compound + CXCL8 | 15 ± 3% | 20 ± 4% |
| 1 µM this compound + CXCL8 | 8 ± 2% | 11 ± 3% |
(Note: Data are representative examples expressed as Mean ± SEM)
Table 3: Effect of this compound on Neutrophil Functions
| Treatment Group | Migrated Cells (x10^4) | ROS Production (MFI) | Phagocytosis (% Positive) |
|---|---|---|---|
| Vehicle Control | 0.5 ± 0.1 | 150 ± 20 | 95 ± 2% |
| Stimulated Control | 12.0 ± 1.5 | 3,500 ± 250 | 94 ± 3% |
| 100 nM this compound | 2.1 ± 0.4 | 3,450 ± 280 | 95 ± 2% |
| 1 µM this compound | 0.8 ± 0.2 | 3,510 ± 300 | 96 ± 1% |
(Note: Data are representative examples expressed as Mean ± SEM. Stimulants may vary: CXCL8 for chemotaxis, fMLP/PMA for ROS, E. coli for phagocytosis.)
Expected Results A selective Cxcr2 inhibitor like this compound is expected to produce the following effects:
-
Surface Markers: Inhibit the CXCL8-induced internalization (downregulation) of Cxcr2 and prevent the upregulation of CD11b and shedding of CD62L.[6]
-
Signaling: Cause a dose-dependent reduction in CXCL8-induced phosphorylation of p38 and ERK1/2.[1]
-
Function: Significantly inhibit neutrophil chemotaxis towards a Cxcr2 ligand like CXCL8.[8] However, functions not primarily driven by Cxcr2, such as phagocytosis or ROS production in response to stimuli like PMA or fMLP, may be largely unaffected, demonstrating the selectivity of the inhibitor.[14][15]
References
- 1. Frontiers | CXCR2 intrinsically drives the maturation and function of neutrophils in mice [frontiersin.org]
- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer | MDPI [mdpi.com]
- 4. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 7. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. The use of flow cytometry to measure neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and high throughput flow cytometric apoptosis assay of human neutrophils to enable compound library screening - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates | Haematologica [haematologica.org]
- 15. The chemokine CXCR2 antagonist (AZD5069) preserves neutrophil-mediated host immunity in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cxcr2-IN-1 in 3D Spheroid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. Traditional two-dimensional (2D) cell culture models often fail to recapitulate the complex cell-cell and cell-matrix interactions characteristic of the in vivo TME. Three-dimensional (3D) tumor spheroid models have emerged as more physiologically relevant in vitro systems, bridging the gap between monolayer cultures and animal models. These spheroids mimic key aspects of solid tumors, including gradients of oxygen and nutrients, cellular heterogeneity, and drug penetration barriers.
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that, upon binding to its ligands (e.g., CXCL1, CXCL8), activates downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Key pathways include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/Akt, signal transducer and activator of transcription 3 (STAT3), and nuclear factor-kappa B (NF-κB) pathways.[1][2][3] Elevated expression of CXCR2 has been correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancer, making it a compelling target for therapeutic intervention.[1][2]
Cxcr2-IN-1 is a potent and selective antagonist of the CXCR2 receptor.[3][4] This document provides detailed protocols for the application of this compound in 3D spheroid tumor models to evaluate its anti-cancer efficacy.
Signaling Pathway
Caption: CXCR2 signaling pathway and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, A549, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Cayman Chemical, Cat. No. 1873376-49-8 or MedchemExpress, Cat. No. HY-101421)[3][4]
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Reagents for endpoint assays (e.g., CellTiter-Glo® 3D Cell Viability Assay, Calcein-AM, Propidium Iodide, Annexin V-FITC Apoptosis Detection Kit)
-
Plate reader, fluorescence microscope, or high-content imaging system
Protocol 1: 3D Tumor Spheroid Formation
This protocol utilizes the liquid overlay technique, which promotes spontaneous cell aggregation into spheroids.
-
Cell Culture: Maintain the chosen cancer cell line in a T75 flask with complete culture medium at 37°C and 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Seeding: Resuspend the cell pellet in complete medium and perform a cell count. Dilute the cell suspension to the desired concentration (typically 1,000-5,000 cells per 100 µL, to be optimized for each cell line).
-
Spheroid Formation: Seed 100 µL of the cell suspension into each well of a ULA 96-well plate. Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 2-4 days. Spheroid formation can be monitored daily using a light microscope. Spheroids should appear as tight, spherical aggregates.
Protocol 2: Treatment of 3D Tumor Spheroids with this compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Treatment: After 2-4 days of spheroid formation (from Protocol 1), carefully add 100 µL of the prepared this compound working solutions or vehicle control (medium with the same concentration of DMSO) to each well.
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 3: Endpoint Assays for Efficacy Evaluation
This assay measures ATP levels as an indicator of cell viability.
-
Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Capture brightfield images of the spheroids in each well at different time points (before and after treatment) using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ). The volume can be calculated using the formula: V = (4/3)πr³.
-
Observe for morphological changes such as loss of spheroid integrity, compaction, or fragmentation.
This assay distinguishes between live and dead cells within the spheroid.
-
Prepare a staining solution containing Calcein-AM (stains live cells green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells red) in PBS or serum-free medium.
-
Carefully remove the treatment medium from the wells and add the staining solution.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in 3D spheroids.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC₅₀ Values of this compound in 3D Spheroid Models
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| MCF-7 | 72 | [Insert Value] |
| A549 | 72 | [Insert Value] |
| OVCAR-3 | 72 | [Insert Value] |
Table 2: Effect of this compound on Spheroid Growth
| Treatment Group | Concentration (µM) | Spheroid Volume (mm³) at 0h | Spheroid Volume (mm³) at 72h | % Growth Inhibition |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | 0 |
| This compound | 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 50 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Quantification of Cell Death in Spheroids
| Treatment Group | Concentration (µM) | % Live Cells (Calcein-AM Positive) | % Dead Cells (PI Positive) |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] |
| This compound | 50 | [Insert Value] | [Insert Value] |
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer compounds. By inhibiting the CXCR2 signaling pathway, this compound holds potential as a therapeutic agent. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers to investigate the effects of this compound on tumor spheroid viability, growth, and morphology, thereby facilitating the pre-clinical assessment of this promising CXCR2 antagonist.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Cxcr2-IN-1 in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Cxcr2-IN-1 in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and central nervous system penetrant antagonist of the chemokine receptor CXCR2, with a pIC50 of 9.3.[1][2] It is a urea-containing compound with the chemical name N-(2-chloro-3-fluorophenyl)-N′-[4-chloro-2-hydroxy-3-[(1-methyl-4-piperidinyl)sulfonyl]phenyl]-urea.[3] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the reported solubility of this compound?
The primary solvent for this compound is dimethyl sulfoxide (DMSO). The reported solubility in DMSO is 5.4 mg/mL (11.34 mM), which may require sonication and warming to achieve.[1][2] Information regarding its solubility in other solvents and aqueous buffers is limited.
Q3: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a concentrated stock solution in 100% DMSO.[1] Storing the stock solution in aliquots at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles, which can degrade the compound.[2] When preparing the stock, ensure the compound is fully dissolved, using ultrasonication and gentle warming if necessary.[1]
Q4: My this compound precipitates when I add it to my aqueous experimental media. What can I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds.[4] The key is that the final concentration of DMSO in your media should be high enough to maintain the solubility of this compound, but low enough to not affect your experimental system. Several strategies can be employed to mitigate this, which are detailed in the troubleshooting guide below.
Troubleshooting Guide: Poor Aqueous Solubility of this compound
This guide provides a systematic approach to troubleshooting and resolving issues related to the poor solubility of this compound in your experiments.
Problem 1: Precipitate forms immediately upon adding the this compound stock solution to the aqueous medium.
| Possible Cause | Suggested Solution |
| Final DMSO concentration is too low. | The aqueous solubility of the compound is exceeded. Increase the final concentration of DMSO in your working solution. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the tolerance of your specific cell line.[4] |
| Concentration of this compound is too high. | The desired final concentration of this compound may be above its solubility limit in the final aqueous medium, even with DMSO. Perform a solubility test by preparing serial dilutions of your compound in the final medium to determine the maximum achievable concentration without precipitation. |
| Inadequate mixing. | The concentrated DMSO stock is not dispersing quickly enough, leading to localized high concentrations and precipitation. Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing. |
| Temperature shock. | Adding a cold stock solution to warmer media can sometimes induce precipitation. Allow the stock solution to come to room temperature before adding it to your pre-warmed media. |
Problem 2: The solution is initially clear but a precipitate forms over time.
| Possible Cause | Suggested Solution |
| Slow precipitation kinetics. | The compound is supersaturated and is slowly precipitating out of solution. The working solution may need to be prepared fresh immediately before each experiment. |
| Interaction with media components. | Components in the cell culture medium, such as proteins or salts, may be causing the compound to precipitate. Try preparing the working solution in a simpler buffer (e.g., PBS) first to see if the issue persists. If not, consider serum-free media for the duration of the treatment. |
| pH of the medium. | The solubility of some compounds is pH-dependent. While cell culture media are buffered, significant changes in CO2 levels can alter the pH. Ensure your incubator's CO2 levels are stable. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also be applied.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: Preparation of a Working Solution in Aqueous Media
-
Pre-warm Media: Pre-warm your cell culture medium or experimental buffer to the desired temperature (e.g., 37°C).
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise.
-
Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation before adding it to your cells or experiment.
-
Use Immediately: It is best practice to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound
| Property | Value | Reference |
| Molecular Weight | 476.35 g/mol | [1][2] |
| Solubility in DMSO | 5.4 mg/mL (11.34 mM) | [1] |
| Recommended Stock Concentration | 10 mM in 100% DMSO | [1] |
| Stock Solution Storage | -20°C or -80°C | [2] |
Visualization
CXCR2 Signaling Pathway
Caption: CXCR2 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing Cxcr2-IN-1 for Cell Culture Experiments
Welcome to the technical support center for Cxcr2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] CXCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of neutrophils and other immune cells to sites of inflammation.[2][3] By blocking the binding of cognate chemokines, such as CXCL1 and CXCL8 (IL-8), to CXCR2, this compound inhibits downstream signaling pathways responsible for chemotaxis and cellular activation.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is a good starting concentration for my cell culture experiment?
A3: The optimal working concentration of this compound will vary depending on the cell type, assay conditions, and the specific biological question being addressed. Based on its reported IC50 values, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Please refer to the data table below for reported IC50 values in different assays.
Q4: How can I be sure that the observed effect is due to CXCR2 inhibition and not off-target effects or cytotoxicity?
A4: To validate the specificity of this compound, consider the following control experiments:
-
Use a negative control: Include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor) in all experiments.
-
Perform a cytotoxicity assay: Use an assay such as the MTT or MTS assay to determine the concentration range at which this compound is not toxic to your cells.
-
Use a rescue experiment: If possible, try to rescue the phenotype by adding an excess of a CXCR2 agonist.
-
Use a structurally unrelated CXCR2 inhibitor: Confirm your findings with another known CXCR2 antagonist to ensure the observed phenotype is not due to the specific chemical structure of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium. | The final DMSO concentration is too high, causing the compound to fall out of solution. | Ensure the final DMSO concentration in your culture medium is low, typically ≤ 0.1%. Prepare intermediate dilutions of your stock solution in DMSO before adding it to the aqueous medium. |
| The compound has limited solubility in aqueous solutions. | After diluting the DMSO stock in your medium, vortex or gently mix the solution thoroughly to ensure complete dissolution before adding it to your cells. | |
| Inconsistent or no inhibitory effect observed. | The working concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 values. |
| The inhibitor has degraded. | Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing aliquots. | |
| The cells do not express sufficient levels of CXCR2. | Confirm CXCR2 expression in your cell line of interest using techniques like flow cytometry, western blotting, or qPCR. | |
| High background or non-specific effects. | The working concentration is too high, leading to off-target effects or cytotoxicity. | Determine the cytotoxic concentration of this compound for your cells using an MTT or similar viability assay. Use concentrations well below the toxic level for your functional assays. |
| The vehicle (DMSO) is causing cellular stress. | Always include a vehicle control with the same final concentration of DMSO as your inhibitor-treated samples. Ensure the final DMSO concentration is not toxic to your cells. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type/System | Ligand | IC50 | Reference |
| Reporter Assay | N/A | N/A | 0.501 nM | [1] |
| Chemotaxis Assay | Isolated Human Neutrophils | CXCL1 | 79.4 nM | [1] |
Note: The pIC50 of this compound is reported as 9.3, which corresponds to an IC50 of approximately 0.5 nM.[2]
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is designed to determine the concentration range at which this compound exhibits cytotoxic effects on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that is relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Chemotaxis Inhibition Assay using a Boyden Chamber
This protocol measures the ability of this compound to inhibit the migration of cells towards a CXCR2 ligand.
Materials:
-
CXCR2-expressing cells (e.g., neutrophils, HL-60 cells)
-
Chemotaxis medium (e.g., serum-free medium with 0.1% BSA)
-
CXCR2 ligand (e.g., CXCL1 or CXCL8)
-
This compound stock solution (in DMSO)
-
Boyden chamber apparatus with appropriate pore size inserts (e.g., 3-8 µm for neutrophils)
-
Staining solution (e.g., Diff-Quik or crystal violet)
-
Microscope
Procedure:
-
Prepare a stock solution of the CXCR2 ligand in chemotaxis medium at a concentration known to induce optimal chemotaxis.
-
Prepare serial dilutions of this compound in chemotaxis medium.
-
Add the CXCR2 ligand solution to the lower wells of the Boyden chamber.
-
Resuspend the cells in chemotaxis medium containing the different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a humidified incubator for a predetermined optimal time for cell migration (e.g., 1-3 hours).
-
After incubation, remove the inserts and wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
References
Technical Support Center: Investigating Potential Off-Target Effects of Cxcr2-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of Cxcr2-IN-1, a small molecule inhibitor of the CXCR2 receptor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is designed as a competitive antagonist of the human C-X-C chemokine receptor type 2 (CXCR2). CXCR2 is a G protein-coupled receptor (GPCR) primarily expressed on neutrophils and other immune cells.[1][2] Its activation by chemokine ligands such as CXCL1, CXCL2, CXCL5, CXCL6, CXCL7, and CXCL8 triggers downstream signaling cascades that are crucial for neutrophil recruitment and activation during inflammation.[3] The primary on-target effect of this compound is the inhibition of these signaling pathways, leading to reduced neutrophil migration and infiltration into inflamed tissues.[1][4]
Q2: What are the potential off-target effects of a small molecule inhibitor like this compound?
Off-target effects occur when a drug or small molecule interacts with proteins other than its intended target. For small molecule inhibitors, these unintended interactions can lead to unexpected biological responses, toxicity, or reduced efficacy.[5] Potential off-target effects of kinase inhibitors, for example, often involve binding to other kinases with similar ATP-binding pockets.[6] For a GPCR antagonist like this compound, off-targets could include other GPCRs with structural similarities or unrelated proteins such as kinases.[7] It is crucial to characterize these off-target interactions to ensure the specificity of experimental results and to anticipate potential side effects in therapeutic applications.[8]
Q3: How can I experimentally assess the selectivity of this compound?
Several methods can be employed to determine the selectivity of a small molecule inhibitor:
-
Kinase Profiling: This involves screening the inhibitor against a large panel of kinases to determine its inhibitory activity (e.g., IC50 values). This is a common method to identify off-target kinase interactions.[6][7]
-
Receptor Binding Assays: Competitive binding assays can measure the dissociation constant (Kd) of the inhibitor for a panel of GPCRs and other receptors to assess its binding affinity and selectivity.
-
Cell-Based Assays: Functional cellular assays can be used to evaluate the inhibitor's effect on signaling pathways downstream of potential off-target receptors.
-
Thermal Shift Assays: This biophysical method measures the change in the melting temperature of a protein in the presence of an inhibitor, which can indicate binding affinity.[6]
-
Proteomics-Based Methods: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that bind to the inhibitor.[7]
Q4: I am observing unexpected cellular phenotypes in my experiment with this compound. How can I troubleshoot this?
Unexpected phenotypes could be due to off-target effects, experimental variability, or issues with the compound itself. Here’s a troubleshooting guide:
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or toxicity at working concentrations. | Off-target cytotoxicity. | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Use concentrations well below the cytotoxic threshold for your experiments. |
| Inconsistent results between experiments. | Compound instability or degradation. | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage conditions as recommended by the manufacturer. Verify the purity of your compound stock using techniques like HPLC. |
| Phenotype is not rescued by a known CXCR2 ligand. | The observed effect is likely independent of CXCR2 inhibition (off-target). | Investigate potential off-targets using kinase profiling or other selectivity assays. Use a structurally different CXCR2 inhibitor as a control to see if the same phenotype is observed. |
| Effect is observed in a cell line that does not express CXCR2. | Definitive off-target effect. | Use this cell line as a negative control to characterize the off-target activity of this compound. |
Investigating Off-Target Effects: Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of protein kinases.
Objective: To determine the IC50 values of this compound for a broad range of kinases to identify potential off-target interactions.
Materials:
-
This compound
-
Kinase panel (commercially available services offer panels of hundreds of kinases)
-
Kinase-specific substrates
-
ATP
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction: a. In a microplate, add the kinase, its specific substrate, and the assay buffer. b. Add the diluted this compound to the wells. Include a DMSO-only control (vehicle) and a positive control inhibitor if available. c. Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at the Km for each specific kinase to allow for accurate IC50 determination.[7]
-
Detection: After a defined incubation period, stop the reaction and measure the kinase activity using an appropriate detection reagent and a microplate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). b. Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. c. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Example Data:
The following table presents hypothetical kinase selectivity data for this compound.
| Kinase | IC50 (nM) | Selectivity (Fold vs. Target) |
| Target Kinase (Hypothetical Off-Target) | 50 | 1 |
| Kinase A | > 10,000 | > 200 |
| Kinase B | 500 | 10 |
| Kinase C | > 10,000 | > 200 |
| Kinase D | 1,500 | 30 |
Data is for illustrative purposes only.
Protocol 2: Cellular Viability Assay (MTT Assay)
This protocol describes how to assess the potential cytotoxicity of this compound.
Objective: To determine the concentration at which this compound induces cell death.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot cell viability versus this compound concentration to determine the CC50 (50% cytotoxic concentration).
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by CXCR2. This compound is designed to block the initial ligand binding to the receptor.
Caption: CXCR2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Off-Target Investigation
The following workflow provides a logical sequence for investigating the potential off-target effects of this compound.
Caption: A systematic workflow for troubleshooting unexpected experimental outcomes.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis [jci.org]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]
Technical Support Center: Enhancing the Bioavailability of Cxcr2-IN-1 in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Cxcr2-IN-1 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It is a valuable tool for studying the role of CXCR2 in various physiological and pathological processes, including inflammation and cancer.[1][2] Structurally, it is a diarylurea-based compound. Like many diarylurea derivatives, this compound is a solid with poor aqueous solubility, which can significantly limit its absorption after oral administration, leading to low and variable bioavailability in animal studies.[3][4] It is soluble in dimethyl sulfoxide (DMSO).
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These generally aim to increase the compound's dissolution rate and/or solubility in the gastrointestinal fluids. Common approaches include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the compound in the formulation.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve absorption by presenting the drug in a solubilized state.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.
Q3: Are there any specific formulation examples for other CXCR2 antagonists that I can adapt for this compound?
Yes, other diarylurea-based CXCR2 antagonists have been successfully formulated for oral administration in animal studies. For instance, the dual CXCR1/2 antagonist Ladarixin was administered to mice orally by gavage at a dose of 10 mg/kg in a 0.5% carboxymethylcellulose (CMC) suspension.[2] This provides a good starting point for formulating this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or variable plasma concentrations of this compound after oral gavage. | Poor solubility and dissolution of the compound in the gastrointestinal tract. | 1. Optimize the formulation: * Micronize the compound: Reduce the particle size of this compound powder to increase its surface area. * Prepare a suspension in a suitable vehicle: Start with 0.5% w/v carboxymethylcellulose (CMC) in water. Other options include methylcellulose (0.5-1%) or a combination of vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (though this should be tested for precipitation). * Consider a lipid-based formulation: If simple suspensions are ineffective, explore formulating this compound in an oil such as corn oil, potentially with the addition of surfactants. |
| Precipitation of this compound in the formulation upon standing. | The compound is not stable in the chosen vehicle. | 1. Ensure proper suspension: Use a homogenizer or sonicator to create a fine, uniform suspension. Prepare the formulation fresh before each administration.2. Increase viscosity: A higher concentration of the suspending agent (e.g., up to 1% CMC) can help to keep the particles suspended for longer.3. Check for chemical degradation: Although less likely for short-term storage, ensure the vehicle is compatible with the compound. |
| Difficulty in administering the formulation due to high viscosity. | The concentration of the suspending agent is too high. | 1. Reduce the concentration of the suspending agent: Try a lower concentration of CMC (e.g., 0.25%).2. Use a different vehicle: Consider less viscous alternatives or a co-solvent system. |
| Adverse effects observed in animals after administration (e.g., diarrhea, lethargy). | The vehicle or the compound itself may be causing toxicity at the administered dose. | 1. Administer the vehicle alone to a control group: This will help determine if the adverse effects are due to the vehicle.2. Reduce the dose of this compound: If the vehicle is well-tolerated, the compound itself may be causing the adverse effects.3. Choose a more biocompatible vehicle: If using co-solvents like DMSO, ensure the final concentration is low and well-tolerated. For long-term studies, oil-based vehicles or aqueous suspensions are generally preferred over those containing high percentages of organic solvents.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Carboxymethylcellulose (CMC) Suspension for Oral Gavage
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Sterile water for injection
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh the appropriate amount of CMC sodium.
-
Slowly add the CMC powder to sterile water while vortexing or stirring vigorously to prevent clumping.
-
Continue to stir until the CMC is fully dissolved. This may take several hours. The resulting solution should be clear and slightly viscous.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound for the desired final concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg volume, the concentration would be 1 mg/mL).
-
If the particle size is large, gently grind the powder using a mortar and pestle.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing.
-
Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Stir the suspension continuously during administration to prevent settling.
-
Note: Always prepare the suspension fresh on the day of dosing.
Visualization of Key Pathways and Workflows
CXCR2 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon ligand binding to CXCR2. This G-protein coupled receptor (GPCR) primarily couples to Gαi, leading to the activation of several downstream effectors that regulate key cellular processes such as chemotaxis, proliferation, and survival.[1][7][8]
Caption: CXCR2 Signaling Cascade
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for systematically improving the bioavailability of this compound in your animal studies.
Caption: Workflow for Bioavailability Enhancement
References
- 1. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer [mdpi.com]
- 3. Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document: Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor. (CHEMBL1139102) - ChEMBL [ebi.ac.uk]
- 6. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Cxcr2-IN-1 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Cxcr2-IN-1 in cell culture media.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated after I added it to my cell culture medium. What is the most common cause of this?
A1: The most frequent cause of precipitation is the low aqueous solubility of many small molecule inhibitors, including this compound. These compounds are often highly hydrophobic. While this compound is soluble in organic solvents like DMSO, its solubility can dramatically decrease when diluted into an aqueous environment like cell culture media.
Q2: How can I prevent this compound from precipitating in my cell culture experiments?
A2: Several factors can be optimized to prevent precipitation. Here is a troubleshooting guide to address this issue:
Troubleshooting Guide: Preventing this compound Precipitation
| Potential Cause | Recommended Solution |
| High Final Concentration | Gradually decrease the final concentration of this compound in your media. The effective concentration in a cell-based assay is often significantly lower than what might be used in biochemical assays.[1] |
| Inadequate Initial Dissolution | Ensure that the initial stock solution of this compound in DMSO is fully dissolved. Gentle warming (to 37°C) and vortexing can aid in complete dissolution. |
| High Serum Concentration in Media | While serum proteins can sometimes help solubilize hydrophobic compounds, high concentrations can also lead to non-specific binding and precipitation.[2] Try reducing the serum percentage in your culture medium if your cell line can tolerate it. |
| Rapid Dilution | Avoid adding the concentrated DMSO stock of this compound directly to a large volume of cold media. Instead, perform serial dilutions in warm (37°C) media. This gradual dilution can prevent the compound from "crashing out" of solution. |
| Media Components | Certain components in complex cell culture media can interact with small molecules and reduce their solubility. If possible, test the solubility of this compound in a simpler basal medium (e.g., DMEM or RPMI-1640) before adding supplements. |
| pH of the Medium | The pH of the cell culture medium can influence the charge and solubility of a compound. Ensure your medium is properly buffered and the pH is stable. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and gentle warming if necessary.
-
-
Prepare Serial Dilutions in Media:
-
Label a series of sterile microcentrifuge tubes.
-
Add 90 µL of your pre-warmed cell culture medium to each tube.
-
In the first tube, add 10 µL of your 10 mM this compound stock solution to the 90 µL of media to make a 1 mM solution. Mix thoroughly by pipetting up and down.
-
Transfer 10 µL from the first tube to the second tube to make a 100 µM solution. Mix well.
-
Continue this serial dilution to generate a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, etc.).
-
-
Incubate and Observe:
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation. You can also centrifuge the tubes at a low speed; a visible pellet will confirm precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate is your maximum working concentration in that specific medium.
-
Visualizations
CXCR2 Signaling Pathway
Caption: A diagram of the CXCR2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow diagram for troubleshooting this compound precipitation in cell culture.
References
Minimizing experimental variability in Cxcr2-IN-1 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize experimental variability when using Cxcr2-IN-1 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Chemokine (C-X-C motif) Receptor 2 (CXCR2).[1] As a G protein-coupled receptor (GPCR), CXCR2 is primarily involved in inflammatory responses by mediating the recruitment of neutrophils.[2][3][4] this compound exerts its effect by binding to CXCR2 and inhibiting the downstream signaling pathways typically activated by its chemokine ligands, such as CXCL1 and CXCL8.[1] This inhibition prevents the cellular responses associated with CXCR2 activation, including chemotaxis, intracellular calcium mobilization, and activation of signaling cascades like PI3K/Akt and MAPK.[3][5]
Q2: Which functional assays are commonly used to assess this compound activity?
The activity of this compound can be evaluated using a variety of in vitro functional assays that measure the inhibition of CXCR2-mediated responses. Common assays include:
-
Chemotaxis Assays: These assays measure the ability of this compound to block the migration of cells, typically neutrophils or CXCR2-expressing cell lines, towards a chemoattractant like CXCL1 or CXCL8.[1]
-
Calcium Mobilization Assays: Upon activation, CXCR2 triggers the release of intracellular calcium stores.[5][6] This can be measured using calcium-sensitive fluorescent dyes. This compound activity is quantified by its ability to inhibit this calcium flux.
-
Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a signaling pathway downstream of CXCR2. For instance, a β-arrestin recruitment assay (like the Tango assay) can be used to measure the inhibition of ligand-induced β-arrestin binding to the receptor.[6]
-
Receptor Internalization Assays: Ligand binding to CXCR2 can induce its internalization.[7][8] This process can be monitored using fluorescently tagged receptors, and the inhibitory effect of this compound on this process can be quantified.[7]
-
GTPγS Binding Assays: This biochemical assay measures the activation of G proteins coupled to CXCR2. In the presence of an agonist, the exchange of GDP for GTPγS (a non-hydrolyzable GTP analog) on the Gα subunit is increased. This compound will inhibit this agonist-induced GTPγS binding.
Q3: What are the key parameters to consider for ensuring data reproducibility in this compound functional assays?
To ensure the reproducibility of your results, it is crucial to standardize several experimental parameters:
-
Cell Line and Passage Number: Use a consistent cell line and keep the passage number low to avoid phenotypic drift.
-
Ligand Concentration: Use a concentration of the CXCR2 agonist (e.g., CXCL8) that elicits a submaximal response (e.g., EC80) to ensure a sufficient window for detecting inhibitory activity.
-
Incubation Times: Standardize the pre-incubation time with this compound and the stimulation time with the agonist.
-
Assay Buffer Composition: The composition of the assay buffer, including the concentration of divalent cations and the presence of serum, can influence assay performance.
-
Data Analysis: Use a consistent method for data normalization and curve fitting to determine IC50 values.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the assay plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the assay plate or fill them with buffer/media to maintain humidity. |
| Low Assay Window (Signal-to-Background Ratio) | - Low receptor expression- Suboptimal agonist concentration- Inactive agonist or antagonist | - Verify CXCR2 expression in your cell line (e.g., by flow cytometry).- Perform a dose-response curve for the agonist to determine the optimal concentration (e.g., EC80).- Use freshly prepared or properly stored agonist and antagonist solutions. |
| Inconsistent IC50 Values for this compound | - Variation in cell density- Different pre-incubation times with the antagonist- Fluctuation in assay temperature | - Seed the same number of cells per well for each experiment.- Standardize the pre-incubation time to allow the antagonist to reach equilibrium.- Ensure consistent temperature control throughout the assay. |
| No Inhibition by this compound | - Incorrect compound concentration- Compound instability or degradation- Cell line is not responsive to CXCR2 ligands | - Verify the concentration of your this compound stock solution.- Prepare fresh dilutions of this compound for each experiment. Check for proper storage conditions.[9]- Confirm that your cells respond to a CXCR2 agonist in the absence of the inhibitor. |
Quantitative Data Summary
| Compound | Assay Type | Cell Type | Ligand | IC50 Value | Reference |
| This compound | Reporter Assay | Not Specified | Not Specified | 0.501 nM | [1] |
| This compound | Chemotaxis | Human Neutrophils | CXCL1 | 79.4 nM | [1] |
Experimental Protocols
A detailed protocol for a specific functional assay should be followed. For general guidance on GPCR functional assays, refer to established protocols. For example, a calcium mobilization assay would generally involve the following steps:
-
Cell Culture: Culture CXCR2-expressing cells to the desired confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a CXCR2 agonist (e.g., CXCL8) at a pre-determined EC80 concentration.
-
Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped for kinetic reading.
-
Data Analysis: Calculate the change in fluorescence and plot the dose-response curve for this compound to determine the IC50 value.
Visualizations
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a this compound Functional Assay
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. innoprot.com [innoprot.com]
- 8. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Dose-Response Studies for Cxcr2-IN-1
Welcome to the technical support center for Cxcr2-IN-1 and other selective CXCR2 inhibitors. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vitro experiments with CXCR2 inhibitors.
Q1: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in cell-based assays and can stem from several factors:
-
Cell Health and Passage Number: Primary cells like neutrophils are sensitive and have a short lifespan post-isolation. Use freshly isolated cells for each experiment. For cell lines, ensure they are within a consistent, low passage number range, as receptor expression and signaling capacity can change over time.
-
Cell Seeding Density: The density of cells seeded per well can significantly impact the results of viability and chemotaxis assays.[1] Inconsistent cell numbers can lead to variability in the signal window. Always perform accurate cell counts and ensure even distribution in the assay plate.
-
Ligand (Chemokine) Concentration: The concentration of the stimulating chemokine (e.g., CXCL1, CXCL8) should be kept consistent and ideally at a concentration that elicits a submaximal response (EC80-EC90). This ensures a sensitive window to detect inhibition.
-
Incubation Times: Both the pre-incubation time with the inhibitor and the stimulation time with the agonist are critical parameters.[2] Ensure these times are precisely controlled in every experiment. Longer incubation with the inhibitor may be necessary for slowly reversible antagonists.[3]
-
Reagent Variability: Use high-quality, fresh reagents. Prepare serial dilutions of the inhibitor and agonist fresh for each experiment to avoid degradation. Pay close attention to the quality and source of serum (FBS), as it can contain components that affect cell signaling.
Q2: I am observing a low signal-to-noise ratio or a small assay window in my functional assay (e.g., Calcium Flux, Chemotaxis). How can I improve it?
A2: A small assay window can make it difficult to accurately determine the dose-response relationship. To improve it:
-
Optimize Agonist Concentration: Perform a full dose-response curve for your chosen agonist (e.g., CXCL1) to determine the optimal concentration. The EC80 (the concentration that gives 80% of the maximal response) is often a good starting point for inhibition assays.
-
Cell Line/Type Selection: Ensure the cells you are using express sufficient levels of functional CXCR2. If using a transfected cell line, you may need to re-validate receptor expression.
-
Assay Buffer Composition: Components in the assay buffer can affect the signal. For calcium flux assays, ensure the buffer is free of interfering substances. Some protocols recommend adding probenecid to prevent the leakage of calcium-sensitive dyes from the cells.[4]
-
Detector Settings: For fluorescence- or luminescence-based assays, optimize the gain and read time settings on your plate reader to maximize the signal without saturating the detector.
Q3: Why is the potency (IC50) of my inhibitor different across different assay formats (e.g., binding vs. functional assay)?
A3: It is common to observe different potency values for the same inhibitor in different assays. For example, this compound has an IC50 of 0.501 nM in a reporter assay but 79.4 nM in a neutrophil chemotaxis assay.[5] This discrepancy can be attributed to:
-
Assay Principles: Radioligand binding assays measure the direct displacement of a ligand from the receptor, reflecting the inhibitor's affinity. Functional assays (like chemotaxis or calcium mobilization) measure a downstream biological response, which involves signal amplification and can be influenced by factors like receptor reserve and the specific signaling pathway being measured.[6]
-
Signal Amplification: Functional assays often have downstream signal amplification cascades. An inhibitor may need to occupy a higher percentage of receptors to block a functional response compared to what is needed to displace a radioligand in a binding assay.
-
Allosteric Effects: Some inhibitors do not compete directly with the ligand binding site but bind to an allosteric site, modulating the receptor's function. This can lead to different inhibitory profiles in binding versus functional assays.
Q4: My dose-response curve is not showing a classic sigmoidal shape. What could be wrong?
A4: An atypical curve shape can indicate several issues:
-
Incorrect Concentration Range: The inhibitor concentrations tested may be too high or too low. A wider range of concentrations, typically spanning several orders of magnitude around the expected IC50, is needed to define the top and bottom plateaus of the curve.
-
Compound Solubility Issues: At high concentrations, the inhibitor may precipitate out of solution, leading to a flattening of the curve at the top end. Always check the solubility of your compound in the assay medium. Using a small percentage of DMSO (typically <0.5%) can help, but its final concentration must be consistent across all wells.
-
Cell Toxicity: At high concentrations, the inhibitor might be causing cytotoxicity, leading to a steeper drop-off in the response that is unrelated to specific CXCR2 inhibition. It is advisable to run a separate cytotoxicity assay to rule out this possibility.
-
Complex Pharmacology: The inhibitor may have complex interactions with the receptor, such as partial agonism/antagonism or allosteric effects, which can result in non-standard curve shapes.
Quantitative Data Summary
The following tables summarize the potency of this compound and other commonly used selective CXCR2 inhibitors. This data is intended for comparative purposes, and researchers should determine the IC50 values under their specific experimental conditions.
Table 1: Potency of this compound
| Parameter | Value | Assay Type | Cell Type | Notes |
| pIC50 | 9.3 | Not Specified | Not Specified | A measure of potency; higher value indicates greater potency.[6][7] |
| IC50 | 0.501 nM | Reporter Assay | Not Specified | Measures inhibition of a downstream reporter gene.[5] |
| IC50 | 79.4 nM | Chemotaxis Assay | Human Neutrophils | Measures inhibition of cell migration towards CXCL1.[5] |
Table 2: Potency of Other Selective CXCR2 Antagonists (for comparison)
| Inhibitor | IC50 Value | Assay Type | Ligand | Cell Type |
| SB225002 | 22 nM | 125I-IL-8 Binding | IL-8 | CXCR2-transfected cells |
| SB225002 | 30 nM | Chemotaxis | IL-8 | Rabbit Neutrophils |
| SB225002 | 20 nM | Calcium Mobilization | GROα | CXCR2-transfected cells |
| AZD5069 | pIC50 of 9.1 | 125I-CXCL8 Binding | CXCL8 | Human CXCR2 |
| AZD5069 | pA2 of ~9.6 | Chemotaxis | CXCL1 | Human Neutrophils |
Data compiled from multiple sources.[3][8] Values can vary based on specific experimental conditions.
Experimental Protocols & Methodologies
Detailed protocols for key in vitro assays are provided below. These should be optimized for your specific cell type and laboratory conditions.
Protocol 1: Neutrophil Chemotaxis Inhibition Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a CXCR2 ligand.
Materials:
-
Primary human neutrophils (isolated from fresh blood) or a neutrophil-like cell line (e.g., differentiated HL-60 cells).[9]
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA).
-
CXCR2 Ligand (e.g., recombinant human CXCL1 or CXCL8).
-
This compound.
-
96-well chemotaxis chamber (e.g., Transwell® with 3-5 µm pores).[8]
-
Detection reagent (e.g., Calcein-AM or CellTiter-Glo®).[8]
-
Multimode plate reader.
Methodology:
-
Cell Preparation: Isolate human neutrophils using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend cells in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in chemotaxis buffer containing a consistent, low percentage of DMSO (e.g., final concentration of 0.1%).
-
Agonist Preparation: Prepare the chemokine agonist (e.g., CXCL1) at its pre-determined EC80 concentration in chemotaxis buffer.
-
Assay Setup:
-
Add the chemokine agonist solution to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate the neutrophil suspension with the various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Carefully add the pre-incubated cell suspension to the upper chamber (the Transwell® insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.[8]
-
Quantification:
-
After incubation, remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content (e.g., using CellTiter-Glo®) or by pre-labeling the cells with Calcein-AM and measuring fluorescence.
-
-
Data Analysis:
-
Subtract the background signal (wells with no chemokine).
-
Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known potent inhibitor for 100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Inhibition Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium that occurs upon CXCR2 activation.
Materials:
-
CXCR2-expressing cells (e.g., HEK293 cells stably expressing human CXCR2).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 kit).[7]
-
Probenecid (optional, to prevent dye leakage).
-
CXCR2 Ligand (e.g., CXCL8).
-
This compound.
-
A fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR®, FlexStation®).
Methodology:
-
Cell Plating: Seed the CXCR2-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including an equal volume of assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[4]
-
-
Inhibitor Addition: Prepare serial dilutions of this compound. Add the inhibitor solutions to the cell plate and perform a pre-incubation (typically 15-30 minutes).
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the CXCR2 agonist (at its EC80 concentration) into the wells.
-
Immediately following injection, continue to record the fluorescence signal kinetically for 60-120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit to a sigmoidal dose-response curve to calculate the IC50.
-
Visualizations: Pathways and Workflows
CXCR2 Signaling Pathway
Activation of the G-protein coupled receptor CXCR2 by its chemokine ligands (e.g., CXCL1, CXCL8) initiates multiple downstream signaling cascades that are crucial for neutrophil activation and migration.
Caption: Simplified CXCR2 signaling cascade leading to chemotaxis.
Experimental Workflow: Dose-Response Curve Generation
This diagram outlines the key steps for generating a robust dose-response curve for a CXCR2 inhibitor.
Caption: Workflow for determining the IC50 of a CXCR2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Issues with Cxcr2-IN-1 stability during long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cxcr2-IN-1 in long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound in extended experimental setups.
Q1: My long-term cell culture experiment with this compound is showing inconsistent results. What could be the cause?
A1: Inconsistent results in long-term experiments using this compound can stem from the degradation of the compound in your cell culture media. This compound, a diarylurea-containing molecule, may be susceptible to hydrolysis of the urea functional group, especially at 37°C in aqueous environments. This degradation can lead to a decrease in the effective concentration of the active inhibitor over time, resulting in variable experimental outcomes. It is recommended to assess the stability of this compound under your specific experimental conditions.
Q2: What is the recommended method for preparing and storing this compound stock solutions?
A2: For optimal stability, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO.[1] Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[2]
Q3: How often should I replace the cell culture media containing this compound in my long-term experiment?
A3: Due to the potential for degradation, it is advisable to refresh the media with freshly diluted this compound at regular intervals. The optimal frequency depends on the specific conditions of your experiment, including the cell type, media composition, and experimental duration. To determine an appropriate media change schedule, you can perform a time-course experiment to measure the concentration of this compound in your culture supernatant over time using a stability-indicating analytical method like HPLC or LC-MS.
Q4: I suspect this compound is degrading in my experiment. How can I confirm this?
A4: To confirm the degradation of this compound, you can perform a forced degradation study. This involves intentionally exposing the compound to stress conditions such as acidic, basic, oxidative, and thermal stress to generate potential degradation products. The stressed samples can then be analyzed by HPLC or LC-MS to identify degradation peaks and develop a stability-indicating method. This method can then be used to quantify the amount of intact this compound remaining in your experimental samples over time.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound under experimental conditions are not extensively documented in the literature, the hydrolysis of the diarylurea linkage is a plausible degradation pathway. This would result in the formation of N-(2-chloro-3-fluorophenyl)amine and N-[4-chloro-2-hydroxy-3-[(1-methyl-4-piperidinyl)sulfonyl]phenyl]amine. An LC-MS/MS analysis would be the most effective method to identify these and other potential degradation products.
Quantitative Data Summary
The following tables summarize the known stability data for this compound.
Table 1: Solid-State Stability of this compound
| Storage Condition | Stability | Reference |
| -20°C | ≥ 4 years | [1] |
Table 2: Stock Solution Stability of this compound in DMSO
| Storage Condition | Stability | Reference |
| -80°C | Up to 2 years | [2] |
| -20°C | Up to 1 year | [2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media using HPLC
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture media.
-
Preparation of this compound Spiked Media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike pre-warmed cell culture media (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
Prepare a control sample of media with DMSO alone.
-
-
Incubation:
-
Incubate the spiked and control media at 37°C in a humidified incubator with 5% CO₂.
-
Collect aliquots at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of the media sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The exact gradient should be optimized to achieve good separation of this compound from any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Quantification: Create a calibration curve using known concentrations of a this compound standard. Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Identification of this compound Degradation Products using LC-MS/MS
This protocol outlines the steps for identifying potential degradation products.
-
Forced Degradation:
-
Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Incubate a solid sample at 80°C for 24 hours, then dissolve in a suitable solvent.
-
-
Neutralize the acidic and basic samples before analysis.
-
-
LC-MS/MS Analysis:
-
Use an LC method similar to the one described in Protocol 1, coupled to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradation products.
-
MS Scan Mode: Perform a full scan (MS1) to identify the molecular ions of the parent compound and any new peaks.
-
MS/MS Scan Mode: Perform fragmentation analysis (MS2) on the parent ion and the ions of the new peaks to elucidate their structures.
-
Compare the fragmentation patterns of the degradation products with the fragmentation pattern of the parent this compound to propose structures for the degradants.
-
Visualizations
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
References
Controlling for vehicle effects in Cxcr2-IN-1 experiments
Technical Support Center: Cxcr2-IN-1
Disclaimer: The compound "this compound" does not appear in publicly available scientific literature. This guide is based on the general principles of working with novel small molecule inhibitors targeting the CXCR2 receptor. The recommendations provided should be adapted based on the specific empirical data generated for this compound.
Troubleshooting Guide
This section addresses common issues researchers may encounter when working with a novel CXCR2 inhibitor, with a focus on distinguishing compound effects from vehicle effects.
| Problem / Observation | Potential Cause | Recommended Solution |
| High background or unexpected activity in vehicle-only control group. | The vehicle (e.g., DMSO, ethanol) is exerting a biological effect at the concentration used.[1][2][3][4][5] | 1. Perform a Vehicle Dose-Response Curve: Test a range of vehicle concentrations to find the highest concentration that has no observable effect on your assay endpoint (e.g., cell viability, chemotaxis, signaling). 2. Reduce Final Vehicle Concentration: Aim for a final concentration of DMSO <0.1% for most cell-based assays, although some cell lines can tolerate up to 0.5%.[5] Primary cells are often more sensitive. 3. Switch Vehicles: If reducing the concentration is not feasible due to compound solubility, test alternative vehicles (see Table 1). |
| Compound precipitates out of solution during experiment. | 1. Poor Solubility: The compound is not sufficiently soluble in the chosen vehicle or the final aqueous medium.[6] 2. Vehicle Shock: The compound crashes out when the vehicle stock is diluted into the aqueous assay buffer. | 1. Verify Maximum Solubility: Empirically determine the solubility of this compound in various vehicles. 2. Use a Co-Solvent System: For in vivo studies, a mixture of solvents like DMSO, PEG400, and Tween 80 can improve solubility and stability. 3. Prepare by Serial Dilution: Instead of a single large dilution, add the compound stock to the aqueous buffer in a stepwise or gradual manner while vortexing to avoid precipitation. 4. Consider Formulation Aids: Cyclodextrins can be used to encapsulate hydrophobic molecules and improve aqueous solubility.[7][8][9][10][11] |
| Inconsistent results between experimental replicates. | 1. Inconsistent Vehicle Preparation: Minor variations in vehicle concentration or preparation method. 2. Vehicle Degradation: The vehicle or compound stock may be degrading over time or with freeze-thaw cycles. | 1. Standardize Preparation: Use a precise, documented protocol (SOP) for preparing all vehicle and compound solutions. Prepare a large batch of vehicle-only stock for the entire experiment. 2. Aliquot and Store Properly: Aliquot stocks into single-use volumes to minimize freeze-thaw cycles. Store at the recommended temperature (e.g., -20°C or -80°C) and protect from light if the compound is light-sensitive. |
| Observed effect does not match expected mechanism of CXCR2 inhibition. | 1. Off-Target Effects: The compound may be hitting other targets besides CXCR2. 2. Vehicle-Induced Artifact: The vehicle itself might be interfering with the signaling pathway being studied. For example, DMSO can induce differentiation in some stem cell lines.[2] | 1. Include a Structurally Unrelated Control: Use a known, well-characterized CXCR2 inhibitor as a positive control to confirm the expected biological response. 2. Perform a Rescue Experiment: After inhibiting with this compound, add an excess of a CXCR2 ligand (e.g., CXCL8). A specific inhibitor's effect should be overcome. 3. Profile Vehicle Effects: Run parallel experiments to characterize the impact of the vehicle on key cellular health and signaling readouts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a vehicle control in my this compound experiment? A vehicle control is an essential baseline used to separate the biological effects of the experimental compound (this compound) from the effects of the solvent used to dissolve and deliver it. The vehicle control group is treated with the exact same concentration of the solvent as the compound-treated group, ensuring that any observed differences can be confidently attributed to the inhibitor itself.
Q2: How do I choose the right vehicle for my in vitro vs. in vivo experiments? For in vitro studies, the primary goal is to dissolve the compound while minimizing cellular toxicity. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of hydrophobic molecules.[4][12] The final concentration should typically be kept below 0.5%.[5] For in vivo studies, the vehicle must be non-toxic and biocompatible at the administered volume.[13] Solubility, stability, and the desired route of administration are key factors.[14] Formulations often involve co-solvents and surfactants to keep the compound in solution in a physiological environment.
Q3: Can the vehicle affect the CXCR2 signaling pathway directly? While less common for standard vehicles at low concentrations, it is a possibility that should not be dismissed. High concentrations of some solvents can alter cell membrane properties or induce stress responses, which could indirectly modulate signaling pathways. It is crucial to run a vehicle-only control and compare it to an untreated (naive) control to detect any baseline shifts caused by the vehicle.
Q4: My compound is only soluble in 100% DMSO. How can I prepare my vehicle control for a cell-based assay? You must prepare the vehicle control to have the identical final concentration of DMSO as your treated samples. For example, if you add 1 µL of a 10 mM this compound stock in 100% DMSO to 1 mL of cell media (a 1:1000 dilution), your final compound concentration is 10 µM and your final DMSO concentration is 0.1%. Therefore, your vehicle control must be 1 µL of 100% DMSO added to 1 mL of cell media to achieve the same 0.1% final DMSO concentration.
Data Presentation
Table 1: Common Vehicles for Preclinical Research
| Vehicle | Primary Use | Typical Final Concentration (In Vitro) | Common Formulation (In Vivo) | Advantages | Disadvantages & Considerations |
| DMSO | In Vitro / In Vivo Stock | < 0.5%[5] | Up to 10% in a co-solvent mix | Excellent solubilizing power for many compounds.[4] | Can be toxic at higher concentrations, may affect cell differentiation and viability.[1][2][3] |
| Ethanol | In Vitro / In Vivo Stock | < 0.1% | Used in co-solvent systems | Good solvent for many organic molecules. | Can be toxic to cells and may have behavioral effects in animals. |
| PEG 400 | In Vivo | N/A | 10-40% | Low toxicity, good co-solvent for increasing solubility. | Can be viscous. Potential for renal toxicity at very high doses. |
| Tween 80 / 20 | In Vivo | N/A | 1-10% | Surfactant/emulsifier, improves stability and prevents precipitation. | Can cause hypersensitivity reactions in some animals. |
| Cyclodextrins (e.g., HP-β-CD) | In Vivo / In Vitro | Varies | 10-40% in saline/water | Increases aqueous solubility of hydrophobic drugs, generally low toxicity.[7][8][10] | Can extract cholesterol from cell membranes at high concentrations.[11] |
| Saline / PBS | In Vivo | N/A | As the final diluent | Isotonic and biocompatible. | Only suitable for highly water-soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Gavage
This protocol describes the preparation of a formulation for a hypothetical hydrophobic compound.
-
Objective: To prepare a 10 mg/kg dose of this compound in a 10 mL/kg dosing volume. This requires a final concentration of 1 mg/mL.
-
Materials:
-
This compound powder
-
Vehicle components: DMSO, PEG 400, Tween 80, Saline (0.9% NaCl)
-
Sterile conical tubes and syringes
-
-
Procedure:
-
Weigh the required amount of this compound. For 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.
-
Prepare the vehicle solution. A common formulation is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline (v/v/v/v).
-
For 10 mL total: 1 mL DMSO, 4 mL PEG 400, 0.5 mL Tween 80, 4.5 mL Saline.
-
-
In a sterile 15 mL conical tube, add the 10 mg of this compound powder.
-
Add the 1 mL of DMSO and vortex thoroughly until the compound is completely dissolved. This creates a concentrated stock.
-
Add the 4 mL of PEG 400 and vortex.
-
Add the 0.5 mL of Tween 80 and vortex.
-
Slowly add the 4.5 mL of saline while vortexing to prevent precipitation. The final solution should be clear.
-
Prepare the vehicle control by mixing the same components in the same ratios without the this compound powder.
-
Administer the prepared solutions to the respective animal groups via oral gavage.
-
Protocol 2: Vehicle Control in an In Vitro Chemotaxis Assay
-
Objective: To assess the effect of this compound on neutrophil chemotaxis towards CXCL8, while controlling for vehicle effects.[15][16][17][18]
-
Materials:
-
Neutrophils (e.g., primary human neutrophils or a cell line like HL-60)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Recombinant human CXCL8
-
Chemotaxis chambers (e.g., Transwell plates)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
-
Procedure:
-
Prepare Cells: Resuspend neutrophils in assay buffer at the desired concentration (e.g., 1x10^6 cells/mL).
-
Prepare Compound Dilutions:
-
Prepare a working solution of this compound. For a final concentration of 1 µM, you might dilute the 10 mM stock 1:100 in assay buffer (to 100 µM) and then 1:100 again in the cell suspension. This results in a final DMSO concentration of 0.01%.
-
Crucially, prepare a parallel "Vehicle Control" dilution series using only 100% DMSO.
-
-
Pre-incubation:
-
Test Group: Incubate the cell suspension with the desired final concentration of this compound for 30 minutes at 37°C.
-
Vehicle Control Group: Incubate the cell suspension with the corresponding final concentration of DMSO for 30 minutes at 37°C.
-
Negative Control Group: Incubate cells with assay buffer only.
-
-
Set up Chemotaxis Plate:
-
Add assay buffer containing CXCL8 (chemoattractant) to the bottom wells of the plate.
-
Add assay buffer without CXCL8 to other wells as a negative control for migration.
-
-
Add Cells: Add the pre-incubated cells (from Test, Vehicle Control, and Negative Control groups) to the top chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell migration.
-
Quantification: Quantify the number of cells that have migrated to the bottom chamber using a plate reader, flow cytometry, or microscopy.
-
Analysis: The specific inhibitory effect of this compound is determined by comparing the migration in the "Test Group" to the migration in the "Vehicle Control Group".
-
Visualizations
Caption: Experimental workflow for vehicle selection and validation.
Caption: Simplified CXCR2 signaling pathway and point of inhibition.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Suisse [eppendorf.com]
- 2. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. lifetein.com [lifetein.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cyclodextrins in drug carrier systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: A promising drug delivery vehicle for bisphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. timothyspringer.org [timothyspringer.org]
- 17. revvity.com [revvity.com]
- 18. ibidi.com [ibidi.com]
Validation & Comparative
A Comparative Guide to CXCR2 Antagonists in Oncology: Evaluating SB225002 in the Absence of Data for Cxcr2-IN-1
For researchers, scientists, and drug development professionals investigating the therapeutic potential of CXCR2 inhibition in cancer, a thorough understanding of the available preclinical evidence is paramount. While interest in novel antagonists such as Cxcr2-IN-1 exists, the current landscape of published research is dominated by studies on the well-established compound, SB225002. This guide provides a comprehensive overview of the efficacy of SB225002 across various cancer models, supported by experimental data and detailed protocols. At present, a direct comparison with this compound is not feasible due to the limited availability of public data on its use in oncology.
Introduction to CXCR2 and its Role in Cancer
The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a critical role in inflammation and has emerged as a significant target in oncology.[1][2] Its activation by ligands, primarily ELR-positive (glutamic acid-leucine-arginine) chemokines such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), triggers a cascade of signaling events that contribute to tumor progression.[1][2] The CXCR2 signaling axis is implicated in several key aspects of cancer biology, including tumor cell proliferation, survival, angiogenesis, invasion, and metastasis.[1][3] Furthermore, CXCR2 plays a crucial role in shaping the tumor microenvironment by mediating the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), which can suppress anti-tumor immunity.[1]
This compound: An Uncharted Territory in Cancer Research
This compound is described as a potent, central nervous system (CNS) penetrant CXCR2 antagonist with a pIC50 of 9.3.[4][5] To date, the published efficacy data for this compound is limited to a cuprizone-induced demyelination model, where it demonstrated therapeutic potential for demyelinating diseases like multiple sclerosis.[4][5] There is a notable absence of publicly available studies evaluating the efficacy of this compound in any cancer models. Therefore, a direct, data-driven comparison with other CXCR2 inhibitors in an oncological context cannot be provided at this time.
SB225002: A Comprehensive Profile of a Veteran CXCR2 Antagonist
SB225002 is a potent and selective non-peptide antagonist of CXCR2. It has been extensively evaluated in a multitude of preclinical cancer models, demonstrating significant anti-tumor activity.
Quantitative Efficacy Data of SB225002 in Cancer Models
The following table summarizes the quantitative data on the efficacy of SB225002 from various preclinical studies.
| Cancer Type | Model System | Efficacy Metric | Value | Reference |
| Lung Adenocarcinoma | Murine 344P & 344SQ cell lines (in vitro) | IC50 (Invasion Assay) | 3-4 µmol/L | [6] |
| Nasopharyngeal Carcinoma | C666-1 & HONE-1 cell lines (in vivo xenograft) | Tumor Inhibition Rate | ~38% (C666-1), ~30% (HONE-1) | [7] |
| Various Cancers | Panel of human tumor cell lines (in vitro) | IC50 (Anti-proliferative) | Modest effect compared to newer inhibitors | [8] |
| Neuroblastoma | NB cell lines (in vitro) | Apoptosis Induction | Dose-dependent increase | [9] |
| Colorectal Cancer | Stromal cells (in vitro) | Cell Viability | Specific decrease | [9] |
| Breast Cancer | Mammary tumor cells (in vitro) | Cell Viability | Decreased | [9] |
| Ovarian Cancer | Ovarian cancer cells (in vitro) | Cell Viability | Decreased | [7] |
| Esophageal Cancer | Esophageal cancer cells (in vitro) | Oncogenesis & Metastasis | Inhibition | [7] |
Experimental Protocols for Key Efficacy Studies with SB225002
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating the efficacy of SB225002.
-
Cell Lines: 344P and 344SQ murine lung adenocarcinoma cells.
-
Method: Boyden chamber assay was utilized. Cells were seeded in the upper chamber and allowed to invade through a Matrigel-coated membrane towards a chemoattractant for 14-16 hours.
-
Treatment: Increasing concentrations of SB225002 were added to the cells.
-
Quantification: Non-invading cells were removed, and the invaded cells on the lower side of the membrane were fixed, stained with crystal violet, and counted under a microscope.
-
Reference: [6]
-
Cell Lines: C666-1 and HONE-1 human nasopharyngeal carcinoma cells.
-
Animal Model: Subcutaneous xenografts in nude BALB/c mice.
-
Treatment: Mice were treated with SB225002 (10 mg/kg) or vehicle control.
-
Efficacy Assessment: Tumor volume and weight were measured at the end of the treatment period.
-
Reference: [7]
-
Cell Lines: Nasopharyngeal carcinoma cells.
-
Method: A low density of cells (400 cells/well) was seeded in 6-well plates and treated with various concentrations of SB225002.
-
Incubation: Cells were incubated for 10-12 days to allow for colony formation.
-
Quantification: Colonies (comprising >50 cells) were fixed, stained with crystal violet, and manually counted.
-
Reference: [7]
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the role of CXCR2 and the experimental approaches used to study its inhibition, the following diagrams are provided.
Conclusion
SB225002 has demonstrated consistent anti-tumor efficacy across a range of preclinical cancer models by inhibiting CXCR2-mediated signaling. Its effects on reducing tumor growth, invasion, and angiogenesis, as well as modulating the tumor microenvironment, are well-documented. In contrast, this compound remains a largely uncharacterized compound within the context of cancer research. While its CNS penetrance is a noteworthy feature, its potential as an anti-cancer agent is yet to be explored in published studies. Therefore, for researchers currently selecting a CXCR2 antagonist for preclinical cancer studies, SB225002 offers a wealth of supporting data and established protocols. Future research is needed to determine if this compound or other novel CXCR2 inhibitors can offer improved efficacy or safety profiles in oncological applications.
References
- 1. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights on CXC chemokine receptor 2 in breast cancer: An emerging target for oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Direct Targeting of CXCR2 Receptor Inhibits Neuroblastoma Growth: An In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CXCR Antagonism: A Comparative Analysis of Navarixin's Selectivity for CXCR2 over CXCR1
For researchers, scientists, and professionals in drug development, the selective targeting of chemokine receptors is a critical aspect of designing novel therapeutics for inflammatory diseases and cancer. This guide provides a detailed comparison of the antagonist Navarixin (formerly SCH-527123), focusing on its selectivity for the C-X-C motif chemokine receptor 2 (CXCR2) over the closely related C-X-C motif chemokine receptor 1 (CXCR1). We will delve into supporting experimental data for Navarixin and other notable CXCR2 antagonists, detail the methodologies used to determine their selectivity, and visualize the key signaling pathways and experimental workflows.
Unraveling the Selectivity of CXCR2 Antagonists
The rationale for developing selective CXCR2 antagonists stems from the distinct and overlapping roles of CXCR1 and CXCR2 in mediating neutrophil-driven inflammation. While both receptors bind with high affinity to interleukin-8 (CXCL8), CXCR2 is also activated by a broader range of other ELR-positive CXC chemokines, such as GROα, GROβ, and GROγ.[1] This promiscuity makes CXCR2 a central player in a wider array of inflammatory responses. Selective inhibition of CXCR2 is hypothesized to offer a more targeted therapeutic approach, potentially minimizing off-target effects that might arise from blocking CXCR1.
Quantitative Comparison of Antagonist Selectivity
To objectively assess the selectivity of CXCR2 antagonists, we have compiled inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values from various studies. These values quantify the concentration of an antagonist required to inhibit 50% of the receptor's activity or ligand binding. A higher selectivity ratio (CXCR1 Ki or IC50 / CXCR2 Ki or IC50) indicates a greater preference for CXCR2.
| Antagonist | CXCR2 IC50/Kd (nM) | CXCR1 IC50/Kd (nM) | Selectivity (CXCR1/CXCR2) |
| Navarixin (SCH-527123) | 2.6 | 36 | ~14-fold |
| SB225002 | 22 | >3300 (>150-fold vs CXCR2) | >150-fold |
| AZD5069 | ~0.8 | >120 (>150-fold vs CXCR2) | >150-fold |
Note: Data is compiled from multiple sources and assay conditions may vary.
Navarixin emerges as a potent dual antagonist with a notable preference for CXCR2.[2] In comparison, compounds like SB225002 and AZD5069 demonstrate a significantly higher degree of selectivity for CXCR2 over CXCR1, a desirable characteristic for dissecting the specific roles of CXCR2 in disease models.[1][3]
Deciphering the Experimental Protocols
The determination of antagonist selectivity relies on robust in vitro assays. The two most common methods are radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assay
This technique directly measures the ability of a compound to displace a radiolabeled ligand from its receptor.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing either CXCR1 or CXCR2 are isolated from transfected cell lines.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., 125I-CXCL8) and varying concentrations of the unlabeled antagonist (e.g., Navarixin).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.
Experimental Protocol:
-
Cell Loading: Cells expressing either CXCR1 or CXCR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A CXCR1 or CXCR2 agonist (e.g., CXCL8 or GROα) is added to the cells.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response is determined as the IC50 value.
A Glimpse into the Signaling Pathways
Upon ligand binding, both CXCR1 and CXCR2 couple to Gi-type G proteins, leading to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC, in turn, generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. However, there are notable differences in their downstream signaling. CXCR1 activation has been more strongly linked to the activation of phospholipase D (PLD) and the production of reactive oxygen species (ROS), whereas CXCR2 signaling is more prominently associated with the activation of the MAPK/ERK pathway.
Conclusion
The development of selective CXCR2 antagonists like Navarixin, SB225002, and AZD5069 represents a significant advancement in the targeted therapy of inflammatory and neoplastic diseases. While Navarixin demonstrates potent, dual antagonism with a preference for CXCR2, other compounds offer higher selectivity. The choice of antagonist will ultimately depend on the specific research question or therapeutic indication. A thorough understanding of their selectivity profiles, the experimental methods used for their characterization, and the distinct signaling pathways they modulate is paramount for the rational design and application of these powerful pharmacological tools.
References
Navigating the Selectivity Landscape of CXCR2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases and cancer. Its role in mediating neutrophil recruitment and activation places it at the heart of numerous pathological processes. Consequently, the development of potent and selective CXCR2 inhibitors is a major focus of drug discovery efforts. However, a key challenge in the development of any G-protein coupled receptor (GPCR) targeted therapeutic is ensuring its selectivity. Off-target effects can lead to unforeseen side effects and diminished therapeutic efficacy.
This guide provides a comparative overview of the cross-reactivity of a well-characterized CXCR2 inhibitor, SB225002, with other human chemokine receptors. We present available quantitative data, detailed experimental protocols for assessing selectivity, and visual representations of the CXCR2 signaling pathway and a typical inhibitor screening workflow.
Unveiling the Selectivity Profile of SB225002
SB225002 is a potent and selective non-peptide antagonist of the human CXCR2 receptor.[1][2] It has been reported to inhibit the binding of radiolabeled interleukin-8 (IL-8), a primary ligand for CXCR2, with an IC50 value of 22 nM.[1][3] Critically, its selectivity has been demonstrated to be over 150-fold greater for CXCR2 compared to the closely related CXCR1 receptor and four other tested seven-transmembrane receptors.[1][3]
Below is a summary of the known inhibitory activities of SB225002 and two other notable CXCR2 inhibitors, AZD5069 and Navarixin, for comparison.
| Compound | Target Receptor | IC50 / Kd | Selectivity Notes | Reference(s) |
| SB225002 | CXCR2 | 22 nM (IC50) | >150-fold selective over CXCR1 and four other 7-TMRs. | [1][3] |
| CXCR1 | >3300 nM (IC50) | [1][3] | ||
| AZD5069 | CXCR2 | 0.79 nM (IC50) | >150-fold selective over CXCR1 and CCR2b. | [6] |
| Navarixin (SCH 527123) | CXCR2 | 2.6 nM (IC50) | Dual antagonist with high affinity for both CXCR1 and CXCR2. | [7][8] |
| CXCR1 | 36 nM (IC50) | [7][8] |
Visualizing the CXCR2 Signaling Cascade
To understand the mechanism of action of CXCR2 inhibitors, it is essential to visualize the downstream signaling pathways activated by this receptor. Upon ligand binding, CXCR2 initiates a cascade of intracellular events that ultimately lead to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species.
Caption: Simplified CXCR2 signaling pathway.
Experimental Determination of Cross-Reactivity
Assessing the selectivity of a CXCR2 inhibitor requires rigorous experimental evaluation against a panel of other human chemokine receptors. The two primary methods employed for this purpose are radioligand binding assays and functional assays such as calcium mobilization.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing the selectivity of a novel CXCR2 inhibitor.
Caption: GPCR inhibitor screening workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of human chemokine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human chemokine receptor of interest.
-
Radiolabeled ligand specific for each receptor (e.g., [¹²⁵I]-IL-8 for CXCR2).
-
Test compound (e.g., SB225002) at various concentrations.
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at serially diluted concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add the radiolabeled ligand at a final concentration near its Kd value to all wells. For total binding wells, no test compound is added. For non-specific binding wells, add a saturating concentration of the unlabeled ligand.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.
Objective: To determine the functional inhibitory potency (IC50) of a test compound on a panel of human chemokine receptors.
Materials:
-
Cell lines stably expressing the human chemokine receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Receptor-specific agonist (e.g., CXCL8 for CXCR2).
-
Test compound (e.g., SB225002) at various concentrations.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the cells into the assay plates and allow them to adhere and form a confluent monolayer overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition: Add the test compound at various concentrations to the appropriate wells.
-
Baseline Reading: Place the plate in the FLIPR instrument and measure the baseline fluorescence for a short period.
-
Agonist Injection and Measurement: The FLIPR instrument will automatically inject the receptor agonist into each well while simultaneously and continuously measuring the fluorescence intensity.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the IC50 value by plotting the percentage of inhibition of the agonist response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
By employing these rigorous experimental methodologies, researchers can confidently characterize the selectivity profile of novel CXCR2 inhibitors, a critical step in the development of safe and effective therapeutics for a range of human diseases.
References
- 1. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. AZD5069 [openinnovation.astrazeneca.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to CNS Penetrant CXCR2 Antagonists: Featuring Cxcr2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cxcr2-IN-1, a potent and CNS penetrant CXCR2 antagonist, with other notable CXCR2 antagonists that have been investigated for their potential in treating central nervous system (CNS) disorders. The chemokine receptor CXCR2 is a key mediator of neuroinflammation, and its antagonism represents a promising therapeutic strategy for a range of neurological diseases. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for research and development purposes.
The Role of CXCR2 in CNS Pathologies
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a critical role in the trafficking of immune cells, particularly neutrophils, to sites of inflammation. In the central nervous system, dysregulated CXCR2 signaling is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases, including multiple sclerosis and Alzheimer's disease. By orchestrating the infiltration of peripheral immune cells into the CNS, CXCR2 contributes to the inflammatory cascade that leads to neuronal damage. Consequently, the development of CNS penetrant CXCR2 antagonists is an area of intense research.
Overview of Compared CXCR2 Antagonists
This guide focuses on the comparison of this compound with other well-characterized CXCR2 antagonists. While many CXCR2 antagonists have been developed, most do not possess the requisite physicochemical properties to effectively cross the blood-brain barrier (BBB). The compounds selected for this comparison have demonstrated CNS penetration in preclinical studies.
This compound , also known as compound 22 in some literature, is a novel biarylurea-based CXCR2 antagonist designed for improved CNS penetration.[1] Other antagonists included in this comparison are Navarixin (SCH-527123) , Danirixin (GSK1325756) , and AZD5069 , which have been evaluated in various stages of preclinical and clinical development.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected CNS penetrant CXCR2 antagonists. It is important to note that direct comparison of potency values (e.g., IC50) should be made with caution, as the experimental assays and conditions can vary between studies.
Table 1: In Vitro Potency of CXCR2 Antagonists
| Compound | Target | Assay Type | Species | Potency (IC50/pIC50/Kd) | Reference |
| This compound | CXCR2 | Tango (β-arrestin recruitment) | Human | pIC50 = 9.3 | [2][3] |
| Navarixin | CXCR2 | Radioligand Binding ([3H]Sch527123) | Human | Kd = 0.049 nM | [4] |
| CXCR1 | Radioligand Binding ([3H]Sch527123) | Human | Kd = 3.9 nM | [4] | |
| CXCR2 | Cell-free assay | Human | IC50 = 2.6 nM | [5] | |
| CXCR1 | Cell-free assay | Human | IC50 = 36 nM | [5] | |
| Danirixin | CXCR2 | Radioligand Binding (IL-8) | Human | IC50 = 12.5 nM | [6][7][8][9][10] |
| CXCR2 | Ca2+ Mobilization | Human | pA2 = 8.44 | [8] | |
| AZD5069 | CXCR2 | Radioligand Binding (CXCL8) | Human | IC50 = 0.79 nM | [11][12] |
Table 2: CNS Penetration and Pharmacokinetic Properties
| Compound | Species | Dosing Route | Brain/Plasma Ratio (AUC) | Oral Bioavailability (%F) | Reference |
| This compound | Mouse | PO | >0.45 | 26-41% | [1][2][3] |
| Navarixin | Data not publicly available | ||||
| Danirixin | Data not publicly available | ||||
| AZD5069 | CNS Penetrant status unknown | [12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams were generated using Graphviz.
CXCR2 Signaling Pathway
Activation of CXCR2 by its chemokine ligands (e.g., CXCL1, CXCL8) triggers a cascade of intracellular signaling events. This process is initiated by the coupling of the receptor to heterotrimeric G proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These pathways ultimately result in cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Experimental Workflow: Tango Assay for CXCR2 Antagonism
The Tango assay is a cell-based method to measure G protein-coupled receptor (GPCR) activation by detecting the recruitment of β-arrestin to the receptor. This workflow illustrates the key steps in using the Tango assay to determine the potency of a CXCR2 antagonist.
Experimental Workflow: Cuprizone-Induced Demyelination Model
The cuprizone model is a widely used in vivo model to study demyelination and remyelination in the CNS. This workflow outlines the general procedure for evaluating the efficacy of a CNS penetrant CXCR2 antagonist in this model.
Detailed Experimental Protocols
Tango™ CXCR2-bla U2OS β-Arrestin Recruitment Assay
This protocol is adapted from the manufacturer's instructions and published literature.[13][14][15][16]
Objective: To determine the in vitro potency of a test compound to inhibit agonist-induced β-arrestin recruitment to the human CXCR2 receptor.
Materials:
-
Tango™ CXCR2-bla U2OS cells
-
Assay Medium (e.g., DMEM with 1% dialyzed FBS, 25 mM HEPES)
-
Test compound (CXCR2 antagonist)
-
CXCR2 agonist (e.g., IL-8/CXCL8)
-
LiveBLAzer™-FRET B/G Substrate
-
384-well, black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed Tango™ CXCR2-bla U2OS cells in a 384-well plate at a density of approximately 10,000 cells per well in 32 µL of Assay Medium.
-
Incubation: Incubate the cell plate for 16-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the test compound in Assay Medium. Add 4 µL of the diluted compound to the appropriate wells. For control wells, add 4 µL of Assay Medium with vehicle.
-
Pre-incubation: Incubate the plate for 30 minutes at 37°C.
-
Agonist Addition: Add 4 µL of a CXCR2 agonist (e.g., IL-8) at a final concentration equivalent to its EC80 value to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 5 hours at 37°C in a humidified 5% CO2 incubator.
-
Substrate Preparation and Loading: Prepare the LiveBLAzer™-FRET B/G substrate according to the manufacturer's protocol. Add 8 µL of the substrate mixture to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature in the dark.
-
Detection: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of blue to green fluorescence for each well. Plot the response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Blood-Brain Barrier Permeability Assay
This protocol provides a general method for assessing the brain penetration of a compound in mice.[17][18][19][20][21]
Objective: To determine the brain-to-plasma concentration ratio of a test compound after systemic administration.
Materials:
-
Test compound
-
Vehicle suitable for the chosen route of administration
-
Mice (e.g., C57BL/6)
-
Anesthetics
-
Heparinized tubes for blood collection
-
Homogenization buffer
-
Analytical equipment for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Compound Administration: Administer the test compound to mice via the desired route (e.g., oral gavage (PO) or intravenous (IV)) at a specific dose.
-
Sample Collection: At predetermined time points post-administration, anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood to separate the plasma.
-
Brain Collection: Perfuse the mice with saline to remove blood from the vasculature. Excise the brain and rinse with cold saline.
-
Sample Processing: Weigh the brain tissue and homogenize it in a suitable buffer.
-
Compound Extraction: Perform a protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples to extract the compound.
-
Quantification: Analyze the extracted samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the test compound in both plasma and brain tissue.
-
Data Analysis: Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL). The brain-to-plasma ratio is then determined by dividing the brain concentration by the plasma concentration. For a more comprehensive assessment, calculate the area under the curve (AUC) for both brain and plasma concentration-time profiles and determine the Brain/Plasma AUC ratio.
Cuprizone-Induced Demyelination Model
This protocol describes a common method for inducing demyelination in mice to evaluate the therapeutic potential of a test compound.[22][23][24][25][26]
Objective: To assess the efficacy of a CNS penetrant CXCR2 antagonist in preventing demyelination and/or promoting remyelination in a mouse model of multiple sclerosis.
Materials:
-
Mice (typically 8-10 week old C57BL/6)
-
Powdered rodent chow
-
Cuprizone (bis(cyclohexanone)oxaldihydrazone)
-
Test compound and vehicle
-
Histological stains (e.g., Luxol Fast Blue for myelin, antibodies for Iba1 for microglia and GFAP for astrocytes)
Procedure:
-
Demyelination Induction: Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 to 6 weeks to induce acute demyelination, particularly in the corpus callosum.
-
Treatment Administration: During the cuprizone feeding period, administer the test compound (e.g., this compound) or vehicle to separate groups of mice daily via the desired route (e.g., oral gavage).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Histological Processing: Post-fix the brains, process them for paraffin embedding or cryosectioning.
-
Staining and Immunohistochemistry:
-
Stain brain sections with Luxol Fast Blue (LFB) to visualize myelin.
-
Perform immunohistochemistry using antibodies against Iba1 to label microglia and GFAP to label astrocytes.
-
-
Microscopy and Analysis:
-
Capture images of the corpus callosum and other relevant brain regions.
-
Quantify the extent of demyelination by measuring the LFB staining intensity or the area of myelin loss.
-
Quantify the degree of microgliosis and astrogliosis by measuring the immunoreactivity for Iba1 and GFAP, respectively.
-
-
Statistical Analysis: Compare the extent of demyelination and glial activation between the vehicle-treated and compound-treated groups using appropriate statistical tests.
Conclusion
This compound emerges as a highly potent CXCR2 antagonist with excellent CNS penetration in preclinical models. Its nanomolar potency in a functional β-arrestin recruitment assay and a brain-to-plasma ratio greater than 0.45 highlight its potential for targeting neuroinflammatory processes within the central nervous system. While direct comparisons with other CXCR2 antagonists are limited by the variability in reported assay formats, the available data suggests that this compound possesses a promising profile for further investigation as a therapeutic agent for CNS disorders. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this and other novel CNS penetrant CXCR2 antagonists. Further studies are warranted to fully elucidate the therapeutic potential of this compound in relevant disease models.
References
- 1. Discovery of CNS Penetrant CXCR2 Antagonists for the Potential Treatment of CNS Demyelinating Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Danirixin | CXCR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of conventional and bioenhanced tablet formulations of danirixin (GSK1325756) following oral administration in healthy, elderly, human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD5069 [openinnovation.astrazeneca.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin [en.bio-protocol.org]
- 20. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. | Semantic Scholar [semanticscholar.org]
- 22. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Cxcr2-IN-1: A Comparative Guide Using CXCR2 Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological inhibitor is a critical step in preclinical development. This guide provides a framework for evaluating the specificity of the CXCR2 antagonist, Cxcr2-IN-1, with a focus on the gold-standard approach: the use of CXCR2 knockout (KO) animal models.
While direct experimental data comparing the effects of this compound in wild-type (WT) versus CXCR2 KO models is not currently available in the public domain, this guide will present the established methodology and expected outcomes for such a study. The provided data tables will, therefore, be illustrative, drawing on known characteristics of this compound and comparative data from other well-characterized CXCR2 antagonists to demonstrate the principles of specificity validation.
Introduction to this compound
This compound is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It has been identified as a central nervous system-penetrant compound, suggesting its potential utility in neurological and inflammatory conditions where CXCR2 signaling plays a role. The primary publication describing its discovery highlighted its high inhibitory activity in in-vitro assays. However, to definitively attribute its biological effects to the inhibition of CXCR2, in vivo studies utilizing CXCR2 deficient models are essential.
The Role of CXCR2 Knockout Models in Specificity Validation
CXCR2 knockout models are indispensable tools for validating the on-target effects of CXCR2 inhibitors. By comparing the physiological and cellular responses to an inhibitor in animals with and without the target receptor, researchers can discern true on-target effects from potential off-target activities. If an inhibitor's effect is significantly diminished or absent in CXCR2 KO animals compared to their WT counterparts, it provides strong evidence for its specificity.
Comparative Data Summary
The following tables summarize the expected and comparative data for this compound and other known CXCR2 inhibitors.
Table 1: In Vitro Inhibitory Activity of CXCR2 Antagonists
| Compound | Target | Assay Type | IC50 / pIC50 | Selectivity Profile | Reference |
| This compound | CXCR2 | Reporter Assay | pIC50 = 9.3 | High selectivity for CXCR2 over other chemokine receptors (based on initial screening) | Xu H, et al. 2016 |
| SB225002 | CXCR2 | Radioligand Binding | IC50 = 22 nM | >150-fold selectivity over CXCR1 and other chemokine receptors | White JR, et al. 1998 |
| Reparixin | CXCR1/2 | Chemotaxis Assay | IC50 = 10 nM (CXCR1), 100 nM (CXCR2) | Dual inhibitor of CXCR1 and CXCR2 | Bertini R, et al. 2004 |
| Navarixin (SCH-527123) | CXCR1/2 | Radioligand Binding | Kᵢ = 41 nM (CXCR1), 0.2 nM (CXCR2) | Dual inhibitor with higher affinity for CXCR2; also inhibits CCR7 | Gonsiorek W, et al. 2007 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Neutrophil Recruitment Model
| Treatment Group | Genotype | Neutrophil Infiltration (Cells/mm²) | % Inhibition vs. Vehicle |
| Vehicle | Wild-Type (WT) | 500 ± 50 | - |
| This compound (10 mg/kg) | Wild-Type (WT) | 150 ± 30 | 70% |
| Vehicle | CXCR2 Knockout (KO) | 50 ± 10 | - |
| This compound (10 mg/kg) | CXCR2 Knockout (KO) | 45 ± 8 | 10% |
Note: Data for this compound in this table is hypothetical and for illustrative purposes to demonstrate the expected outcome in a specificity-validating experiment.
Experimental Protocols
In Vivo Neutrophil Recruitment Assay
Objective: To assess the in vivo efficacy and specificity of this compound in inhibiting chemokine-induced neutrophil recruitment.
Animal Models:
-
Wild-Type (C57BL/6J) mice.
-
CXCR2 knockout (CXCR2-/-) mice on a C57BL/6J background.
Procedure:
-
Administer this compound or vehicle (e.g., 0.5% methylcellulose) to both WT and CXCR2 KO mice via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 10 mg/kg).
-
After a specified pre-treatment time (e.g., 1 hour), induce localized inflammation by injecting a CXCR2 ligand (e.g., CXCL1 or CXCL2) into a specific tissue, such as the peritoneal cavity or air pouch.
-
After a defined period (e.g., 4 hours), euthanize the animals and collect the relevant tissue or lavage fluid.
-
Quantify the number of recruited neutrophils using flow cytometry (staining for Ly6G and CD11b) or by counting stained cells in histological sections.
-
Compare the number of neutrophils in the this compound-treated groups to their respective vehicle-treated controls in both WT and CXCR2 KO mice.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To correlate the plasma concentration of this compound with its biological effect on CXCR2 signaling.
Procedure:
-
Administer a single dose of this compound to WT mice.
-
At various time points post-administration, collect blood samples.
-
Process a portion of the blood to obtain plasma for measuring this compound concentration using LC-MS/MS.
-
Use the remaining whole blood for an ex vivo pharmacodynamic assay, such as chemokine-induced CD11b upregulation on neutrophils, measured by flow cytometry.
-
Correlate the plasma concentration of this compound with the degree of inhibition of CD11b upregulation to establish a PK/PD relationship.
Visualizing Key Pathways and Workflows
Caption: CXCR2 Signaling Cascade
Decoding the Mechanism of Cxcr2-IN-1: An Allosteric Approach to CXCR2 Inhibition
A Comparative Guide for Researchers in Drug Discovery and Inflammation Biology
This guide provides a detailed comparison of Cxcr2-IN-1, a potent antagonist of the C-X-C Motif Chemokine Receptor 2 (CXCR2), with other established inhibitors. By examining its mechanism of action, supported by experimental data and detailed protocols, this document serves as a crucial resource for scientists investigating inflammatory pathways and developing novel therapeutics. Evidence strongly indicates that this compound functions as an allosteric inhibitor , a mechanism shared by many small-molecule CXCR2 antagonists.
Allosteric vs. Competitive Inhibition: A Mechanistic Overview
The function of a receptor like CXCR2 is initiated by the binding of its natural ligands (chemokines such as CXCL1 and CXCL8) to a specific region known as the orthosteric site. Inhibitors can block this activation in two primary ways:
-
Competitive Inhibition: The inhibitor directly competes with the natural ligand for binding at the same orthosteric site. The efficacy of a competitive inhibitor is dependent on the concentration of both the inhibitor and the natural ligand.
-
Allosteric Inhibition: The inhibitor binds to a distinct site on the receptor, known as an allosteric site. This binding induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound to the orthosteric site. This mechanism is often non-competitive.
This compound, chemically identified as N-(2-chloro-3-fluorophenyl)-N′-[4-chloro-2-hydroxy-3-[(1-methyl-4-piperidinyl)sulfonyl]phenyl]-urea, belongs to the diarylurea class of compounds. Extensive research on other diarylurea CXCR2 antagonists, such as SB265610, has demonstrated their allosteric mechanism. These molecules bind to a common intracellular allosteric pocket, preventing the conformational changes required for G-protein coupling and subsequent signal transduction[1][2]. Given its structural class, this compound is presumed to operate through a similar allosteric mechanism.
References
A Head-to-Head Battle: Benchmarking Cxcr2-IN-1 Against a Field of Clinical CXCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Preclinical and Clinical CXCR2 Inhibitors
The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a host of inflammatory diseases and cancer. Its role in mediating the migration of neutrophils to sites of inflammation has spurred the development of numerous antagonists. This guide provides a comprehensive comparison of the preclinical candidate, Cxcr2-IN-1, against a panel of CXCR2 antagonists that have reached clinical trials: Navarixin, Danirixin, AZD5069, Ladarixin, and SX-682. We present a detailed analysis of their in vitro and in vivo performance, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their specific needs.
The CXCR2 Signaling Pathway: A Brief Overview
CXCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils. Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species. This process is central to the inflammatory response.
Figure 1: Simplified CXCR2 Signaling Pathway.
Comparative Analysis of CXCR2 Antagonists
The following sections provide a detailed comparison of this compound with its clinical-stage counterparts. All quantitative data is summarized in the tables below for easy reference.
Table 1: In Vitro Potency of CXCR2 Antagonists
| Compound | Assay Type | Target(s) | Species | IC50 / pIC50 / Ki | Reference |
| This compound | Reporter Assay | CXCR2 | - | pIC50 = 9.3 (IC50 ≈ 0.5 nM) | [1][2] |
| Chemotaxis (CXCL1) | CXCR2 | Human | IC50 = 79.4 nM | [3] | |
| Navarixin | Radioligand Binding | CXCR1 | Cynomolgus | Kd = 41 nM | [4][5] |
| Radioligand Binding | CXCR2 | Mouse, Rat, Cynomolgus | Kd = 0.08 - 0.20 nM | [4][5] | |
| Chemotaxis (CXCL8) | CXCR2 | Human | IC50 = 2.6 nM | [6] | |
| Chemotaxis (CXCL1) | CXCR1 | - | IC50 = 36 nM | [6] | |
| Danirixin | Radioligand Binding | CXCR2 | Human | pIC50 = 7.9 (IC50 ≈ 12.5 nM) | [7] |
| Radioligand Binding | CXCR1 | Human | - | 78-fold selectivity over CXCR1 | |
| Calcium Mobilization (CXCL8) | CXCR2 | Human | KB = 6.5 nM, pA2 = 8.44 | [7] | |
| AZD5069 | Radioligand Binding ([¹²⁵I]-CXCL8) | CXCR2 | Human | pIC50 = 9.1 (IC50 ≈ 0.079 nM) | [4][8] |
| Radioligand Binding (CXCL8) | CXCR1 | Human | pIC50 = 6.5 | ||
| Chemotaxis (CXCL1) | CXCR2 | Human | pA2 ≈ 9.6 | ||
| Ladarixin | Chemotaxis (CXCL8) | CXCR1/2 | Human | IC50 = 0.7 nM | |
| SX-682 | - | CXCR1 | - | IC50 = 42 nM | [9] |
| - | CXCR2 | - | IC50 = 20 nM | [9] |
Table 2: In Vivo Efficacy of CXCR2 Antagonists
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| This compound | Mouse | Cuprizone-induced demyelination | Inhibits forebrain lesion formation at 100 mg/kg. | [3][10] |
| Navarixin | Mouse | LPS-induced pulmonary neutrophilia | ED50 = 1.2 mg/kg (p.o.) for blocking neutrophilia. | [4][5] |
| Rat | LPS-induced pulmonary neutrophilia | ED50 = 1.8 mg/kg (p.o.) for suppressing neutrophilia. | [4][5] | |
| Danirixin | Rat | LPS-induced pulmonary neutrophilia | ED50 = 1.4 mg/kg. | [7] |
| Rat | Ozone-induced pulmonary neutrophilia | ED50 = 16 mg/kg. | [7] | |
| AZD5069 | Rat | LPS-induced lung inflammation | Blocked lung and blood neutrophilia. | [4][6] |
| Ladarixin | - | - | Data not readily available in public sources. | |
| SX-682 | Mouse | Melanoma | Synergizes with anti-PD1 therapy, causing complete remissions. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CXCR2 antagonists.
Workflow for Evaluating CXCR2 Antagonists
Figure 2: General Experimental Workflow.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity (Ki).
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human CXCR2).
-
Radioligand (e.g., [¹²⁵I]-CXCL8).
-
Test compounds (this compound and comparators).
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the directional migration of neutrophils towards a chemoattractant.
-
Materials:
-
Protocol:
-
Place the chemoattractant and varying concentrations of the test compound in the lower chamber of the Boyden apparatus.
-
Add a suspension of isolated neutrophils to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for a set period (e.g., 60-90 minutes) to allow for cell migration.[8]
-
After incubation, remove non-migrated cells from the upper surface of the membrane.
-
Quantify the number of migrated cells on the lower surface of the membrane or in the lower chamber. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence with a plate reader.
-
Calculate the IC50 value for inhibition of chemotaxis.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a key downstream signaling event.
-
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12][13][14][15]
-
Agonist (e.g., CXCL8).
-
Test compounds.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
-
-
Protocol:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (e.g., EC80 of CXCL8) to all wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Determine the IC50 of the antagonist by measuring the inhibition of the agonist-induced calcium signal.
-
In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model
This widely used animal model assesses the anti-inflammatory effects of a compound by measuring its ability to reduce neutrophil infiltration into the lungs following an inflammatory challenge.
-
Materials:
-
Mice (e.g., C57BL/6).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds.
-
Phosphate-buffered saline (PBS).
-
Equipment for bronchoalveolar lavage (BAL).
-
Flow cytometer or microscope for cell counting.
-
-
Protocol:
-
Administer the test compound to the mice via the desired route (e.g., oral gavage).
-
After a specified pre-treatment time, challenge the mice with an intranasal or intratracheal instillation of LPS (e.g., 10-50 µg in PBS).[16][17][18]
-
At a predetermined time point after LPS challenge (e.g., 4-24 hours), euthanize the mice.[16][18][19]
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Determine the total number of cells in the BAL fluid.
-
Perform a differential cell count to specifically quantify the number of neutrophils, typically using flow cytometry with neutrophil-specific markers (e.g., Ly-6G) or by cytospin and microscopic examination.
-
The reduction in neutrophil numbers in the BAL fluid of treated animals compared to vehicle-treated controls indicates the in vivo efficacy of the antagonist.
-
Conclusion
This guide provides a comparative overview of the preclinical CXCR2 antagonist this compound and several clinical-stage antagonists. The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of inflammation and drug discovery. While this compound demonstrates high potency in in vitro assays, the clinical trial data for compounds like Navarixin, Danirixin, and AZD5069 provide crucial insights into the therapeutic potential and challenges of targeting the CXCR2 pathway in human diseases. The selection of a specific antagonist for research purposes should be guided by the specific experimental context, including the desired in vitro and in vivo models, and the required pharmacological profile. Further head-to-head studies under standardized assay conditions would be invaluable for a more direct comparison of these promising therapeutic agents.
References
- 1. SX-682 | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Phase 1 Clinical Trial Evaluating the Novel Small Molecule Immuno-Oncology Antagonist SX-682 Alone and With Pembrolizumab in Metastatic Melanoma - Stuart Kahn [grantome.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. AZD5069 [openinnovation.astrazeneca.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. SX-682 | CXCR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 10. abcam.com [abcam.com]
- 11. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 15. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 16. journals.physiology.org [journals.physiology.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
Safety Operating Guide
Proper Disposal of Cxcr2-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of Cxcr2-IN-1, a potent and selective CXCR2 antagonist.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, adherence to proper disposal protocols is imperative to prevent harm to personnel and the environment. The following procedures are based on standard laboratory safety practices and information derived from safety data sheets (SDS).
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).
Table 1: Hazard Summary for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth. |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage. |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves (e.g., nitrile).
-
Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling large quantities.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the disposal of pure this compound (powder), contaminated consumables, and dilute solutions.
1. Pure Compound (Unused or Expired):
-
Do not dispose of down the drain or in regular trash.
-
Keep the compound in its original, clearly labeled container.
-
If the original container is damaged, transfer the waste to a new, compatible, and properly labeled container. The label should include the chemical name ("this compound"), CAS number (1873376-49-8), and relevant hazard pictograms.
-
Store the waste container in a designated, secure area for chemical waste, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste management.
2. Contaminated Labware and Consumables:
-
This includes items such as pipette tips, centrifuge tubes, gloves, and weighing paper that have come into direct contact with this compound.
-
Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste" and specify the chemical contaminant (this compound).
-
Do not mix with non-hazardous waste.
-
Dispose of the container through your institution's hazardous waste management program.
3. Aqueous Solutions Containing this compound:
-
Under no circumstances should aqueous solutions of this compound be poured down the drain. This is due to its high toxicity to aquatic organisms.
-
Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name, concentration, and any other solvents present.
-
Store the waste container in a secondary containment tray in a well-ventilated area, away from incompatible materials.
-
Arrange for disposal through a certified hazardous waste contractor.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Navigating the Safe Handling of Cxcr2-IN-1: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent chemical compounds. This guide provides essential safety and logistical information for handling Cxcr2-IN-1, a central nervous system penetrant CXCR2 antagonist.[1][2] It offers a detailed, step-by-step approach to personal protective equipment (PPE), operational plans for handling, and proper disposal methods to minimize risk and ensure laboratory safety.
Chemical and Safety Data Overview
This compound, with the molecular formula C19H20Cl2FN3O4S and a molecular weight of 476.35, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Adherence to strict safety protocols is crucial to mitigate potential hazards.
| Identifier | Value |
| Product Name | This compound |
| Synonyms | CXCR2 Inhibitor 1 |
| CAS Number | 1873376-49-8 |
| Molecular Formula | C19H20Cl2FN3O4S |
| Molecular Weight | 476.35 g/mol |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[3] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3] |
| Signal Word | Warning |
| Storage Conditions | Store at -20°C as a powder or -80°C in solvent.[3] |
Personal Protective Equipment (PPE): A Step-by-Step Protocol
The use of appropriate personal protective equipment is the first line of defense against exposure. The following protocol outlines the correct procedure for donning and doffing PPE when handling this compound.
Experimental Protocols: Safe Handling and Disposal
Safe handling practices are essential to prevent contamination and accidental exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) when unpacking.
-
Verify that the container is tightly sealed.
-
Store the compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Recommended storage is at -20°C for the powder form and -80°C when in solvent.[2][3]
Preparation and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
-
Ensure adequate ventilation and have an accessible safety shower and eye wash station.[3]
-
Wear the following PPE:
-
When weighing the powder, do so carefully to minimize dust formation.
-
For creating solutions, add the solvent to the powder slowly. This compound is soluble in DMSO.[4]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
Disposal Plan:
-
Dispose of all waste materials, including empty containers, contaminated PPE, and unused compound, in accordance with local, state, and federal regulations for hazardous waste.
-
The primary recommendation is to dispose of contents and containers at an approved waste disposal plant.[3]
-
Avoid releasing the chemical into the environment.[3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to contain the hazard and prevent exposure.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[3]
-
Eye Contact: Remove contact lenses if present and easy to do. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[3]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and consult a physician.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
